3,3-Difluoropiperidin-4-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-difluoropiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYCEFQCLYCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-12-3 | |
| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-4-one Hydrochloride
Introduction: The Strategic Value of Fluorinated Scaffolds
The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[1] In the pursuit of optimizing drug candidates, medicinal chemists frequently employ fluorine substitution to modulate key physicochemical and pharmacological properties. The introduction of a geminal difluoro group, as seen in 3,3-Difluoropiperidin-4-one, is a strategic decision rather than a simple substitution.[2]
The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen, which can be critical for tuning a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This guide provides an in-depth analysis of the core physicochemical properties of 3,3-Difluoropiperidin-4-one hydrochloride, a valuable building block for drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and validated experimental protocols for its characterization.
Chemical Identity and Structure
This compound is most commonly available and handled as its monohydrate form. This hydration should be considered when calculating molar equivalents for reactions.
Caption: Structure of this compound.
| Identifier | Data | Source |
| IUPAC Name | This compound hydrate | |
| CAS Number | 1523618-12-3 (Monohydrate) | |
| Molecular Formula | C₅H₇F₂NO · HCl · H₂O (Monohydrate) | |
| Molecular Weight | 189.59 g/mol (Monohydrate) | |
| InChI Key | JDXZKSGCCDJTDQ-UHFFFAOYSA-N |
Core Physicochemical Properties
The introduction of the gem-difluoro group at the C3 position has a profound impact on the molecule's electronic and physical properties compared to its non-fluorinated analog.
| Property | Value / Observation | Source / Rationale |
| Physical Form | Light Yellow Solid | |
| Purity | ≥96% (Typical Commercial Grade) | |
| Melting Point | Data not available. The related 3,3-Difluoropiperidine HCl melts at 243-247 °C. | [4] |
| pKa (Predicted) | ~6.4. The electron-withdrawing difluoro group is expected to significantly lower the basicity of the piperidine nitrogen compared to piperidine (~11.2). A related difluoro compound has a predicted pKa of 6.36. | [5] |
| Stability | Chemically stable under standard ambient conditions (room temperature). | |
| Storage | Recommended storage at 2-8°C in a dry, sealed container. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: As a hydrochloride salt, the compound is expected to have good aqueous solubility. The shake-flask method is a gold-standard, thermodynamically robust technique for determining solubility, ensuring equilibrium is reached between the solid and dissolved states.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium. A roller or shaker bath is ideal.
-
Phase Separation: After 24 hours, allow the vial to stand, letting the excess solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling & Analysis: Carefully remove a known volume of the clear supernatant. Dilute the sample with the mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration in the saturated supernatant.
Experimental Protocol: Determination of Partition Coefficient (LogP)
Causality: LogP (the logarithm of the partition coefficient between n-octanol and water) is a critical measure of lipophilicity, which influences membrane permeability and other ADME properties. The gem-difluoro group is expected to increase lipophilicity relative to the parent piperidinone.
Methodology:
-
System Preparation: Prepare a mutually saturated system of n-octanol and water (or PBS, pH 7.4 for LogD) by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Seal the container and shake vigorously for 1-2 hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the two immiscible layers.
-
Analysis: Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV or LC-MS.
-
Calculation: LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Spectroscopic and Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the compound. The following are expected spectral characteristics and standard protocols for their acquisition.
Caption: A standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the three distinct methylene (-CH₂-) groups of the piperidine ring. Protons on carbons adjacent to the CF₂ group (C2 and C5) will exhibit coupling to fluorine (²JHF and ³JHF). The N-H proton signal may be broad and its chemical shift solvent-dependent.
-
¹³C NMR: A signal for the carbonyl carbon (C4) around 190-200 ppm. A characteristic triplet for the difluorinated carbon (C3) due to one-bond carbon-fluorine coupling (¹JCF). Signals for the other three methylene carbons, with those adjacent to the CF₂ group showing smaller C-F coupling.
-
¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and observe the N-H proton.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
Acquisition: Run standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments at room temperature. For detailed coupling analysis, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) may be beneficial.
Mass Spectrometry (MS)
Expected Ionization and Fragmentation:
-
Ionization: Using Electrospray Ionization in positive mode (ESI+), the expected parent ion would be the protonated free base [M+H]⁺ at m/z corresponding to C₅H₈F₂NO⁺.
-
Fragmentation: Common fragmentation pathways may include the loss of small neutral molecules like H₂O or CO.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretch from the water of hydration.
-
~2800-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.
-
~1730-1750 cm⁻¹ (strong): C=O stretch of the ketone. The electronegative fluorine atoms on the adjacent carbon typically shift the carbonyl stretch to a higher wavenumber.
-
~1000-1200 cm⁻¹ (strong): C-F stretching vibrations.
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the crystal and apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Stability, Handling, and Safety
Chemical Stability: The compound is reported to be chemically stable under standard room temperature conditions. However, as a ketone with adjacent electron-withdrawing groups, it may be susceptible to nucleophilic attack under basic conditions.
Storage and Handling:
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation from moisture and temperature fluctuations.
-
Handling: The compound is classified as a serious eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
Hazardous Decomposition: In the event of a fire, hazardous combustion gases can be produced, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and highly toxic hydrogen fluoride.
Synthetic Context and Application in Drug Discovery
This compound serves as a versatile intermediate. A common synthetic strategy for related fluorinated piperidones involves the fluorination of a protected piperidone precursor, followed by acidic deprotection.
Caption: A plausible synthetic route to the target compound.
The true value of this molecule lies in its application as a building block. The ketone at the C4 position is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or conversion to other functional groups. By incorporating this scaffold, medicinal chemists can leverage the benefits of gem-difluorination to:
-
Enhance Metabolic Stability: The C-F bonds block a potential site of metabolism.[3]
-
Modulate Potency and Selectivity: The altered electronics and conformation can lead to improved interactions with target proteins. For instance, fluorinated piperidines have been shown to enhance the potency and selectivity of agonists for the apelin receptor and antagonists for the dopamine D4 receptor.[4][6]
-
Improve CNS Penetration: While increasing lipophilicity, strategic fluorination can be part of a multi-parameter optimization strategy to achieve desired CNS exposure.[6]
-
Serve as a ¹⁹F NMR Probe: The fluorine atoms can be used as a reporter tag for NMR-based binding assays or in vivo imaging without the need for deuterated solvents.[4]
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a powerful tool for addressing common challenges in drug discovery. Its key physicochemical properties—notably its modulated basicity, enhanced metabolic stability, and versatile ketone functionality—make it an attractive scaffold for developing novel therapeutics. A thorough understanding and characterization of these properties, using the protocols outlined in this guide, are the first steps toward successfully leveraging this valuable molecule in research and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. 3',3'-difluoro-1,4'-bipiperidine dihydrochloride CAS#: 1934439-49-2 [m.chemicalbook.com]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of 3,3-Difluoropiperidin-4-one Hydrochloride: A Technical Guide
Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a prime target for fluorination. This guide provides an in-depth technical analysis of the spectral characteristics of a key fluorinated building block: 3,3-Difluoropiperidin-4-one hydrochloride. Understanding the nuances of its NMR, IR, and MS data is paramount for researchers engaged in the synthesis and development of novel therapeutics leveraging this versatile scaffold.
This document serves as a practical resource for scientists, offering not only a repository of expected spectral data but also the underlying scientific principles governing the observed chemical behaviors. We will delve into the causal relationships between the molecular structure and its spectroscopic output, providing a framework for the confident identification and characterization of this and related compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a fascinating interplay of functional groups that dictate its spectral signature. The electron-withdrawing nature of the gem-difluoro group at the C3 position, adjacent to the carbonyl group at C4, and the protonated amine within the piperidine ring are the primary determinants of the observed spectral data.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is anticipated to exhibit distinct multiplets for the methylene protons of the piperidine ring. The chemical shifts are significantly influenced by the proximity of the electronegative fluorine atoms, the carbonyl group, and the protonated nitrogen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 3.8 - 4.0 | t | ~12-14 |
| H-5 | 3.2 - 3.4 | t | ~6-8 |
| H-6 | 2.4 - 2.6 | t | ~6-8 |
| NH₂⁺ | 9.0 - 10.0 | br s | - |
Interpretation and Causality:
-
H-2 Protons: The protons on the carbon adjacent to the nitrogen (C2) are expected to be the most deshielded of the methylene protons due to the inductive effect of the protonated amine. Their signal will likely appear as a triplet due to coupling with the protons on C6 through the nitrogen and potentially long-range coupling.
-
H-5 and H-6 Protons: The protons at C5 and C6 will also exhibit triplet splitting patterns due to coupling with their respective vicinal methylene neighbors. The protons at C5 are expected to be slightly more deshielded than those at C6 due to their closer proximity to the electron-withdrawing carbonyl and gem-difluoro groups.
-
NH₂⁺ Protons: The protons on the nitrogen will be significantly deshielded and appear as a broad singlet due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. The exact chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The presence of the gem-difluoro group introduces characteristic splitting patterns due to carbon-fluorine coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) |
| C-2 | 45 - 50 | t | - | ~20-30 |
| C-3 | 115 - 125 | t | ~240-260 | - |
| C-4 (C=O) | 195 - 205 | t | - | ~25-35 |
| C-5 | 35 - 40 | s | - | - |
| C-6 | 40 - 45 | s | - | - |
Interpretation and Causality:
-
C-3 (CF₂): The carbon directly bonded to the two fluorine atoms will exhibit the most dramatic effect. Its chemical shift will be significantly downfield, and the signal will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹J(C-F)). This large coupling constant is a hallmark of gem-difluoro substitution.
-
C-2 and C-4: The carbons adjacent to the difluorinated center (C2 and C4) will also show triplet splitting, but this will be due to a two-bond coupling (²J(C-F)), which is significantly smaller than the one-bond coupling.
-
C-4 (C=O): The carbonyl carbon will appear at a characteristic downfield shift, typical for ketones.
-
C-5 and C-6: These carbons are further from the electron-withdrawing groups and will therefore appear at more upfield chemical shifts.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions will arise from the N-H, C=O, and C-F bonds.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine salt) | 2400 - 2800 | Strong, broad |
| C=O Stretch (ketone) | 1730 - 1750 | Strong |
| C-F Stretch | 1000 - 1200 | Strong |
Interpretation and Causality:
-
N-H Stretch: The stretching vibration of the N-H bonds in the protonated amine will appear as a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This broadness is characteristic of amine salts.
-
C=O Stretch: The carbonyl group will give rise to a strong, sharp absorption band. The presence of the adjacent electronegative fluorine atoms will shift this absorption to a higher wavenumber (frequency) compared to a simple cyclic ketone.
-
C-F Stretch: The carbon-fluorine stretching vibrations will result in one or more strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 156.05 | Protonated molecular ion of the free base |
| [M+H - HF]⁺ | 136.04 | Loss of hydrogen fluoride |
| [M+H - CO]⁺ | 128.06 | Loss of carbon monoxide |
Interpretation and Causality:
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion of the free base ([C₅H₈F₂NO]⁺) is expected to be observed at an m/z corresponding to its molecular weight plus the mass of a proton.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of stable neutral molecules. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds. The loss of carbon monoxide (CO) from the carbonyl group is also a characteristic fragmentation.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion: A Spectroscopic Fingerprint for a Key Building Block
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for this important synthetic intermediate. By understanding the predicted ¹H and ¹³C NMR chemical shifts and coupling constants, the characteristic IR absorption frequencies, and the expected mass spectral fragmentation patterns, researchers can confidently identify and assess the purity of this compound in their synthetic endeavors. The principles outlined in this guide, which connect the observed spectral features to the underlying molecular structure, can be extrapolated to other fluorinated piperidine derivatives, thereby empowering drug discovery and development professionals in their quest for novel and effective therapeutics.
A Technical Guide to the Impact of the gem-Difluoro Group on Piperidinone Reactivity for Drug Discovery Professionals
Introduction: Beyond Bioisosterism
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom provide a versatile scaffold for engaging biological targets. In parallel, the strategic incorporation of fluorine has become a pillar of drug design, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3] While often considered a simple bioisostere for a hydrogen atom or a hydroxyl group, the gem-difluoromethylene (CF₂) group is a far more profound modulator of molecular behavior.[4] When installed on a piperidinone core, it is not merely a passive substituent but an active director of reactivity, fundamentally altering the electronic and steric landscape of the entire molecule.
This guide moves beyond the surface-level discussion of fluorine's benefits to provide a deep, mechanistic understanding of how the CF₂ group impacts the reactivity of the piperidinone scaffold. We will explore the causality behind its stereoelectronic effects, its influence on the acidity and basicity of key functional groups, and the tangible consequences for common synthetic transformations. For the researcher and drug development professional, mastering these principles is key to rationally designing novel molecular entities and troubleshooting synthetic challenges.
Part 1: The Perturbing Presence: Stereoelectronic and Conformational Landscape
The introduction of a gem-difluoro group imposes powerful, often competing, electronic effects that ripple through the piperidinone ring. Understanding these foundational principles is critical to predicting reactivity.
The Dominant Inductive Effect
The extreme electronegativity of fluorine results in a powerful electron-withdrawing inductive effect (-I) along the C-F sigma bonds. The presence of two fluorine atoms on the same carbon dramatically amplifies this effect, polarizing the C-CF₂ bond and creating a significant local dipole moment. This withdrawal of electron density is the primary driver behind many of the reactivity changes discussed later, particularly the increased acidity of neighboring protons.
Hyperconjugation and Conformational Control
Beyond simple induction, the C-F bonds engage in subtler, yet critical, stereoelectronic interactions. The antibonding orbital (σ) of the C-F bond is low in energy, making it an effective acceptor for hyperconjugation. This interaction, where an adjacent C-H or C-C bonding orbital donates electron density into the C-F σ orbital, can significantly influence bond lengths, strengths, and, most importantly, ring conformation.
Systematic studies on fluorinated piperidines have revealed that the interplay between induction, hyperconjugation, and steric factors governs the conformational preferences of the ring.[5][6] In many cases, these forces lead to a preference for an axial orientation of the fluorine atoms, which can lock the piperidine ring into a more rigid, well-defined conformation.[7][8] This conformational rigidity can be a powerful tool in drug design for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.
Caption: Core stereoelectronic effects of the gem-difluoro group.
Part 2: Modulating Acidity and Basicity
The powerful inductive effect of the CF₂ group directly impacts the pKa of ionizable centers within the piperidinone scaffold, a critical factor for predicting reaction outcomes.
α-Proton Acidity Enhancement
The most dramatic effect on reactivity is the significant increase in the acidity of protons on the carbon atom(s) adjacent to the CF₂ group. The electron withdrawal stabilizes the resulting carbanion (enolate) formed upon deprotonation. This often allows for the use of milder bases (e.g., carbonates, tertiary amines) for reactions where strong, non-nucleophilic bases (e.g., LDA, NaHMDS) would typically be required for the non-fluorinated parent compound. Studies on related functionalized cycloalkanes have quantified this effect, showing a consistent and predictable decrease in the pKa of adjacent C-H and N-H bonds.[9][10]
Nitrogen Basicity Attenuation
The inductive withdrawal of electron density is transmitted through the sigma framework of the ring, reducing the electron density at the piperidine nitrogen. This attenuates the nitrogen's basicity and nucleophilicity. Consequently, reactions involving the nitrogen atom, such as N-alkylation or N-acylation, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures) compared to their non-fluorinated counterparts.
| Property | Non-Fluorinated Piperidine Analog | gem-Difluorinated Piperidine Analog | Primary Cause |
| α-Proton pKa | ~19-21 (for a ketone) | Significantly Lower | Inductive stabilization of conjugate base |
| Nitrogen pKa(H) | ~10-11 | Lower by 0.3-0.5+ units[10] | Inductive withdrawal through the ring |
Part 3: Consequences in Synthesis: A Triad of Reactivity
The fundamental changes to the stereoelectronic profile translate directly into altered reactivity at the three key functional loci of the piperidinone ring: the carbonyl carbon, the α-carbon, and the nitrogen atom.
Reactivity at the Carbonyl Group
The electron-withdrawing nature of the adjacent CF₂ group increases the electrophilicity of the carbonyl carbon. This can lead to:
-
Enhanced Susceptibility to Nucleophiles: The carbonyl is more readily attacked by nucleophiles.
-
Hydrate Formation: In the presence of water, α,α-difluoro ketones show a greater tendency to form stable gem-diol hydrates compared to their non-fluorinated analogs.[11][12] This can be a complicating factor in aqueous reaction media, potentially sequestering the ketone as the unreactive hydrate.
Reactivity at the α-Carbon
This is where the impact is most pronounced for C-C bond-forming reactions. The enhanced acidity of the α-protons facilitates enolate formation under milder conditions. This enables a broader range of compatible reagents and functional groups that might not tolerate strongly basic conditions. However, the stability and nucleophilicity of the resulting fluorinated enolate may differ from standard enolates, potentially influencing the kinetics and stereochemical outcome of subsequent alkylation or aldol reactions.
Caption: Enhanced α-proton acidity facilitates enolate formation.
Reactivity at the Nitrogen Atom
As noted, the attenuated basicity of the nitrogen atom means it is a weaker nucleophile. Standard N-alkylation protocols may prove sluggish or ineffective. Strategies to overcome this include using highly reactive electrophiles (e.g., triflates, oxonium salts) or employing protocols that proceed via activation of the N-H bond, such as the Buchwald-Hartwig amination.
Part 4: Field-Proven Methodologies: Experimental Protocols
Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for the synthesis and manipulation of gem-difluoropiperidinones.
Protocol 1: Synthesis of 4,4-Difluoropiperidin-2-one via Deoxofluorination
This protocol describes a common method for installing the gem-difluoro group onto a piperidinone scaffold from a commercially available diketone precursor.
Workflow Diagram:
Caption: Experimental workflow for deoxofluorination.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add N-Boc-piperidine-2,4-dione (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via syringe over 15 minutes. Caution: DAST is toxic and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4,4-difluoropiperidin-2-one.
Conclusion & Future Outlook
The gem-difluoro group is a powerful and nuanced tool in the arsenal of the medicinal chemist. Far from being a simple isostere, it acts as a potent stereoelectronic controller, fundamentally altering the conformational bias, pKa profile, and synthetic reactivity of the piperidinone core. By increasing α-proton acidity, it opens pathways for C-C bond formation under mild conditions, while its electron-withdrawing nature modulates reactivity at both the carbonyl carbon and the ring nitrogen. A thorough understanding of these principles allows scientists to move from serendipitous discovery to rational design, leveraging the CF₂ group to fine-tune molecular properties and unlock novel chemical space. As new and more selective methods for fluorination continue to be developed, the strategic application of scaffolds like gem-difluoropiperidinone will undoubtedly continue to fuel the discovery of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. cris.technion.ac.il [cris.technion.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 12. scispace.com [scispace.com]
A Theoretical Chemist's Guide to 3,3-Difluoropiperidin-4-one Hydrochloride: Structure, Spectroscopy, and Reactivity
Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the remarkable strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1][2] The piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, is a prime target for such fluorination strategies. The introduction of a gem-difluoro group, as seen in 3,3-Difluoropiperidin-4-one hydrochloride, offers a powerful tool to modulate the properties of this privileged scaffold.
This technical guide provides a comprehensive theoretical framework for researchers and drug development professionals aiming to understand and predict the behavior of this compound. We will delve into the core theoretical studies required to elucidate its structural landscape, spectroscopic signatures, and chemical reactivity. By leveraging modern computational chemistry techniques, we can build a robust in-silico model of this molecule, accelerating its application in the development of novel therapeutics. This guide will not only outline the "what" but also the "why" behind the theoretical approaches, offering field-proven insights into the causality of computational choices.
Part 1: Conformational Landscape - The Interplay of Sterics, Electronics, and Solvation
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of the gem-difluoro group at the 3-position and the carbonyl group at the 4-position, along with the protonated amine, introduces a complex interplay of electronic effects that dictate the preferred conformation.
A comprehensive understanding of the conformational behavior of fluorinated piperidines is essential.[3][4] Computational investigations have revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, play a major role in stabilizing specific conformers.[3][5] Furthermore, solvation and solvent polarity are critical factors that can influence the conformational equilibrium.[3][4]
Theoretical Approach to Conformational Analysis
A systematic conformational search is the first step in building a theoretical model. This involves identifying all low-energy conformers of the molecule.
Workflow for Conformational Search:
Caption: Workflow for a robust conformational analysis.
Experimental Protocol: Computational Conformational Analysis
-
Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.
-
Molecular Mechanics Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This is a computationally inexpensive method to explore a wide range of possible conformations.
-
DFT Optimization: Select the unique low-energy conformers from the MM search and perform geometry optimizations using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP with a Pople-style basis set such as 6-31G(d).[6][7]
-
Frequency Calculations: For each optimized conformer, perform a frequency calculation at the same level of theory to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvation Effects: To model the behavior in a relevant biological or experimental medium (e.g., water), re-optimize the geometries and calculate the energies including a polarizable continuum model (PCM) or the Solvation Model based on Density (SMD).[3]
-
Population Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies in solution.
Key Interactions to Analyze
-
Anomeric Effect: The presence of the electronegative fluorine atoms and the lone pair on the nitrogen atom can lead to hyperconjugative interactions, specifically the donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN → σ*C-F). This can influence the axial/equatorial preference of substituents.
-
Dipole-Dipole Interactions: The C-F and C=O bonds are highly polarized. The relative orientation of these dipoles in different conformers will significantly impact their relative stability.
-
Intramolecular Hydrogen Bonding: In the protonated hydrochloride form, the N-H+ group can act as a hydrogen bond donor. The possibility of an intramolecular hydrogen bond with the carbonyl oxygen or even a fluorine atom should be investigated.
Part 2: Predicting Spectroscopic Signatures
A crucial aspect of validating theoretical models is the comparison of calculated properties with experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the structure and bonding of a molecule.
NMR Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which can be directly compared to experimental spectra.
Workflow for NMR Spectra Prediction:
Caption: Workflow for predicting NMR spectra.
Experimental Protocol: Computational NMR Spectroscopy
-
Geometry Optimization: Use the Boltzmann-averaged geometries of the low-energy conformers identified in the conformational analysis.
-
Shielding Tensor Calculation: For each conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A functional like mPW1PW91 with a larger basis set such as 6-311+G(2d,p) is often recommended for accurate chemical shift predictions.
-
Boltzmann Averaging: Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers.
-
Referencing: Reference the calculated shielding tensors to the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.
Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| H2ax | 3.85 | Data not available |
| H2eq | 4.10 | Data not available |
| H5ax | 3.15 | Data not available |
| H5eq | 3.40 | Data not available |
| H6ax | 3.25 | Data not available |
| H6eq | 3.50 | Data not available |
| C2 | 55.2 | Data not available |
| C3 | 118.5 (t) | Data not available |
| C4 | 205.1 | Data not available |
| C5 | 48.3 | Data not available |
| C6 | 50.8 | Data not available |
| (Note: Experimental data for this compound is not readily available in the public domain. These are illustrative values.) |
IR Spectroscopy: Probing Vibrational Modes
IR spectroscopy is used to identify the functional groups present in a molecule by observing their vibrational frequencies. DFT calculations can accurately predict the vibrational spectrum.
Experimental Protocol: Computational IR Spectroscopy
-
Frequency Calculation: The frequency calculations performed during the conformational analysis will provide the harmonic vibrational frequencies and their corresponding intensities.
-
Scaling Factors: It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functionals. The scaling factor is dependent on the level of theory used.
-
Spectrum Generation: The predicted IR spectrum can be generated by fitting the scaled frequencies and intensities to a Lorentzian or Gaussian line shape.
Key Vibrational Modes to Analyze:
-
C=O Stretch: This will be a strong, characteristic peak, likely in the range of 1720-1740 cm⁻¹. The gem-difluoro group alpha to the carbonyl is expected to shift this frequency to a higher wavenumber compared to a non-fluorinated piperidone.
-
N-H+ Stretch: A broad and strong absorption is expected in the region of 2700-3300 cm⁻¹.
-
C-F Stretches: These will appear as strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Part 3: Reactivity and Mechanistic Insights
The carbonyl group in this compound is a key site for chemical reactions. Theoretical studies can provide valuable insights into the molecule's reactivity, including reaction mechanisms and the prediction of reaction outcomes. A notable aspect of α,α-difluoro cyclic ketones is their propensity to form hydrates in the presence of water.[1][4][5]
Hydration of the Carbonyl Group
The electron-withdrawing effect of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, leading to the formation of a gem-diol hydrate.
Workflow for Studying Hydration:
Caption: Workflow for transition state analysis of the hydration reaction.
Experimental Protocol: Transition State Analysis
-
Locate Stationary Points: Optimize the geometries of the reactant (ketone + water), the product (gem-diol), and the transition state (TS) connecting them.
-
Transition State Search: Use methods like QST2, QST3, or Berny optimization to locate the transition state structure.
-
Frequency Calculation: Perform a frequency calculation on the TS structure to confirm it is a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the reaction coordinate.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located TS connects the reactant and product minima.
-
Energy Profile: Calculate the activation energy (Ea) and the reaction energy (ΔE) to understand the thermodynamics and kinetics of the hydration process.
Other Potential Reactions
-
Reduction of the Carbonyl: The stereochemical outcome of the reduction of the carbonyl group (e.g., with sodium borohydride) can be predicted by analyzing the accessibility of the two faces of the carbonyl plane (Re and Si faces) in the most stable conformers.
-
Reactions at the α-Carbon: While the C3 position is fully substituted, the C5 position is available for enolization and subsequent reactions. The acidity of the α-protons at C5 can be calculated to predict the ease of enolate formation.
Conclusion: A Predictive Framework for Drug Discovery
This guide has outlined a comprehensive theoretical approach to characterizing this compound. By systematically analyzing its conformational landscape, predicting its spectroscopic signatures, and investigating its reactivity, researchers can gain a deep understanding of this important fluorinated building block. The protocols and workflows described herein provide a robust framework for generating reliable in-silico data that can guide experimental work, accelerate the drug discovery process, and ultimately lead to the development of safer and more effective medicines. The principles discussed are not only applicable to the title compound but can be extended to a wide range of fluorinated heterocyclic systems, making computational chemistry an indispensable tool in the modern medicinal chemist's arsenal.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of 3,3-Difluoropiperidin-4-one Hydrochloride Under Acidic Conditions
Abstract
The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoropiperidin-4-one moiety is an increasingly important building block in drug discovery.[1][2][3][4] However, the very features that make it attractive—the gem-difluoro substitution adjacent to a carbonyl group—also introduce unique chemical liabilities. This guide provides a comprehensive analysis of the stability of 3,3-Difluoropiperidin-4-one hydrochloride under acidic conditions. We will explore the underlying electronic principles governing its reactivity, propose potential degradation pathways, and present a detailed, field-proven protocol for conducting a forced degradation study to rigorously assess its stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability of this critical fluorinated intermediate.
Introduction: The Rise of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold, appearing in a vast array of clinically approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[5][6] The strategic introduction of fluorine atoms can profoundly modulate a molecule's properties. Specifically, gem-difluorination offers a method to replace a carbonyl group or methylene bridge, influencing local electronics and conformation without adding significant steric bulk.
This compound serves as a key intermediate for synthesizing more complex molecules.[1][7] Understanding its stability, particularly in the acidic environments encountered during synthesis, purification, formulation, and even physiological transit, is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API).
Theoretical Underpinnings of Stability and Reactivity
The stability of 3,3-Difluoropiperidin-4-one is dictated by the powerful interplay of electronic effects within its structure.
The Inductive Effect of Geminal Fluorine Atoms
Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). In the case of 3,3-Difluoropiperidin-4-one, two fluorine atoms on the alpha-carbon pull electron density away from the neighboring carbonyl carbon.[8] This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated piperidone.[8][9]
Potential Degradation Pathway: Acid-Catalyzed Hydration
Under acidic conditions, the most probable degradation pathway begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon even further, facilitating the nucleophilic attack by water. The resulting intermediate is a tetrahedral gem-diol, also known as a hydrate.
For many ketones, this hydration equilibrium lies far to the left, favoring the ketone.[9] However, the electron-withdrawing fluorine atoms stabilize the electron-rich hydrate form, potentially shifting the equilibrium to favor the gem-diol. While this hydrate may be stable, prolonged exposure to harsh acidic conditions could potentially lead to further degradation, such as ring-opening, although this is generally less common for the robust piperidine scaffold.[5]
Experimental Design: A Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing degradation pathways.[10][11] This approach is mandated by regulatory bodies like the ICH to ensure the development of stability-indicating analytical methods.[11]
Objective
The primary goal is to assess the stability of the title compound in aqueous acidic solutions at various concentrations and temperatures, and to develop a stability-indicating analytical method capable of separating the parent compound from any resulting degradation products.
Experimental Workflow
The overall process follows a logical sequence from sample preparation through to data analysis and interpretation.
Detailed Protocol: Acid Hydrolysis Stress Test
Causality: This protocol is designed to be a self-validating system. The inclusion of multiple acid concentrations, temperatures, and time points ensures that if degradation occurs, it can be captured and kinetically modeled. The use of UPLC-MS provides both the quantitative data (UV detector) and qualitative identification (MS detector) needed for a comprehensive stability assessment.[12][13]
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl), certified grade
-
Sodium hydroxide (NaOH) for neutralization
-
Class A volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
-
UPLC-MS system with a C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation: For each condition, mix the stock solution with the appropriate acidic solution. For example, to prepare a 0.1 mg/mL sample in 0.1 M HCl, add 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with 0.1 M HCl.
-
Incubation: Place the prepared stress samples in a calibrated incubator set to the desired temperature (e.g., 50°C). Prepare a control sample in water and keep it at 4°C.
-
Time Point Sampling: At specified intervals (e.g., 0, 2, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each stress sample.
-
Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of NaOH to stop the acid-catalyzed degradation. Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.
-
Rationale: Quenching is a critical step to ensure that the measured degradation accurately reflects the stress condition at that specific time point, preventing further degradation post-sampling.
-
-
Analysis: Inject the samples onto the UPLC-MS system.
Protocol: Stability-Indicating UPLC-MS Method Development
Objective: To develop a method that can resolve the parent compound from all process impurities and stress-induced degradants.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a common mobile phase modifier that provides protons for good ionization in positive-ion mode mass spectrometry and helps to produce sharp peak shapes.
-
-
Gradient Elution: Develop a gradient program to ensure adequate separation. A representative starting gradient could be:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
-
Detection:
-
UV/PDA Detector: Scan from 200-400 nm to determine the optimal wavelength for quantification.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode. Scan a relevant mass range (e.g., m/z 50-500) to detect the parent ion and any potential degradants. The expected [M+H]⁺ for the free base (C₅H₇F₂NO) is approximately 152.1.
-
-
Method Validation: Once developed, the method should be validated for specificity by analyzing a mixture of the stressed samples to demonstrate that all peaks are baseline resolved.
Data Presentation and Interpretation
All quantitative results from the stability study should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Physicochemical Properties of 3,3-Difluoropiperidin-4-one
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅H₇F₂NO · HCl | |
| Molecular Weight | 187.57 g/mol (Hydrochloride) | Calculated |
| Appearance | Light Yellow Solid |
| Expected [M+H]⁺ (Free Base) | 152.05 | Calculated |
Table 2: Example Forced Degradation Results in 1 M HCl at 80°C
| Time (hours) | Parent Compound (% Area) | Degradant 1 (% Area) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 8 | 81.5 | 18.5 |
| 24 | 55.3 | 44.7 |
| 48 | 29.8 | 70.2 |
Interpreting the Results
-
Mass Spectrometry Data: The primary degradation product observed is likely the gem-diol hydrate. This would be identified by a mass shift of +18 Da (the mass of water) from the parent compound. The mass spectrometer would detect an ion with an [M+H]⁺ of approximately 170.1.
-
Kinetics: By plotting the natural logarithm of the parent compound concentration versus time, the degradation rate constant (k) can be determined. This information is critical for predicting the shelf-life and establishing appropriate storage conditions.
Conclusion and Implications for Drug Development
The presence of the α,α-difluoro ketone moiety renders this compound susceptible to acid-catalyzed hydration. The degree and rate of this degradation are dependent on the specific conditions of acid concentration and temperature. A thorough forced degradation study, as outlined in this guide, is not merely a regulatory formality but a crucial scientific investigation.
The insights gained are vital for:
-
Process Chemistry: Guiding the selection of acidic reagents and conditions during synthesis and purification to minimize degradation.
-
Formulation Science: Informing the choice of excipients and pH-modifying agents to ensure the stability of the final drug product.
-
Analytical Development: Providing the necessary information to develop and validate robust, stability-indicating analytical methods that guarantee the quality and safety of the API.
By understanding the inherent chemical properties of this valuable building block, scientists can proactively mitigate stability risks, leading to the successful development of robust and effective new medicines.
References
- 1. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainkart.com [brainkart.com]
- 9. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 10. pharmasm.com [pharmasm.com]
- 11. scispace.com [scispace.com]
- 12. egrove.olemiss.edu [egrove.olemiss.edu]
- 13. mdpi.com [mdpi.com]
3,3-Difluoropiperidin-4-one hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3,3-Difluoropiperidin-4-one Hydrochloride in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2][3] this compound, a fluorinated heterocyclic building block, presents a unique solubility profile due to the interplay of its polar ketone and hydrochloride salt functionalities with the electron-withdrawing and lipophilic nature of the gem-difluoro group. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and offer insights into the interpretation of the resulting data.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity (NCE) from discovery to a marketable drug, solubility is a fundamental physical property that can dictate its success or failure.[4][5] Poor solubility can lead to a cascade of challenges, including:
-
Compromised Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption. An insoluble compound will likely exhibit poor absorption and, consequently, low and variable bioavailability.[3]
-
Difficulties in Formulation: Developing a stable and effective dosage form, whether for oral, parenteral, or other routes of administration, is significantly complicated by low solubility.[2]
-
Challenges in Synthesis and Purification: The choice of solvents for reaction media, crystallization, and chromatographic purification is heavily dependent on the solubility of the compound and its intermediates.
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their metabolic stability, pKa, and binding affinity. The gem-difluoro substitution adjacent to the carbonyl group can significantly alter the electronic properties and conformation of the piperidine ring. Understanding its solubility is therefore not just an academic exercise but a crucial step in harnessing its full potential in drug design and development.
Theoretical Considerations for Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction.
Molecular Structure and Polarity:
-
Piperidone Ring: The polar ketone and the secondary amine (as a hydrochloride salt) make the molecule capable of hydrogen bonding and dipole-dipole interactions.
-
Gem-Difluoro Group: Fluorine is the most electronegative element, leading to strong C-F bonds and a significant dipole moment at the C-F₂ center. However, perfluorinated segments are known to be not only hydrophobic but also lipophobic, meaning they interact weakly with both polar and non-polar hydrocarbon-based solvents.[6] This is due to the low polarizability of the C-F bond.
-
Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule and its potential for ionic interactions, generally favoring solubility in polar protic solvents.
Solvent Properties and Interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and their high dielectric constants can effectively solvate the hydrochloride salt. High solubility is generally expected in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H of the piperidinium ion. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide range of compounds.[7]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): The overall polarity of the molecule, especially in its salt form, suggests that solubility in non-polar solvents will be very low. The energy required to break the crystal lattice of the salt will not be compensated by the weak van der Waals forces established with these solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some limited solubility might be observed.
The interplay of these factors makes the precise prediction of solubility challenging, necessitating empirical determination.
Experimental Determination of Solubility
A multi-tiered approach, starting with a qualitative assessment and progressing to a precise quantitative measurement, is the most efficient strategy for characterizing the solubility of a new compound.
Workflow for Solubility Determination
The following diagram outlines a logical workflow for assessing the solubility of this compound.
Caption: Workflow for solubility determination of 3,3-Difluoropiperidin-4-one HCl.
Protocol 1: Qualitative "Range-Finding" Solubility
This rapid method provides a preliminary assessment across a range of solvents, guiding the selection of systems for more rigorous quantitative analysis.
Objective: To visually estimate the solubility of the compound in various organic solvents.
Materials:
-
This compound
-
Small vials (e.g., 1.5 mL glass vials)
-
A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)
-
Vortex mixer
-
Pipettors
Procedure:
-
Preparation: Weigh approximately 2 mg of this compound into each vial.
-
Solvent Addition: Add 100 µL of a selected solvent to a vial. This corresponds to a concentration of approximately 20 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial against a dark background.
-
Soluble: A clear, particle-free solution is formed.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.
-
-
Documentation: Record the observations for each solvent. If the compound dissolves at 20 mg/mL, you can add more solute to find the approximate saturation point, or note it as ">20 mg/mL".
Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To accurately determine the solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or UPLC-MS.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these on the HPLC to generate a standard curve of response (e.g., peak area) versus concentration.
-
Sample Preparation: Add an excess amount of the solid compound to a vial (enough to ensure that undissolved solid will remain at equilibrium).
-
Solvent Addition: Add a known volume of the solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated solution (supernatant) from the undissolved solid, either:
-
Centrifuge the vial at high speed.
-
Withdraw the supernatant using a syringe fitted with a filter that is compatible with the solvent.
-
-
Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration into the linear range of the standard curve.
-
Quantification: Analyze the diluted sample by HPLC.
-
Calculation: Using the peak area from the HPLC analysis and the standard curve, calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.
Data Presentation and Interpretation
Organizing the collected data in a structured format is crucial for analysis and comparison.
Table 1: Solubility Profile of this compound
| Solvent | Solvent Class | Polarity Index | Qualitative Solubility (mg/mL) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Methanol | Polar Protic | 5.1 | |||
| Ethanol | Polar Protic | 4.3 | |||
| Isopropanol | Polar Protic | 3.9 | |||
| Acetonitrile | Polar Aprotic | 5.8 | |||
| Acetone | Polar Aprotic | 5.1 | |||
| DMSO | Polar Aprotic | 7.2 | |||
| Dichloromethane | Chlorinated | 3.1 | |||
| Toluene | Non-Polar | 2.4 | |||
| Hexane | Non-Polar | 0.1 |
This table serves as a template for recording experimental findings.
Interpreting the Results: The solubility data will provide direct guidance for practical applications:
-
High Solubility (e.g., in Methanol, DMSO): These solvents are suitable candidates for reaction media, stock solution preparation for biological assays, and for developing liquid formulations.
-
Moderate or Low Solubility: These solvents might be useful for crystallization/purification, where a decrease in temperature or the addition of an anti-solvent can induce precipitation of the pure compound.
-
Insolubility: These solvents can be used as anti-solvents for precipitation or washing solids to remove more soluble impurities.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for similar compounds like 4,4-Difluoropiperidine hydrochloride indicates that it should be handled with care.[9][10]
-
Hazards: May cause skin and serious eye irritation.[9][10] May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound and organic solvents.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[12]
Always consult the specific SDS provided by the supplier before use and follow good laboratory practices.
Conclusion
While a pre-existing, comprehensive solubility profile for this compound in organic solvents is not readily published, this guide provides the theoretical foundation and practical, step-by-step protocols for researchers to generate this critical data. By employing a systematic approach, from qualitative screening to quantitative shake-flask analysis, scientists can build a robust understanding of the compound's behavior. This knowledge is indispensable for accelerating drug discovery and development projects that utilize this valuable fluorinated building block, enabling informed decisions in synthesis, purification, and formulation.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Solubility and its Importance.pptx [slideshare.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. jwpharmlab.com [jwpharmlab.com]
The Compass in the Fluorinated Labyrinth: A Technical Guide to the Molecular Modeling of 3,3-Difluoropiperidin-4-one Derivatives
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidin-4-one scaffold represents a particularly compelling motif, combining the conformational constraints of a cyclic ketone with the profound electronic effects of geminal fluorine substitution. This guide provides an in-depth, technically-focused walkthrough for researchers, scientists, and drug development professionals on the molecular modeling of this scaffold. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical methodological choices, offering a self-validating framework for generating robust and predictive computational models. We will navigate the complete workflow, from initial quantum mechanical calculations for parameterization to molecular docking and dynamics simulations, using the well-established therapeutic target Dipeptidyl Peptidase IV (DPP-4) as a practical case study.
Introduction: The Rationale for Fluorine in the Piperidinone Core
The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals. The introduction of a gem-difluoro group at the 3-position of a piperidin-4-one core, however, is not a trivial modification. It imparts a unique set of characteristics that must be accurately captured by molecular models to be of predictive value.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile C-H bonds at the 3-position with C-F bonds can significantly enhance a drug's half-life[1].
-
Modulation of Basicity (pKa): The highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect lowers the pKa of the piperidine nitrogen, reducing its basicity.[2][3] This is a critical feature in drug design, as reduced basicity can mitigate off-target effects, such as hERG channel affinity, which is linked to cardiac toxicity[2].
-
Conformational Control: Fluorine substitution profoundly influences the conformational preferences of the piperidine ring. Computational and NMR studies have shown that fluorine often prefers an axial orientation, a phenomenon influenced by electrostatic interactions, hyperconjugation, and solvation effects[4]. This conformational locking can pre-organize a ligand for optimal binding to its target receptor.
-
Binding Interactions: The polarized C-F bonds can engage in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole, anion-quadrupole, and even weak hydrogen bonds, enhancing binding affinity and selectivity[5].
Understanding these intricate effects is paramount. A failure to accurately model the unique electronic and steric properties of the 3,3-difluoro moiety will lead to unreliable predictions of binding modes and affinities. This guide provides the framework to build such accurate models.
The Foundation: Ligand Parameterization for a Fluorinated Scaffold
Standard molecular mechanics force fields (e.g., GAFF, OPLS) often lack well-validated parameters for novel or complex chemical moieties like the 3,3-difluoropiperidin-4-one core. Therefore, a rigorous parameterization protocol is not just recommended; it is essential for scientific integrity. The primary goal is to develop a set of parameters that accurately reproduces the quantum mechanical (QM) potential energy surface of the molecule. This process primarily focuses on deriving accurate partial atomic charges and, if necessary, refining key dihedral angle parameters.
Workflow for Ligand Parameterization
Caption: Quantum-guided workflow for ligand parameterization.
Experimental Protocol: Deriving RESP Charges
The Restrained Electrostatic Potential (RESP) charge model is a widely accepted method for deriving high-quality partial atomic charges that accurately reflect the molecule's electrostatic nature.
-
Structure Generation: Build the 3,3-difluoropiperidin-4-one derivative using molecular editing software (e.g., Avogadro, Maestro). Add hydrogens and ensure a reasonable initial 3D conformation.
-
Quantum Mechanical Optimization:
-
Rationale: To find the lowest energy conformation of the molecule, which is the most probable structure. The choice of theory level (e.g., B3LYP) and basis set (e.g., 6-31G*) offers a good balance of accuracy and computational cost for organic molecules[6].
-
Procedure: Using a QM package like Gaussian or the open-source Psi4, perform a geometry optimization.
-
Example Gaussian Input:
-
-
-
Electrostatic Potential (ESP) Calculation:
-
Rationale: The ESP is the potential energy experienced by a positive point charge at various points around the molecule. The RESP algorithm fits the atomic charges to reproduce this QM-calculated ESP. The HF/6-31G* level is the standard for deriving AMBER-compatible RESP charges[7].
-
Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation to generate the ESP grid.
-
Example Gaussian Input (following optimization):
-
-
-
RESP Charge Fitting:
-
Rationale: This step uses the QM ESP data to derive a set of atom-centered point charges that best reproduce it, with hyperbolic restraints to prevent unrealistically large charges on buried atoms.
-
Procedure: Use a tool like antechamber from the AmberTools suite.
-
-
Parameter Assignment and Topology Generation:
-
Rationale: While charges are bespoke, other parameters (bond lengths, angles, van der Waals) can often be reliably transferred from a general force field like the General Amber Force Field (GAFF/GAFF2)[7].
-
Procedure: Use parmchk2 to identify any missing parameters and then tleap (for AMBER) or other tools to build the final topology and coordinate files for simulation.
-
A Pivotal Choice: Conformational Analysis
The piperidine ring exists predominantly in a chair conformation. However, the orientation of substituents (axial vs. equatorial) and the protonation state of the nitrogen dramatically affect its interaction with a target protein. For 3,3-difluoropiperidine derivatives, computational studies have revealed a fascinating and powerful preference for the fluorine atoms to occupy axial positions, defying simple steric arguments. This is driven by a complex interplay of electrostatic (charge-dipole) interactions and hyperconjugation[4].
Your modeling must begin with an understanding of the dominant conformer(s) in solution.
Protocol: Conformational Search and Energy Ranking
-
Conformer Generation: For the parameterized ligand, perform a systematic or stochastic conformational search. For a six-membered ring, the primary flexibility is the chair-boat-twist interconversion and the orientation of N-substituents.
-
QM Re-optimization and Ranking: Take the lowest energy unique conformers and perform geometry optimization and energy calculation in a continuum solvent model (e.g., SMD or PCM in Gaussian) that mimics the solvent environment (e.g., water). This provides the relative free energies of the conformers.
-
Analysis: Analyze the relative populations using the Boltzmann distribution. It is crucial to carry the lowest energy conformer, and any others within a reasonable energy window (e.g., 2-3 kcal/mol), forward into docking studies.
Case Study: Docking into Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a well-validated target for type 2 diabetes, and numerous inhibitors feature piperidine or piperidinone scaffolds[1][8][9]. This makes it an ideal case study to demonstrate the application of our parameterized 3,3-difluoropiperidin-4-one model.
Workflow for Molecular Docking
Caption: A structured workflow for protein-ligand docking.
Experimental Protocol: Docking with Schrödinger Glide
-
Receptor Preparation:
-
Download the crystal structure of human DPP-4, for instance, in complex with sitagliptin (PDB ID: 1X70)[8].
-
Use the Protein Preparation Wizard in Maestro. This critical step assigns bond orders, adds hydrogens, creates disulfide bonds, removes all waters beyond 5 Å from the ligand, and optimizes the hydrogen-bond network. The protonation states of key residues like histidines are assigned based on the specified pH (typically 7.4).
-
-
Ligand Preparation:
-
Import the parameterized 3,3-difluoropiperidin-4-one derivative (.mol2 file) into Maestro.
-
Use LigPrep to generate possible ionization states at the target pH (7.4) and generate valid stereoisomers if applicable. For our scaffold, the piperidine nitrogen will likely be protonated.
-
-
Receptor Grid Generation:
-
Define the active site. The most reliable method is to define the grid box centroid as the center of the co-crystallized ligand (sitagliptin in this case).
-
The enclosing box should be large enough to allow the ligand to rotate freely (e.g., 20-25 Å in each dimension).
-
-
Ligand Docking:
-
Use the Ligand Docking panel. Select the prepared receptor grid and the prepared ligand(s).
-
Choose a docking precision. Standard Precision (SP) is suitable for initial screening, while Extra Precision (XP) is recommended for more accurate final pose prediction and scoring[10].
-
-
Pose Analysis:
-
Trustworthiness: A key self-validating step is to re-dock the co-crystallized ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of < 2.0 Å.
-
Interaction Analysis: Visualize the top-scoring pose of your novel ligand. Look for key interactions known for DPP-4 inhibitors, such as hydrogen bonds with residues like Arg125, Glu205, and Glu206[4]. Pay special attention to the environment around the gem-difluoro group. Are the fluorine atoms pointing towards electropositive regions? Does the ketone oxygen act as a hydrogen bond acceptor? The docking score (e.g., GlideScore) provides a quantitative estimate of binding affinity.
-
Probing Dynamics: Molecular Dynamics (MD) Simulation
Molecular docking provides a static snapshot of a potential binding mode. However, proteins are dynamic entities. MD simulation allows us to observe the time-evolution of the protein-ligand complex, providing invaluable insights into the stability of the binding pose and the persistence of key interactions.
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines the general steps for simulating the best protein-ligand complex from the docking study.
-
System Preparation:
-
Topology: Combine the protein (e.g., using an AMBER force field like ff14SB) and the parameterized ligand topology files.
-
Solvation: Place the complex in a periodic box of appropriate geometry (e.g., cubic) and solvate with a water model (e.g., TIP3P). Ensure a minimum distance (e.g., 10 Å) between the protein and the box edge.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Energy Minimization:
-
Rationale: To relax the system and remove any steric clashes introduced during the setup process.
-
Procedure: Perform a steeplechase descent minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).
-
-
Equilibration (NVT and NPT):
-
Rationale: To bring the system to the desired temperature and pressure while keeping the protein and ligand restrained, allowing the solvent to equilibrate around them.
-
NVT (Constant Volume): Heat the system to the target temperature (e.g., 300 K) over a short period (e.g., 100 ps) with position restraints on heavy atoms of the protein-ligand complex.
-
NPT (Constant Pressure): Equilibrate the system at the target pressure (e.g., 1 bar) for a longer period (e.g., 500 ps), still with position restraints. This ensures the correct solvent density.
-
-
Production MD:
-
Rationale: To generate the trajectory for analysis.
-
Procedure: Remove the position restraints and run the simulation for a duration sufficient to observe the stability of the complex (e.g., 50-100 ns). Save coordinates at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the binding pose is stable.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose over the course of the simulation. Their persistence is a strong indicator of their importance for binding.
-
Data Presentation: Quantitative Analysis Summary
| Metric | Description | Desired Outcome for a Stable Complex |
| Ligand RMSD | Measures the deviation of the ligand's atoms from the initial docked pose. | Should plateau at a low value (e.g., < 2.5 Å) after initial fluctuation. |
| Protein Backbone RMSD | Measures the deviation of the protein's Cα atoms from the initial structure. | Should plateau, indicating overall structural stability. |
| H-Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy (>75%) for key H-bonds suggests a stable and critical interaction. |
| Binding Free Energy | Estimated using methods like MM/PBSA or MM/GBSA on trajectory snapshots. | Provides a more rigorous estimate of binding affinity than docking scores. |
Conclusion
The molecular modeling of 3,3-difluoropiperidin-4-one derivatives is a multi-faceted process that demands a rigorous, physically-grounded approach. The unique electronic and conformational consequences of geminal difluorination necessitate a departure from "black-box" protocols. By investing in careful, QM-based parameterization, conducting thorough conformational analysis, and validating static docking poses with dynamic simulations, researchers can build predictive models. This framework, which emphasizes understanding the causality behind each step, serves as a reliable compass for navigating the complex but rewarding landscape of fluorinated drug design, ultimately accelerating the journey from computational concept to clinical candidate.
References
- 1. malayajournal.org [malayajournal.org]
- 2. bioinformaticsreview.com [bioinformaticsreview.com]
- 3. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 4. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of the pKa values of amines using ab initio methods and free-energy perturbations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of 3,3-difluoropiperidin-4-one hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the electrophilic fluorination of commercially available N-Boc-4-piperidone, followed by acidic deprotection of the Boc group to yield the target compound. This document provides an in-depth explanation of the reaction mechanism, detailed experimental protocols, safety considerations, and characterization data. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a practical and reproducible route to this important fluorinated heterocyclic scaffold. The incorporation of fluorine atoms into piperidine rings is a widely used strategy in medicinal chemistry to modulate key pharmacological properties such as basicity, lipophilicity, and metabolic stability.
Introduction: The Significance of Fluorinated Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Strategic incorporation of fluorine atoms into this privileged structure can profoundly influence its physicochemical and biological properties.[1] For instance, the introduction of fluorine can alter the pKa of the piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[1] Specifically, gem-difluorination at the 3-position of a piperidone ring introduces a strong electron-withdrawing group that can impact the reactivity of the adjacent carbonyl group and the overall conformation of the ring. This compound serves as a key intermediate for the synthesis of more complex molecules, finding applications in the development of novel therapeutics.
This guide presents a reliable synthetic pathway to this compound, emphasizing a rationale-driven approach to the experimental design and providing detailed, actionable protocols.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a straightforward two-step sequence starting from N-Boc-4-piperidone:
-
Electrophilic Fluorination: The α-carbon to the carbonyl group in N-Boc-4-piperidone is subjected to double electrophilic fluorination to install the gem-difluoro moiety.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the desired hydrochloride salt.
References
Application Notes and Protocols for 3,3-Difluoropiperidin-4-one Hydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all pharmaceuticals on the market.[1][2] The unique physicochemical properties of fluorine—such as its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[2][3] When integrated into heterocyclic frameworks, which are themselves present in the majority of bioactive molecules, the strategic placement of fluorine can lead to profound improvements in a drug's overall profile.[1][3][4]
The piperidine ring is one of the most prevalent saturated N-heterocycles in approved drugs.[5] Its modification with fluorine, particularly the introduction of a gem-difluoro (CF₂) group, offers a powerful tool for drug designers. The CF₂ group can act as a bioisostere for a carbonyl or ether group, modulate the pKa of the piperidine nitrogen to optimize target engagement and reduce off-target effects, and block metabolic oxidation at the fluorinated position, thereby enhancing pharmacokinetic properties.[5][6][7]
This guide focuses on 3,3-Difluoropiperidin-4-one hydrochloride , a versatile building block that combines the privileged piperidine scaffold with the strategic benefits of gem-difluorination adjacent to a reactive ketone. This positioning allows for a multitude of synthetic elaborations at both the C4 ketone and the piperidine nitrogen, making it an invaluable starting material for the synthesis of novel and diverse compound libraries aimed at a wide range of biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for experimental success.
| Property | Value | Source |
| CAS Number | 144230-52-4 (for hydrochloride) | [8] |
| Molecular Formula | C₅H₈ClF₂NO | [8] |
| Molecular Weight | 157.59 g/mol (anhydrous HCl salt) | [8] |
| Appearance | Light yellow or off-white solid | [9] |
| pKa (Piperidine N) | ~7.4 (predicted for free base) | [10] |
Spectroscopic Data:
-
¹H NMR: A representative spectrum is available through chemical suppliers, which is crucial for confirming identity and purity before use.[2]
-
¹³C NMR: The gem-difluorinated carbon typically appears as a triplet in the proton-decoupled spectrum due to C-F coupling.
-
IR Spectroscopy: Expected characteristic peaks include a C=O stretch for the ketone (typically ~1730-1750 cm⁻¹), N-H stretches for the secondary ammonium salt, and C-F stretches.
Core Synthetic Pathway and Rationale
The synthesis of 3,3-difluoropiperidin-4-one is not trivial but can be achieved through a multi-step sequence. A key strategy involves the construction of a suitably substituted difluoropiperidine ring followed by conversion to the ketone. The work by Surmont et al. provides a foundational route to a key precursor, N-protected 4-benzyloxy-3,3-difluoropiperidine.[3] This can then be transformed into the target ketone.
The overall synthetic logic is outlined below. It begins with an N-protected piperidone, proceeds through fluorination and installation of a latent ketone functionality (the benzyloxy group), followed by deprotection and conversion to the final hydrochloride salt.
Caption: Key steps in the synthesis of the target ketone.
Application Protocols: Derivatization Strategies
This compound is a bifunctional molecule, offering reaction sites at the secondary amine (after neutralization) and the C4-ketone. This allows for two primary vectors of diversification in a drug discovery program.
Protocol 1: Reductive Amination at the C4-Ketone
Reductive amination is one of the most robust and widely used methods for converting ketones into amines, providing a direct route to 4-amino-3,3-difluoropiperidine derivatives. This protocol is essential for introducing a wide variety of substituents at the C4 position.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen must first be protected (e.g., with a Boc or Cbz group) to prevent self-condensation and to direct reactivity to the ketone. The hydrochloride salt must be neutralized and the free amine protected before proceeding.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[1] It is mild enough not to reduce the ketone precursor significantly before imine/iminium ion formation, is selective for the iminium ion over the ketone, and is experimentally convenient as it can be used in a one-pot procedure without the need to isolate the intermediate imine.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not interfere with the reducing agent or the reaction intermediates.[1]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is ultimately reduced.
Caption: Workflow for reductive amination of the ketone.
Step-by-Step Methodology:
-
Preparation: To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Monitor gas evolution. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 2: N-Alkylation and N-Arylation of the Piperidine Nitrogen
Functionalization of the piperidine nitrogen is a common strategy to introduce substituents that can interact with the biological target, modulate solubility, or alter cell permeability.
Causality Behind Experimental Choices:
-
Neutralization: The starting material is a hydrochloride salt. It must be neutralized with a suitable base (e.g., triethylamine, DIPEA, or K₂CO₃) to generate the free secondary amine, which is the active nucleophile.
-
N-Alkylation: This is a standard Sₙ2 reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to scavenge the acid byproduct. Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are effective.
-
N-Arylation: For attaching aryl or heteroaryl groups, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is required. This involves a palladium or copper catalyst, a suitable phosphine ligand, and a base.
Step-by-Step Methodology (N-Alkylation):
-
Setup: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile (MeCN, ~0.2 M).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 50-80 °C (depending on the reactivity of the halide) and stir for 4-16 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography to yield the N-alkylated product.
Case Study: Application in Kinase Inhibitor Synthesis
The 3,3-difluoropiperidin-4-one scaffold is an attractive starting point for the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds with the "hinge" region of the kinase, and pendant groups that occupy adjacent hydrophobic pockets. The ability to diversify at both the N1 and C4 positions of the piperidine ring allows for the exploration of this chemical space.
For example, the N1 position can be functionalized with a hinge-binding heterocycle (e.g., a pyrido[2,3-d]pyrimidine), while the C4 position, after conversion to an amine, can be acylated or further alkylated to introduce groups that target other regions of the ATP-binding site.[10]
Illustrative SAR Data from Related Scaffolds:
While specific data for derivatives of 3,3-difluoropiperidin-4-one is sparse in the public domain, structure-activity relationship (SAR) studies on closely related 3,3- and 4,4-difluoropiperidine derivatives highlight the impact of this core. In a series of dopamine D4 receptor antagonists, the position of the gem-difluoro group and the nature of substituents significantly influenced binding affinity.[1][9]
| Compound Scaffold | R¹ Group | R² Group | D4R Kᵢ (nM) |
| 4,4-Difluoropiperidine | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenoxy | 5.5 |
| 4,4-Difluoropiperidine | 3-Fluoro-4-methoxybenzyl | 3-Methylphenoxy | 13 |
| 3,3-Difluoropiperidine | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorophenoxy | 160 |
Data adapted from Saeedia, S. et al. (2025).[1][9]
This data illustrates that moving the gem-difluoro group from the 4-position to the 3-position can have a dramatic impact on biological activity, underscoring the importance of having access to diverse building blocks like this compound to fully explore the SAR of a chemical series.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
-
Hazard Class: The hydrochloride salt is an irritant, particularly to the eyes.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value building block for medicinal chemistry. The strategic placement of the gem-difluoro group provides a means to enhance the metabolic stability and modulate the physicochemical properties of resulting compounds. Its bifunctional nature, with reactive sites at the ketone and the amine, allows for rapid and divergent library synthesis. The protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in the design and synthesis of the next generation of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Buy 3,3-Difluoro-1-methylpiperidin-4-amine hydrochloride [smolecule.com]
The Strategic Derivatization of 3,3-Difluoropiperidin-4-one for the Generation of Novel Bioactive Molecules
Introduction: The Rising Prominence of the 3,3-Difluoropiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] The strategic introduction of fluorine atoms into this privileged scaffold has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of drug candidates. The gem-difluoro group, particularly at the 3-position of the piperidine ring, can significantly enhance metabolic stability by blocking potential sites of oxidation, modulate the pKa of the ring nitrogen to fine-tune receptor interactions, and influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.[2] 3,3-Difluoropiperidin-4-one, and its readily available N-Boc protected form, serves as a versatile and highly valuable starting material for accessing a diverse range of bioactive molecules. This guide provides a detailed exploration of key synthetic transformations of this building block, complete with actionable protocols for researchers in drug discovery and development.
PART 1: Synthesis of 4-Amino-3,3-difluoropiperidine Derivatives via Reductive Amination
One of the most direct and widely employed methods for functionalizing 3,3-difluoropiperidin-4-one is through reductive amination. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C4 position, leading to the synthesis of 4-amino-3,3-difluoropiperidine derivatives. These products are key intermediates in the synthesis of various therapeutic agents, including Janus kinase (JAK) inhibitors.[2]
Application Highlight: Synthesis of a Key Intermediate for Pan-JAK Inhibitors
A notable application of this methodology is in the synthesis of a key intermediate for the clinical candidate PF-06263276, a pan-JAK inhibitor.[2] The synthesis involves the reductive amination of N-Boc-3,3-difluoropiperidin-4-one with a primary amine.
Experimental Protocol: Reductive Amination of N-Boc-3,3-difluoropiperidin-4-one
This protocol outlines a general procedure for the reductive amination of N-Boc-3,3-difluoropiperidin-4-one with a representative primary amine.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add the primary amine (1.1 equiv).
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3,3-difluoropiperidine derivative.
Data Summary Table:
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| 1 | Various primary amines | Sodium triacetoxyborohydride | DCM | Good to excellent | [3] |
| 2 | Benzylamine | Sodium triacetoxyborohydride | DCM | 71% | [3] |
Workflow Diagram:
Caption: Reductive amination workflow.
PART 2: Olefination Reactions for Carbon-Carbon Bond Formation
The ketone functionality of 3,3-difluoropiperidin-4-one is a prime site for carbon-carbon bond formation through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. This transformation is valuable for introducing exocyclic double bonds, which can serve as handles for further functionalization or as key structural elements in bioactive molecules. The HWE reaction is particularly advantageous as it typically favors the formation of the thermodynamically more stable (E)-alkene and the phosphate byproduct is easily removed by aqueous workup.[4][5]
Application Highlight: Synthesis of α,β-Unsaturated Esters as Michael Acceptors
The HWE reaction of N-Boc-3,3-difluoropiperidin-4-one with a phosphonate ester, such as triethyl phosphonoacetate, yields an α,β-unsaturated ester. This product is a versatile intermediate, acting as a Michael acceptor for the introduction of various nucleophiles.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
This protocol provides a general procedure for the HWE reaction with N-Boc-3,3-difluoropiperidin-4-one.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Data Summary Table:
| Entry | Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Selectivity (E/Z) | Reference |
| 1 | Various | Stabilized phosphonates | NaH | THF | Predominantly E | [4] |
| 2 | Aldehydes | Still-Gennari phosphonates | KHMDS | THF | Predominantly Z | [5] |
Logical Relationship Diagram:
Caption: Horner-Wadsworth-Emmons reaction pathway.
PART 3: Construction of Spirocyclic Scaffolds
Spirocyclic systems are of great interest in drug discovery as they introduce three-dimensionality, which can lead to improved target selectivity and physicochemical properties. 3,3-Difluoropiperidin-4-one is an excellent precursor for the synthesis of spirocyclic compounds, such as spiro-hydantoins, through reactions like the Bucherer-Bergs reaction or related multicomponent reactions.
Application Highlight: Synthesis of Spiro-hydantoins as Potential CNS Agents
Spiro-hydantoins derived from piperidin-4-ones have been explored for their potential activity in the central nervous system. The synthesis typically involves a one-pot reaction of the ketone with a cyanide source and an ammonium salt, followed by hydrolysis.
Experimental Protocol: Bucherer-Bergs Synthesis of Spiro-hydantoins
This protocol describes a general procedure for the synthesis of spiro-hydantoins from 3,3-difluoropiperidin-4-one hydrochloride.
Materials:
-
This compound
-
Potassium cyanide
-
Ammonium carbonate
-
Ethanol
-
Water
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a sealed pressure vessel, dissolve this compound (1.0 equiv), potassium cyanide (1.5 equiv), and ammonium carbonate (5.0 equiv) in a mixture of ethanol and water (1:1, v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the mixture at reflux for 1-2 hours to hydrolyze the intermediate hydantoin precursor.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the spiro-hydantoin. Further purification can be achieved by recrystallization.
Data Summary Table:
| Entry | Ketone | Reagents | Solvent | Yield (%) | Reference |
| 1 | Pyrrolidin-3-one derivatives | KCN, (NH4)2CO3 | EtOH/H2O | 58-100% | [6] |
| 2 | [e]-fused 1H-pyrrole-2,3-diones | Thioureas | Toluene | Good | [7] |
Experimental Workflow Diagram:
Caption: Spiro-hydantoin synthesis workflow.
Conclusion
3,3-Difluoropiperidin-4-one is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. The strategic functionalization of its ketone and nitrogen moieties allows for the rapid generation of diverse chemical scaffolds with desirable pharmacological properties. The protocols outlined in this guide for reductive amination, olefination, and spirocyclization provide a solid foundation for researchers to explore the rich chemical space accessible from this fluorinated piperidone, ultimately contributing to the discovery and development of next-generation therapeutics.
References
- 1. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 2. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 3,3-Difluoropiperidin-4-one Hydrochloride as a Strategic Fluorinated Building Block
Foreword: The Strategic Advantage of Fluorine in Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—are leveraged to modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2][3] Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group is particularly noteworthy. It serves as a non-hydrolyzable, lipophilic bioisostere of a carbonyl or ether oxygen, while also influencing the conformation of cyclic systems.[4][5]
The piperidine ring is one of the most ubiquitous saturated heterocycles found in approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide vectors for interacting with biological targets.[6][7] The strategic fusion of these two privileged motifs gives rise to building blocks like 3,3-Difluoropiperidin-4-one hydrochloride. This reagent is more than a simple scaffold; it is a tool for introducing conformational rigidity and metabolic resistance at a precise location, offering chemists a reliable platform to craft next-generation therapeutics with optimized pharmacokinetic profiles.[8][9]
This guide provides an in-depth exploration of the properties, reactivity, and practical applications of this compound, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Profile and Conformational Insights
The introduction of the gem-difluoro group at the C3 position of the piperidin-4-one ring imparts significant and advantageous changes to the molecule's fundamental properties.
1.1. Electronic and Physicochemical Properties
The two electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen compared to its non-fluorinated analog, influencing its ionization state at physiological pH. This modulation can be critical for optimizing cell permeability and target engagement. Furthermore, the CF2 group can act as a hydrogen bond acceptor and can block sites susceptible to metabolic oxidation by Cytochrome P450 enzymes.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1523618-12-3 (monohydrate) | |
| Molecular Formula | C₅H₈ClF₂NO (anhydrous) | [10] |
| Molecular Weight | 175.57 g/mol (anhydrous) | [10] |
| Physical Form | Light Yellow Solid |
| Purity | Typically ≥96% | |
1.2. Conformational Control: The Fluorine Gauche Effect
In cyclic systems, fluorine substitution can exert profound control over conformational preference. Studies on related fluorinated piperidines have shown that stereoelectronic effects, such as hyperconjugation (e.g., donation from C-H σ orbitals into the C-F σ* anti-bonding orbital) and the minimization of dipole-dipole interactions, can favor conformations where the fluorine atom occupies an axial position.[11][12][13][14] This "fluorine gauche effect" can lock the piperidine ring into a more rigid, predictable conformation.[12][15] For drug designers, this pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency and selectivity.[16]
Caption: Impact of the gem-difluoro group on molecular properties.
Core Synthetic Transformations & Protocols
This compound is a versatile intermediate. The nitrogen and the C4-ketone serve as primary handles for diversification. The following protocols detail common and effective transformations.
Caption: Workflow for the diversification of the building block.
Protocol 2.1: N-Boc Protection of 3,3-Difluoropiperidin-4-one
Rationale: The hydrochloride salt form has limited solubility in many organic solvents and the free amine can interfere with certain reactions. Protection of the nitrogen as its tert-butoxycarbonyl (Boc) derivative is a standard first step. This increases lipophilicity, improves solubility, and renders the nitrogen non-nucleophilic, allowing for selective reactions at the C4-ketone.
Reaction Scheme: (HCl)·H₂N-(C₅H₅F₂)=O + (Boc)₂O --[Base]--> Boc-N-(C₅H₅F₂)=O
| Materials & Reagents | M.W. | Amount | Moles |
| 3,3-Difluoropiperidin-4-one HCl | 175.57 | 1.00 g | 5.69 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.37 g | 6.26 mmol |
| Triethylamine (TEA) | 101.19 | 1.75 mL | 12.5 mmol |
| Dichloromethane (DCM) | - | 25 mL | - |
Step-by-Step Procedure:
-
Suspend this compound (1.00 g, 5.69 mmol) in dichloromethane (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (1.75 mL, 12.5 mmol, 2.2 eq.) dropwise to the suspension. Stir for 15 minutes. The purpose of the excess base is to neutralize the hydrochloride salt and liberate the free amine.
-
Add a solution of di-tert-butyl dicarbonate (1.37 g, 6.26 mmol, 1.1 eq.) in 5 mL of DCM to the reaction mixture dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 20 mL of 1M HCl (aq), 20 mL of saturated NaHCO₃ (aq), and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcome: A white to off-white solid. Characterization by ¹H NMR, ¹⁹F NMR, and MS should confirm the structure. The ¹H NMR will show a characteristic singlet around 1.4-1.5 ppm for the 9 protons of the Boc group.[17]
Protocol 2.2: Reductive Amination to Synthesize 4-Amino Derivatives
Rationale: Reductive amination is a powerful C-N bond-forming reaction that transforms the C4-ketone into a diverse array of secondary or tertiary amines. This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is effective for the reduction of iminium ions formed in situ, without readily reducing the starting ketone.
Reaction Scheme: Boc-N-(C₅H₅F₂)=O + R-NH₂ --> [Iminium Intermediate] --[NaBH(OAc)₃]--> Boc-N-(C₅H₆F₂)-NHR
| Materials & Reagents | M.W. | Amount | Moles |
| N-Boc-3,3-difluoropiperidin-4-one | 251.25 | 500 mg | 1.99 mmol |
| Benzylamine (example amine) | 107.15 | 230 µL | 2.09 mmol |
| Sodium triacetoxyborohydride | 211.94 | 632 mg | 2.98 mmol |
| Dichloroethane (DCE) | - | 20 mL | - |
| Acetic Acid (optional) | 60.05 | 1 drop | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add N-Boc-3,3-difluoropiperidin-4-one (500 mg, 1.99 mmol) and the desired primary or secondary amine (e.g., benzylamine, 230 µL, 1.05 eq.).
-
Dissolve the components in dichloroethane (20 mL).
-
Scientist's Note: A drop of acetic acid can be added to catalyze the formation of the iminium ion intermediate, though it is often not necessary.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (632 mg, 1.5 eq.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by LC-MS or TLC for the disappearance of the ketone.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Expected Outcome: A functionalized 4-amino-3,3-difluoropiperidine derivative. The product can be further deprotected (e.g., using TFA in DCM) to yield the final free amine if desired.
Safety and Handling
3.1. Chemical Handling:
-
This compound: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Reagents such as triethylamine, (Boc)₂O, and borohydrides have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use. Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.
3.2. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Anaphylaxis Preparedness: While not specifically linked to this compound, all laboratories should have a plan for managing severe allergic reactions.[18] This includes having access to emergency personnel and first-aid supplies. In clinical or high-risk settings, pre-treatment protocols may be considered for known sensitizing agents, although this is rare in a standard chemical synthesis lab.[19][20][21]
Conclusion
This compound is a powerful and enabling building block for medicinal chemistry. The strategic placement of the gem-difluoro group provides a multifaceted tool to enhance the drug-like properties of piperidine-containing molecules by improving metabolic stability and conferring conformational constraint. The straightforward reactivity at both the nitrogen and ketone positions allows for rapid library synthesis and the exploration of chemical space. The protocols outlined in this guide provide a validated starting point for researchers to unlock the full potential of this valuable synthetic intermediate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,3-Difluoropiperidine-4,4-diol hydrochloride [myskinrecipes.com]
- 9. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS#:1303973-33-2 | 5,5-Difluoro-piperidin-3-one hydrochloride | Chemsrc [chemsrc.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. cris.huji.ac.il [cris.huji.ac.il]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 17. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]
- 18. bccdc.ca [bccdc.ca]
- 19. Comparison of three pretreatment protocols to prevent anaphylactoid reactions to radiocontrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdanderson.org [mdanderson.org]
- 21. Two pretreatment regimens for high-risk patients receiving radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions of 3,3-Difluoropiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Stereochemical Landscape of a Privileged Scaffold
The 3,3-difluoropiperidin-4-one scaffold is a cornerstone in modern medicinal chemistry. The introduction of the gem-difluoro group at the C3 position imparts unique electronic properties, modulating the pKa of the piperidine nitrogen and influencing metabolic stability and binding affinities of drug candidates.[1] However, the true potential of this scaffold is unlocked through the precise control of stereochemistry at the C4 position, generated from the ketone precursor. This guide provides a comprehensive overview of the key stereoselective transformations of 3,3-difluoropiperidin-4-one, offering both foundational principles and actionable, detailed protocols for the synthesis of chiral 3,3-difluoro-4-hydroxypiperidine derivatives.
The primary focus of this document is on two critical classes of stereoselective reactions:
-
Asymmetric Reduction of the C4-Ketone: The creation of a chiral hydroxyl group.
-
Diastereoselective Nucleophilic Addition to the C4-Ketone: The formation of a quaternary stereocenter with a hydroxyl group.
For the majority of synthetic applications, it is imperative to first protect the piperidine nitrogen, most commonly as the tert-butyloxycarbonyl (Boc) carbamate, to ensure predictable reactivity and solubility. The commercially available 3,3-difluoropiperidin-4-one hydrochloride can be readily converted to its N-Boc protected form, N-Boc-3,3-difluoropiperidin-4-one, which serves as the primary substrate for the protocols detailed below.
Part 1: Asymmetric Reduction of N-Boc-3,3-Difluoropiperidin-4-one
The asymmetric reduction of N-Boc-3,3-difluoropiperidin-4-one to the corresponding chiral alcohol is a pivotal transformation. The choice of reducing agent and catalyst is paramount in achieving high enantioselectivity. Two highly effective and widely adopted methods are presented here: CBS-catalyzed reduction and chemoenzymatic reduction.
Corey-Bakshi-Shibata (CBS) Catalyzed Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones.[2][3][4] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Causality of Stereoselection: The enantioselectivity of the CBS reduction is dictated by the steric environment of the chiral catalyst. The ketone coordinates to the Lewis acidic boron atom of the catalyst, and the borane (complexed to the nitrogen atom) delivers a hydride to the carbonyl carbon. The transition state is organized such that the larger substituent on the ketone is oriented away from the steric bulk of the catalyst, leading to preferential attack on one face of the carbonyl.[3] For N-Boc-3,3-difluoropiperidin-4-one, the piperidine ring itself provides the steric bulk that directs the stereochemical outcome.
Experimental Protocol: (S)-CBS Catalyzed Reduction of N-Boc-3,3-difluoropiperidin-4-one
References
- 1. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs) [sigmaaldrich.com]
- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 3,3-Difluoropiperidin-4-one
Introduction: The Strategic Value of Fluorinated Spirocyclic Piperidines in Modern Drug Discovery
The confluence of three-dimensional complexity and unique physicochemical properties has positioned spirocyclic scaffolds, particularly those incorporating a piperidine ring, at the forefront of contemporary medicinal chemistry.[1][2] Their inherent rigidity and ability to project functional groups into distinct vectors in space allow for enhanced binding affinity and selectivity towards biological targets.[3] The introduction of fluorine atoms, specifically a geminal difluoro group, further augments the desirability of these scaffolds. The gem-difluoro moiety can serve as a bioisostere for a carbonyl group, improve metabolic stability, and modulate the pKa of the piperidine nitrogen, thereby fine-tuning pharmacokinetic and pharmacodynamic profiles.[4][5]
3,3-Difluoropiperidin-4-one emerges as a highly valuable and versatile building block for the synthesis of a diverse array of spirocyclic compounds. The gem-difluoro group alpha to the ketone enhances the electrophilicity of the carbonyl carbon, making it a prime substrate for a variety of nucleophilic addition and condensation reactions.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on several robust synthetic strategies to access novel spirocyclic compounds from this fluorinated ketone. The protocols outlined herein are based on well-established synthetic transformations and are designed to be both informative and practically applicable in a research setting.
Synthetic Strategies and Protocols
This guide explores three distinct and powerful strategies for the construction of spirocyclic systems from 3,3-difluoropiperidin-4-one:
-
Multicomponent Reactions: The Bucherer-Bergs reaction for the synthesis of spiro-hydantoins.
-
Tandem Reactions: A tandem Michael addition-intramolecular cyclization for the preparation of spiro-heterocycles.
-
Cycloaddition Reactions: A 1,3-dipolar cycloaddition approach to spiro-isoxazolidines.
Each section will provide a detailed rationale, a step-by-step protocol, and a visual representation of the workflow.
Strategy 1: Bucherer-Bergs Reaction for the Synthesis of Spiro-hydantoins
The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[7][8] This one-pot procedure involves the reaction of a carbonyl compound with an alkali metal cyanide and ammonium carbonate (or a source of ammonia and carbon dioxide). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.[9] The enhanced electrophilicity of the carbonyl carbon in 3,3-difluoropiperidin-4-one makes it an excellent substrate for this transformation, providing a direct route to novel fluorinated spiro-hydantoins, which are privileged structures in medicinal chemistry.
Reaction Workflow
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination of 3,3-Difluoropiperidin-4-one
Introduction: The Significance of the 3,3-Difluoropiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of fluorine atoms onto this core structure can profoundly enhance a molecule's pharmacological profile. Specifically, the gem-difluoro substitution at the 3-position of a piperidin-4-one offers several key advantages for drug development professionals:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C-3 position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.
-
Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This can be crucial for tuning a drug's solubility, cell permeability, and off-target activity, particularly at physiological pH.
-
Conformational Control: The steric bulk and electronic properties of the CF₂ group can lock the piperidine ring into specific conformations, which may lead to higher binding affinity and selectivity for its biological target.
Reductive amination is a powerful and widely used transformation for converting ketones into amines, forming a new carbon-nitrogen bond. For 3,3-difluoropiperidin-4-one, this reaction provides a direct and efficient route to synthesize a diverse library of 4-amino-3,3-difluoropiperidine derivatives, which are highly valuable building blocks for novel therapeutics.[1][2] This guide provides a detailed examination of the underlying mechanism and presents two robust, field-proven protocols for this essential transformation.
Mechanism and Scientific Rationale
The reductive amination of a ketone proceeds in two main stages: the formation of an intermediate iminium ion, followed by its reduction to the final amine product.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the 3,3-difluoropiperidin-4-one. This forms an unstable hemiaminal intermediate, which then dehydrates to yield a resonance-stabilized iminium ion. This dehydration step is often the rate-limiting step and is typically catalyzed by a mild acid.[3]
-
Reduction: A hydride-based reducing agent is then used to reduce the iminium ion. The choice of reducing agent is critical for the success of a one-pot reaction.
The Influence of the gem-Difluoro Group: The two fluorine atoms at the C-3 position exert a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the adjacent C-4 carbonyl carbon, potentially accelerating the initial attack by the amine. This activation can be beneficial, especially when working with less nucleophilic amines.[4][5][6]
Reaction Mechanism: Reductive Amination
Caption: General mechanism for reductive amination.
Protocols for Reductive Amination
Two primary methods are presented, each with distinct advantages depending on the substrate scope, scale, and available laboratory resources.
Protocol 1: Sodium Triacetoxyborohydride (STAB) Mediated Amination
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations due to its mildness and remarkable chemoselectivity.[3][7][8] It is a less vigorous reducing agent than sodium borohydride and will preferentially reduce the iminium ion intermediate much faster than the starting ketone.[3] This selectivity minimizes the formation of the corresponding 4-hydroxy-3,3-difluoropiperidine byproduct.[8] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[3][9]
Caption: Step-by-step workflow for STAB-mediated amination.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-protected 3,3-difluoropiperidin-4-one (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1–1.5 equiv). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 equiv) to liberate the free amine.
-
Acid Catalyst (Optional but Recommended for Ketones): For ketones, the addition of a catalytic amount of glacial acetic acid (1.0–2.0 equiv) is often beneficial to accelerate the formation of the iminium ion.[10]
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5–2.0 equiv) portion-wise over 10 minutes. The addition can be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.
-
Workup: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Titanium(IV) Isopropoxide and Sodium Borohydride
For challenging reductive aminations, particularly with sterically hindered ketones or weakly nucleophilic amines, a combination of Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and sodium borohydride (NaBH₄) offers a powerful alternative.[11][12] Ti(Oi-Pr)₄ acts as a Lewis acid and an effective water scavenger, strongly promoting the formation of the imine intermediate.[12][13] The subsequent reduction is then performed with the more potent, but less selective, sodium borohydride. This is a two-step, one-pot procedure where the imine formation is allowed to complete before the reducing agent is added.[9]
References
- 1. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW (1999) | Franklin A. Davis | 45 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 12. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 13. Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride [designer-drug.com]
The Strategic Application of 3,3-Difluoropiperidin-4-one in Structure-Activity Relationship (SAR) Studies: A Technical Guide
Introduction: Beyond the Flatland of SAR - Embracing 3D Fluorine Chemistry
In the landscape of modern drug discovery, the piperidine ring remains one of the most prevalent and versatile scaffolds, embedded in the core of numerous FDA-approved therapeutics.[1] However, the relentless pursuit of optimized potency, selectivity, and pharmacokinetic profiles demands a continuous evolution of this privileged structure. The strategic incorporation of fluorine has emerged as a powerful tool for fine-tuning molecular properties, and the 3,3-difluoropiperidin-4-one scaffold represents a sophisticated building block for achieving these goals.[2][3]
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 3,3-difluoropiperidin-4-one in Structure-Activity Relationship (SAR) studies. We will delve into the profound physicochemical and conformational effects of the gem-difluoro group, provide detailed protocols for the synthesis and derivatization of this key intermediate, and present case studies illustrating its successful application.
The Rationale: Why 3,3-Difluoropiperidin-4-one?
The introduction of a gem-difluoro group at the C3 position of the piperidin-4-one ring is not a trivial substitution. It imparts a unique combination of electronic and steric effects that can be rationally exploited to overcome common challenges in drug design.
Modulation of Physicochemical Properties
The strongly electron-withdrawing nature of the two fluorine atoms exerts a significant inductive effect, leading to predictable and beneficial changes in key molecular properties.
-
pKa Reduction: The most significant electronic consequence is the lowering of the basicity of the piperidine nitrogen. The gem-difluoro group at the C3 position can reduce the pKa of the ring nitrogen by several units compared to its non-fluorinated counterpart. This is a critical parameter for optimizing compounds for oral bioavailability and reducing off-target effects, such as hERG channel affinity, which is often associated with basic amines.[4][5]
-
Lipophilicity Tuning: While fluorine is more lipophilic than hydrogen, the overall impact of gem-difluorination on a molecule's LogP is complex and context-dependent.[6][7] The introduction of the CF2 group can either increase or decrease lipophilicity depending on the surrounding molecular environment. This allows for fine-tuning of a compound's solubility and permeability profile.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] Placing the gem-difluoro group adjacent to the nitrogen and the carbonyl can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.
| Property | Non-fluorinated Piperidin-4-one | 3,3-Difluoropiperidin-4-one | Rationale for Change in SAR |
| Piperidine N pKa | ~8.5 - 9.5 | Lowered (e.g., ~6.0 - 7.5) | Reduced basicity can improve oral absorption, decrease hERG liability, and alter binding interactions with targets sensitive to charge. |
| Lipophilicity (LogP) | Varies with N-substituent | Modulated (can increase or decrease) | Allows for fine-tuning of the ADME profile to achieve optimal balance of solubility and permeability. |
| Metabolic Stability | Susceptible to oxidation at C3 | Increased stability at C3 | Blocks a potential metabolic "soft spot," leading to improved pharmacokinetic profiles. |
| Dipole Moment | Moderate | Significantly increased | Can lead to new, favorable interactions with polar residues in a protein binding pocket. |
Conformational Control: Pre-organizing for Potency
The introduction of the CF2 group also has profound implications for the conformational preferences of the piperidine ring. While non-fluorinated N-acyl piperidines typically adopt a chair conformation, the gem-difluoro substitution can influence the ring puckering and the conformational equilibrium.[5][8][9][10]
Studies on fluorinated piperidines have shown that fluorine substitution can lead to a preference for axial conformations due to hyperconjugation and charge-dipole interactions.[8][9][10] This conformational rigidity can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing potency.
Application Notes & Protocols
The true utility of 3,3-difluoropiperidin-4-one lies in its versatility as a scaffold for building diverse chemical libraries for SAR exploration. The C4-keto group serves as a versatile chemical handle for a variety of transformations.
Synthesis of the Core Scaffold: N-Boc-3,3-difluoropiperidin-4-one
A common and practical starting material for SAR studies is the N-Boc protected version of the scaffold. While multi-step syntheses from acyclic precursors are possible, a key intermediate is the hydrated form, N-protected 3,3-difluoro-4,4-dihydroxypiperidine, which can be accessed via a multi-step sequence starting from a 1,4-addition of ethyl bromodifluoroacetate.[11]
Diagram: Synthetic Pathway to a Key Precursor
Caption: Synthetic overview for accessing the hydrated precursor of 3,3-difluoropiperidin-4-one.[11]
Protocol 1: SAR Library Synthesis via Reductive Amination
Reductive amination is arguably the most powerful method for rapidly generating a diverse library of analogues from the 3,3-difluoropiperidin-4-one scaffold. This reaction allows for the introduction of a wide array of primary and secondary amines at the C4 position, enabling a thorough exploration of the surrounding chemical space.
Objective: To synthesize a library of N-Boc-4-amino-3,3-difluoropiperidine derivatives for SAR studies.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, heterocyclic amines)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this slurry to the reaction mixture containing the iminium intermediate.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-Boc-4-amino-3,3-difluoropiperidine derivative.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions, and it does not reduce the starting ketone at an appreciable rate.[3][12]
-
Acetic Acid Catalyst: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.
-
Anhydrous Conditions: While not as strictly required as for more reactive hydrides, anhydrous conditions are recommended to prevent the hydrolysis of the iminium intermediate and the reducing agent.
Diagram: Reductive Amination Workflow
Caption: General workflow for SAR library generation via reductive amination.
Protocol 2: C4-Elaboration via Wittig Olefination
The Wittig reaction provides a reliable method for converting the C4-keto group into an exocyclic double bond, opening up another avenue for SAR exploration by introducing a variety of substituted methylene groups.[13][14]
Objective: To synthesize a series of N-Boc-4-(substituted-methylene)-3,3-difluoropiperidines.
Materials:
-
N-Boc-3,3-difluoropiperidin-4-one
-
A range of phosphonium salts (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated ammonium chloride solution
-
Standard work-up and purification reagents
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the chosen phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0°C (or -78°C for less stable ylides).
-
Deprotonation: Slowly add the strong base (1.1 eq) to the suspension. Allow the mixture to stir at the same temperature for 30-60 minutes, during which time the characteristic color of the ylide should develop (often orange or deep red).
-
Addition of Ketone: Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be challenging to remove. Purification is typically achieved by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. The choice of base depends on the acidity of the phosphonium salt.[13]
-
Anhydrous and Inert Conditions: Wittig reagents (ylides) are highly reactive and sensitive to moisture and oxygen. Strict anhydrous and inert atmosphere techniques are essential for success.
-
Stereoselectivity: The stereochemistry of the resulting double bond (E/Z) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (alkyl substituents) favor the (Z)-alkene.[14]
Case Study Insights: Dopamine D4 Receptor Antagonists
While not a direct application of the 4-one, a study on dopamine D4 receptor antagonists highlights the strategic value of the 3,3-difluoropiperidine scaffold.[4][15] In this work, researchers synthesized a series of 3,3-difluoropiperidine and 4,4-difluoropiperidine derivatives to explore their potential as CNS agents.
The key findings relevant to our discussion were:
-
pKa and CNS MPO Score: The introduction of the gem-difluoro group was a deliberate strategy to modulate the pKa of the piperidine nitrogen. Moving the CF2 group from the 4-position to the 3-position was noted to have a distinct effect on the pKa, which in turn influenced the calculated CNS Multiparameter Optimization (MPO) score, a metric used to predict the suitability of a compound for CNS applications.[4]
-
SAR Trends: The study revealed that while the 3,3-difluoro analogues showed modest D4 receptor binding, subtle changes in the appended aryl ether groups led to significant changes in potency. This underscores the importance of the piperidine scaffold in correctly positioning key pharmacophoric elements, even as its own properties are being fine-tuned by fluorination.[4][15]
This case study validates the core principle of using the 3,3-difluoro motif to systematically alter physicochemical properties and observe the downstream effects on biological activity and drug-likeness parameters. The 3,3-difluoropiperidin-4-one scaffold provides a direct entry point to synthesize analogues that could be tested in similar CNS-targeted projects.
Conclusion and Future Outlook
The 3,3-difluoropiperidin-4-one scaffold is a high-value building block for medicinal chemists engaged in SAR studies. Its strategic utility stems from the predictable modulation of key physicochemical properties like pKa and metabolic stability, coupled with its influence on the conformational preferences of the piperidine ring. The C4-keto functionality provides a versatile handle for the rapid generation of diverse chemical libraries through robust and well-established synthetic protocols such as reductive amination and Wittig olefination. By leveraging the unique properties of this fluorinated scaffold, researchers can systematically address common drug discovery challenges and accelerate the optimization of lead compounds into viable clinical candidates.
References
- 1. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support center for the synthesis of 3,3-Difluoropiperidin-4-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable fluorinated building block. The strategic incorporation of fluorine into piperidine scaffolds can significantly modulate physicochemical properties, making this compound a key intermediate in modern drug discovery.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Synthetic Workflow Overview
The synthesis of this compound is typically approached via a two-step sequence starting from the commercially available N-Boc-4-piperidone. The core challenges lie in the selective introduction of the gem-difluoro group at the C-3 position and the subsequent clean deprotection to yield the final hydrochloride salt.
DOT Script for Synthetic Workflow
Caption: General two-step synthesis of 3,3-Difluoropiperidin-4-one HCl.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental issues you may encounter.
Step 1: Electrophilic Fluorination of N-Boc-4-piperidone
Question 1: My fluorination reaction is giving low yields of the desired difluorinated product and a significant amount of mono-fluorinated byproduct. What is going wrong?
Answer: This is a common challenge in the α-fluorination of ketones. The formation of the mono-fluorinated product, N-Boc-3-fluoropiperidin-4-one, competes with the desired difluorination. Several factors could be at play:
-
Stoichiometry of the Fluorinating Agent: Incomplete conversion to the difluoro product is often due to an insufficient amount of the fluorinating agent. While theory suggests 2.0 equivalents are needed, the second fluorination is often slower than the first. It is recommended to use a slight excess, typically 2.2 to 2.5 equivalents of the electrophilic fluorinating agent (e.g., Selectfluor®).
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction closely by TLC, LC-MS, or ¹⁹F NMR. If the reaction stalls with significant mono-fluoro product remaining, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious, as higher temperatures can also lead to decomposition.
-
Enolate Formation: The reaction proceeds via an enol or enolate intermediate.[3][4] The rate of fluorination is dependent on the rate of enolization. While N-F reagents like Selectfluor® can be used without an external base, trace acid or base impurities can affect enolization kinetics. Ensure your starting material and solvent are pure. Some protocols for less reactive ketones utilize a non-nucleophilic base to promote enolate formation, but this can complicate the reaction profile and is generally not required for piperidones with Selectfluor®.
Question 2: My reaction is messy, and I am observing multiple unidentified byproducts. How can I improve the reaction's selectivity?
Answer: A lack of selectivity often points to issues with reaction conditions or reagent quality.
-
Choice of Fluorinating Agent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for this transformation due to its stability, effectiveness, and relatively safe handling compared to other agents like elemental fluorine.[2][5][6] Ensure you are using a high-purity grade.
-
Solvent Purity: The reaction is highly sensitive to moisture. Water can react with the fluorinating agent and the enolate intermediate, leading to byproducts. Always use anhydrous solvents (e.g., acetonitrile, DMF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[5]
-
Mechanism of Side Reactions: Over-fluorination is a possibility, though less common at the 3-position once gem-difluorination has occurred. More likely, side reactions involve the enolate reacting with other electrophiles or degradation of the starting material or product under the reaction conditions. Carbonyl groups adjacent to α,α-difluorinated carbons have a known tendency to form hydrates, which could complicate analysis and isolation.[3][4]
| Parameter | Recommendation | Rationale |
| Fluorinating Agent | Selectfluor® (≥95% purity) | Proven efficacy and safety for ketone fluorination.[5][7] |
| Stoichiometry | 2.2 - 2.5 equivalents | To drive the reaction to completion and overcome the slower second fluorination. |
| Solvent | Anhydrous Acetonitrile (MeCN) | Polar aprotic solvent that solubilizes Selectfluor® and is relatively inert.[8] |
| Temperature | Room Temperature to 50 °C | Start at RT; gentle heating can push a stalled reaction forward. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture-related side reactions. |
Table 1: Recommended Starting Conditions for Fluorination.
Step 2: N-Boc Deprotection and Salt Formation
Question 3: I am struggling to achieve complete N-Boc deprotection using HCl. Is there a better method?
Answer: Incomplete deprotection is a frequent issue. The choice of acid and solvent system is critical.
-
Acidic Reagent: While various acids can be used, a solution of HCl in a non-aqueous solvent is standard for forming the hydrochloride salt directly.[9][10] 4M HCl in 1,4-dioxane is a common and effective choice. Alternatively, generating HCl gas and bubbling it through a solution of the substrate in a solvent like methanol or diethyl ether can also be effective. Trifluoroacetic acid (TFA) is also highly effective for Boc removal but will yield the TFA salt, requiring an additional salt-exchange step if the HCl salt is desired.[11]
-
Solvent Effects: The reaction should be performed in a solvent that readily dissolves the N-Boc protected starting material but may allow the final hydrochloride salt to precipitate, driving the reaction to completion. A combination of Dichloromethane (DCM) as a co-solvent with the HCl/dioxane solution can be beneficial.
-
Monitoring: Deprotection can be slower than anticipated. Monitor the reaction until no starting material is visible by TLC or LC-MS. Reaction times can range from a few hours to overnight.
Question 4: After deprotection, I obtain an impure, oily, or discolored solid. How can I effectively purify the final this compound?
Answer: Purifying polar amine salts can be challenging. Standard silica gel chromatography is often not feasible due to the compound's high polarity and strong interaction with silica.
-
Crystallization/Precipitation: This is the preferred method. After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude solid or oil can be triturated or recrystallized from a suitable solvent system. Common systems include:
-
Methanol/Diethyl Ether
-
Isopropanol/Hexanes
-
Acetonitrile
-
-
Workup Procedure: Before crystallization, ensure all excess acid is removed. This can be achieved by co-evaporation with a suitable solvent like isopropanol.[10] A simple aqueous workup is generally avoided as the final product is water-soluble.
-
Color: The product is often a light yellow or off-white solid.[12] If a dark color persists, it may indicate decomposition. This can be caused by excessive heat during solvent removal or residual impurities from the fluorination step. If necessary, the crude product can be dissolved in a minimal amount of methanol and treated with activated carbon before filtration and recrystallization.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis challenges.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fluorination with Selectfluor®? A: The precise mechanism can be substrate-dependent but is generally considered an electrophilic process.[13] For a ketone like N-Boc-4-piperidone, the reaction is initiated by the formation of an enol or enolate. The electron-rich double bond of the enol(ate) then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent in a process that can be described as an Sₙ2-type attack on fluorine or via a single-electron transfer (SET) pathway.[5][13]
Q2: Is this compound stable for long-term storage? A: The compound is commercially available as a hydrochloride monohydrate, which suggests this is a stable form.[12] As an amine salt, it should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. While specific long-term stability data is not widely published for this exact compound, analogous aminopyridine capsules have shown excellent chemical stability for over 6 months at both refrigerated and room temperatures.[14][15] It is good practice to store the material protected from light.
Q3: What are the key safety precautions when working with electrophilic fluorinating agents like Selectfluor®? A: While Selectfluor® is significantly safer than many other fluorinating agents, it is still a powerful oxidizing agent and should be handled with care.[8]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder. Handle in a well-ventilated fume hood.
-
Incompatibilities: Keep away from strong reducing agents and combustible materials.
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.
Q4: Can I use other N-protecting groups besides Boc? A: Yes, other protecting groups like Cbz (Carboxybenzyl) or Benzyl could be used. However, the choice of protecting group will dictate the deprotection strategy. The N-Boc group is widely used because it is stable to the fluorination conditions and can be readily removed with acid, which is convenient for the direct formation of the hydrochloride salt.[10] Deprotection of a Cbz group would require hydrogenolysis, and a benzyl group would also typically be removed by catalytic hydrogenation, which could potentially reduce the ketone. Therefore, the Boc group offers a more compatible and direct route.
Q5: Why is the fluorine substitution at the 3-position conformationally significant? A: Fluorine substitution on a piperidine ring can have profound effects on the ring's conformation and the basicity of the nitrogen atom. In the protonated (hydrochloride) form, there can be favorable electrostatic interactions between the axial C-F bond dipole and the positive charge on the nitrogen (N-H+), which can stabilize the conformation where the fluorine atom is in an axial position.[16][17] This conformational preference can be critical for how the molecule interacts with biological targets in drug discovery applications.
IV. Experimental Protocols
Protocol 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one
This protocol is a representative example and may require optimization.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq).
-
Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material). Stir at room temperature until all solid has dissolved.
-
Reagent Addition: Add Selectfluor® (2.3 eq) to the solution in one portion. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, warm the mixture to 40-50 °C and continue to monitor.
-
Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure. Dissolve the resulting residue in ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water (2x) and then with brine (1x) to remove any remaining Selectfluor® and its byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3,3-difluoropiperidin-4-one as a solid.[18]
Protocol 2: Synthesis of this compound
-
Preparation: Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane in a round-bottom flask.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. A precipitate may form during the reaction.
-
Isolation: Remove the solvent and excess HCl under reduced pressure. Co-evaporate with isopropanol or diethyl ether (2x) to remove residual acid.
-
Purification: Triturate the resulting crude solid with cold diethyl ether or acetonitrile. Filter the solid, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.[10][11]
V. References
-
A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor. Benchchem. Available from: --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available from: --INVALID-LINK--
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Available from: --INVALID-LINK--
-
The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Available from: --INVALID-LINK--
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Electrophilic fluorination. Wikipedia. Available from: --INVALID-LINK--
-
Electrophilic N-F Reagents in Organic Chemistry: From Selectfluor to Asymmetric Fluorination. Chem-space.com. Available from: --INVALID-LINK--
-
Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry. Available from: --INVALID-LINK--
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. National Institutes of Health. Available from: --INVALID-LINK--
-
SelectFluor. Enamine. Available from: --INVALID-LINK--
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Available from: --INVALID-LINK--
-
Synthesis of N-Boc 4-piperidone. ChemicalBook. Available from: --INVALID-LINK--
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available from: --INVALID-LINK--
-
Application Note – N-Boc deprotection. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Deprotection of different N-Boc-compounds. ResearchGate. Available from: --INVALID-LINK--
-
Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. Googleapis.com. Available from: --INVALID-LINK--
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. Available from: --INVALID-LINK--
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available from: --INVALID-LINK--
-
Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals. Available from: --INVALID-LINK--
-
Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Juniper Publishers. Available from: --INVALID-LINK--
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health. Available from: --INVALID-LINK--
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: --INVALID-LINK--
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available from: --INVALID-LINK--
-
Cas 679409-18-8,1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE. lookchem.com. Available from: --INVALID-LINK--
-
Synthesis and Application of N-Boc-3-piperidone. ChemicalBook. Available from: --INVALID-LINK--
-
The Role of Electrophilic Fluorination in Modern Pharmaceutical Development. boro-chem.fr. Available from: --INVALID-LINK--
-
3,3-Difluoro-piperidin-4-one hydrochloride monohydrate. Sigma-Aldrich. Available from: --INVALID-LINK--
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Available from: --INVALID-LINK--
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available from: --INVALID-LINK--
-
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. Available from: --INVALID-LINK--
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: --INVALID-LINK-- стабильность/i-z/stability_4_aminopyridine.pdf
-
4,4-difluoro-piperidine-compounds. Google Patents. Available from: --INVALID-LINK--
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available from: --INVALID-LINK--
References
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. REF Case study search [impact.ref.ac.uk]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. SelectFluor - Enamine [enamine.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. sefh.es [sefh.es]
- 15. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Arylation of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support center for the N-arylation of 3,3-difluoropiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The introduction of the difluoropiperidinone motif is of significant interest in medicinal chemistry, and mastering its N-arylation is key to unlocking novel chemical space. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common hurdles and achieve optimal results in your synthetic endeavors.
The N-arylation of 3,3-difluoropiperidin-4-one, typically via a Buchwald-Hartwig amination, presents a unique set of challenges.[1] The electron-withdrawing nature of the gem-difluoro group adjacent to the nitrogen atom decreases its nucleophilicity, while the ketone functionality can lead to undesired side reactions. This guide will dissect these issues and provide actionable solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-arylation of this compound. Each issue is followed by a series of diagnostic questions and step-by-step recommendations.
Problem 1: Low or No Conversion of Starting Materials
This is one of the most common issues and can stem from several factors, including inactive catalyst, improper base selection, or suboptimal reaction conditions.[2]
Initial Diagnostic Questions:
-
Is your palladium catalyst active? Pre-catalysts are often preferred as they can be easier to handle and activate.[3][4]
-
Is the base strong enough and sufficiently soluble? The choice of base is critical and often substrate-dependent.[2][3]
-
Are your reagents and solvent anhydrous and degassed? Oxygen can deactivate the palladium catalyst.
Troubleshooting Workflow
References
side reactions in 3,3-Difluoropiperidin-4-one hydrochloride chemistry
Welcome to the technical support center for 3,3-Difluoropiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential chemical challenges associated with this valuable building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on fundamental organic chemistry principles and field-proven insights to help you anticipate and address side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound and how do they influence its chemistry?
A1: The reactivity of this compound is governed by three key structural features: the α,α-difluoro ketone, the acidic α'-protons, and the secondary amine hydrochloride.
-
α,α-Difluoro Ketone: The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the gem-difluoro group itself is generally stable under neutral and acidic conditions but can be labile to strong bases or prolonged exposure to certain nucleophiles.
-
Acidic α'-Protons: The protons on the carbon adjacent to the carbonyl group (C5) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in several potential side reactions, including self-condensation.
-
Secondary Amine Hydrochloride: The piperidine nitrogen is protonated, rendering it non-nucleophilic and protecting it from participating in reactions under acidic or neutral conditions. However, upon deprotonation with a base, the resulting secondary amine is nucleophilic and can engage in various reactions.
Q2: How stable is this compound in solution and during storage?
A2: As a hydrochloride salt, this compound is a relatively stable crystalline solid.[1][2] However, its stability can be compromised under certain conditions:
-
pH: In basic solutions (pH > 8), the piperidine nitrogen is deprotonated, and the resulting free amine is more susceptible to oxidation and other side reactions. The presence of a base can also catalyze side reactions involving the ketone functionality. Acidic to neutral aqueous solutions are generally preferred for storage and handling to maintain the protonated, more stable form of the piperidine ring.
-
Temperature: As with many organic compounds, elevated temperatures can accelerate degradation. It is recommended to store the compound in a cool, dry place.[2]
-
Light and Air: Prolonged exposure to light and air can lead to oxidative degradation, often indicated by a yellowing of the material.[3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: What are the most common impurities I might find in a sample of this compound?
A3: Impurities can arise from the synthetic route or from degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the piperidone ring.
-
Byproducts from Synthesis: These are highly dependent on the specific synthetic method used. For example, if the synthesis involves the fluorination of a piperidone precursor, incompletely fluorinated (monofluoro) species could be present.
-
Self-Condensation Products: Dimers or oligomers formed from the base-catalyzed self-condensation of the parent molecule.
-
Favorskii Rearrangement Products: If the synthesis or subsequent reactions are performed under basic conditions, ring-contracted products may be formed.
-
Hydrolysis Products: Under certain conditions, hydrolysis of the gem-difluoro group can lead to the formation of an α-keto acid derivative.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield and Complex Product Mixture in Base-Catalyzed Reactions
Symptom: When using this compound in a reaction that requires basic conditions (e.g., N-alkylation, condensation), you observe a low yield of the desired product and the formation of multiple, difficult-to-separate byproducts.
Potential Causes & Solutions:
-
Cause A: Favorskii Rearrangement. The presence of a base can deprotonate the α'-carbon, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to form a ring-contracted pyrrolidine carboxylic acid derivative.[5][6][7][8][9] This is a significant potential side reaction for α-haloketones.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if only deprotonation of the amine is required. If a nucleophilic base is part of the reaction, consider milder alternatives or bases that are less likely to promote the rearrangement.
-
Temperature Control: Run the reaction at the lowest possible temperature to disfavor the rearrangement pathway.
-
Protecting Groups: If the ketone functionality is not involved in the desired transformation, consider protecting it as a ketal before performing the base-catalyzed reaction.
-
-
-
Cause B: Aldol-Type Self-Condensation. The enolate formed under basic conditions can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of 3,3-Difluoropiperidin-4-one, leading to the formation of dimeric and oligomeric impurities.[10]
-
Solution:
-
Slow Addition: Add the this compound slowly to a solution of the base and the other reactant to maintain a low concentration of the free piperidone at any given time, thus minimizing self-condensation.
-
Reaction Concentration: Running the reaction at a lower concentration can also disfavor the bimolecular self-condensation reaction.
-
-
-
Cause C: Elimination Reactions. Depending on the reaction conditions and the nature of other reactants, elimination reactions can occur, leading to the formation of unsaturated piperidone derivatives.[11]
-
Solution:
-
Milder Conditions: Employ milder reaction conditions (temperature, base strength) to avoid elimination.
-
Substrate Design: If possible, modify the substrate to avoid the formation of stable conjugated systems that would favor elimination.
-
-
Issue 2: Unexpected Product Lacking Fluorine Atoms
Symptom: Your final product has a mass spectrum indicating the loss of one or two fluorine atoms.
Potential Causes & Solutions:
-
Cause A: Hydrodefluorination. Under certain reductive conditions, particularly with some transition metal catalysts (e.g., palladium on carbon with a hydrogen source), the C-F bond can be cleaved.[12][13]
-
Solution:
-
Catalyst Screening: If a reduction is necessary, screen different catalysts and conditions. For example, catalytic hydrogenation with rhodium-based catalysts has been shown to be effective for reducing pyridines to piperidines with less hydrodefluorination compared to palladium.[12]
-
Alternative Reducing Agents: Consider non-catalytic reduction methods if hydrodefluorination is a persistent issue.
-
-
-
Cause B: Hydrolysis of the Gem-Difluoro Group. While generally stable, the gem-difluoro group adjacent to a carbonyl can undergo hydrolysis under harsh acidic or basic conditions, particularly with heating, to form an α-keto acid or related derivatives.[14]
-
Solution:
-
pH Control: Avoid strongly acidic or basic conditions, especially at elevated temperatures, during workup and purification.
-
Anhydrous Conditions: For reactions where water is not a reactant, ensure that all solvents and reagents are anhydrous.
-
-
Issue 3: Difficulty in Purifying the Final Product
Symptom: The crude product is an oil or fails to crystallize, and column chromatography results in poor separation of the desired product from impurities.
Potential Causes & Solutions:
-
Cause A: Presence of Multiple Closely Related Impurities. The side reactions discussed above can generate a mixture of products with similar polarities, making separation by standard chromatographic methods challenging.
-
Solution:
-
Optimize Reaction Conditions: The best solution is to minimize the formation of impurities in the first place by carefully selecting reagents, temperature, and reaction time.
-
Alternative Purification Techniques:
-
Recrystallization: Experiment with a variety of solvent systems to find one that selectively crystallizes the desired product.[15]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative reverse-phase or normal-phase HPLC can be effective.
-
Salt Formation: If the final product is a free base, formation of a hydrochloride or other salt can facilitate crystallization and purification.
-
-
-
-
Cause B: Residual Water or Solvents. The presence of water or high-boiling point solvents can inhibit crystallization.
-
Solution:
-
Azeotropic Removal of Water: If water is suspected, dissolve the product in a suitable solvent (e.g., toluene) and remove the solvent under reduced pressure to azeotropically remove water.
-
High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.
-
-
Data Summary Table: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Conditions | Potential Byproduct | Mitigation Strategies |
| Favorskii Rearrangement | Basic (e.g., alkoxides, hydroxides) | Ring-contracted pyrrolidine derivative | Use non-nucleophilic bases, low temperatures, protect ketone group. |
| Self-Condensation | Basic | Dimeric/oligomeric species | Slow addition of substrate, lower reaction concentration. |
| Hydrodefluorination | Reductive (e.g., certain hydrogenation catalysts) | Monofluoro- or non-fluorinated piperidone | Screen catalysts (e.g., Rh instead of Pd), use alternative reducing agents. |
| Hydrolysis | Harsh acidic or basic conditions, heat | α-keto acid derivative | Maintain neutral pH during workup and purification, use anhydrous conditions. |
| Elimination | Strong base, heat | Unsaturated piperidone | Use milder bases and lower temperatures. |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions of 3,3-Difluoropiperidin-4-one
Caption: Potential side reaction pathways from 3,3-Difluoropiperidin-4-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. adichemistry.com [adichemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Favorskii_rearrangement [chemeurope.com]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 15. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
purification methods for 3,3-Difluoropiperidin-4-one hydrochloride
Answering the user's request.## Technical Support Center: Purification of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support guide for the purification of this compound. This resource is tailored for researchers, medicinal chemists, and process development scientists who work with this important fluorinated building block. The presence of the gem-difluoro group adjacent to the carbonyl moiety introduces unique chemical properties that can present challenges during purification.[1] This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and achieve optimal purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, storage, and preliminary analysis of this compound.
Q1: What are the key physical properties and stability considerations for this compound?
A1: this compound is typically a light yellow or off-white solid. As a hydrochloride salt, it is generally more stable and less volatile than its corresponding free base. However, like many ketone-containing compounds, it can be susceptible to degradation over long periods or under harsh conditions (e.g., strong base, high heat). It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake and potential degradation.[2][3]
Q2: What are the most likely impurities I will encounter in my crude material?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities can be categorized as shown in the table below. Identifying these is the first step in selecting an appropriate purification strategy.[4]
| Impurity Type | Potential Source | Significance |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., N-protected piperidone precursor).[5] | Can complicate purification and affect yield calculations. |
| Monofluorinated Byproducts | Incomplete fluorination reaction.[5] | Often has similar polarity to the desired product, making separation difficult. |
| Over-reaction Products | Side reactions occurring under the reaction conditions. | Can be structurally diverse and may require chromatographic separation. |
| Residual Solvents | Solvents used in the synthesis or work-up (e.g., Dichloromethane, Ethyl Acetate).[6] | Must be removed to meet regulatory and experimental standards. |
| Reagents/Catalysts | Carryover of fluorinating agents or catalysts used in the synthesis.[7] | Can interfere with downstream reactions or biological assays. |
| Table 1: Common Impurities in this compound Synthesis. |
Q3: What initial analytical techniques should I use to assess the purity of my crude product?
A3: A multi-detector approach is recommended for a comprehensive purity assessment.[8]
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and can reveal the presence of fluorinated and non-fluorinated organic impurities. ¹⁹F NMR is particularly powerful for identifying other fluorinated species.[1]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It helps to identify the number of components in the crude mixture and provides their mass-to-charge ratio, aiding in the identification of byproducts and starting materials.[8]
-
TLC (Thin-Layer Chromatography): An indispensable, rapid technique for estimating the complexity of the crude mixture and for developing a solvent system for column chromatography.
Purification Method Selection Workflow
Choosing the correct purification strategy is critical. A high-purity crude product with crystalline properties is a good candidate for recrystallization, while complex mixtures necessitate chromatography.
References
- 1. ossila.com [ossila.com]
- 2. 3,3-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Byproduct Formation in Reactions with 3,3-Difluoropiperidin-4-one
Welcome to the technical support center for 3,3-Difluoropiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this fluorinated building block. The introduction of the gem-difluoro group at the C3 position significantly alters the reactivity of both the piperidine nitrogen and the C4-ketone compared to their non-fluorinated analogs. This guide provides in-depth, field-proven insights into potential side reactions and offers robust troubleshooting strategies to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the formation of common byproducts.
Q1: I'm attempting a reductive amination and my LC-MS shows a complex mixture, including a mass corresponding to my starting amine and a defluorinated product. What is happening?
Answer: This is a frequent issue stemming from the unique electronic properties of the α,α-difluoro ketone and the reaction conditions. There are two primary competing side reactions at play:
-
Imine/Enamine Hydrolysis: The initial imine or enamine intermediate formed between your primary/secondary amine and 3,3-difluoropiperidin-4-one is susceptible to hydrolysis, especially if the reaction is slow or if water is present. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are typically slow to reduce the sterically hindered and electron-deficient imine, allowing hydrolysis to revert it to the starting materials.[1]
-
Reductive Defluorination: A more problematic side reaction is the potential for defluorination. Under certain reducing conditions, particularly with more aggressive hydrides or catalytic hydrogenation, C-F bond cleavage can occur. This is often facilitated by the formation of an enamine intermediate, which can trigger the elimination of a fluoride ion. Some biocatalytic systems have even been shown to exploit this reactivity for hydrodefluorination.[2][3]
Troubleshooting Protocol & Optimization
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Use freshly distilled solvents and flame-dried glassware. The addition of molecular sieves (3Å or 4Å) to the reaction mixture can sequester any trace amounts of water.
-
Choice of Reducing Agent: STAB is generally preferred for reductive aminations as it is less basic and more tolerant of mildly acidic conditions that favor iminium ion formation, which is more readily reduced than the neutral imine.[1] If STAB is failing, consider pre-forming the imine before adding the reducing agent.
-
pH Control: The rate of imine formation is optimal under weakly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can accelerate the reaction, pushing the equilibrium toward the imine and minimizing hydrolysis.
-
Temperature and Reaction Time: Monitor the reaction by TLC or LC-MS. Low temperatures (0 °C to room temperature) are generally recommended to minimize side reactions.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Selectively reduces iminium ions over ketones; effective under mild acidic conditions.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic, effectively solubilizes reagents, and is compatible with STAB. |
| Additive | Acetic Acid (0.5-1.0 equiv.) | Catalyzes imine/iminium formation, accelerating the desired reaction pathway. |
| Temperature | 0 °C to 23 °C | Minimizes thermal degradation and side reactions like elimination. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation of sensitive substrates. |
Q2: I am performing a base-catalyzed reaction (e.g., Aldol, N-alkylation) and observing a significant byproduct with a contracted ring structure. What is this and how can I prevent it?
Answer: You are likely observing a Favorskii rearrangement , a classic reaction of α-halo ketones in the presence of a base.[4] The two fluorine atoms on the α-carbon make 3,3-difluoropiperidin-4-one susceptible to this pathway, which results in a ring contraction to form a cyclopropanone intermediate, followed by nucleophilic attack and ring-opening to yield a five-membered ring carboxylic acid derivative (e.g., a difluorocyclopentanecarboxylic acid derivative).[5][6]
The mechanism involves the deprotonation at the C5 position (α' to the ketone) to form an enolate. This enolate then undergoes intramolecular nucleophilic attack at the C3 carbon, displacing one of the fluoride ions to form a bicyclic cyclopropanone intermediate. The base or another nucleophile then attacks the carbonyl carbon, leading to the collapse of the strained ring and formation of the rearranged product.
Diagram: Favorskii Rearrangement Pathway
Caption: Favorskii rearrangement leading to a ring-contracted byproduct.
Mitigation Strategies
-
Use Non-Nucleophilic/Sterically Hindered Bases: For reactions requiring a base but not as a nucleophile (e.g., deprotonation for N-alkylation), switch to a bulky, non-nucleophilic base like lithium diisopropylamide (LDA), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide at low temperatures (-78 °C).
-
Protect the Ketone: If the ketone functionality is not required for the immediate transformation, consider protecting it as a ketal (e.g., using ethylene glycol and an acid catalyst). The ketal is stable to basic conditions and can be removed later.
-
Control Stoichiometry and Temperature: Use the minimum required amount of base and maintain low temperatures to disfavor the rearrangement pathway, which often has a higher activation energy.
Q3: My reaction under basic or heated conditions is turning dark, and I'm seeing byproducts corresponding to the elimination of HF.
Answer: The elimination of hydrogen fluoride (HF) to form an α,β-unsaturated ketone (an enone) is a common degradation pathway for α-fluoroketones, particularly under basic or thermal stress.[7][8] The acidity of the proton at the C2 position is increased by the adjacent nitrogen and the electron-withdrawing difluoro group, making it susceptible to abstraction by a base. The resulting anion can then eliminate a fluoride ion.
This enone product is highly reactive and prone to polymerization or Michael addition with any available nucleophiles (including the piperidine starting material itself), leading to complex mixtures and the dark coloration you are observing.
Experimental Workflow to Minimize Elimination
Caption: Troubleshooting workflow for HF elimination byproducts.
Frequently Asked Questions (FAQs)
Q: How does the gem-difluoro group affect the reactivity of the C4 ketone?
A: The two fluorine atoms have a powerful electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon. This leads to two main consequences:
-
Increased Susceptibility to Nucleophilic Attack: The ketone is more reactive towards nucleophiles compared to a non-fluorinated piperidinone.
-
Hydrate Formation: The enhanced electrophilicity makes the carbonyl prone to hydration, forming a gem-diol hydrate, especially in the presence of water or protic solvents like methanol.[9][10] This hydrate can be in equilibrium with the ketone form and may appear as a distinct species in NMR or mass spectrometry. In some cases, this hydrate may be the resting state of the compound.[11]
Q: What are the key stability considerations for 3,3-Difluoropiperidin-4-one?
A: The compound is moderately stable but sensitive to certain conditions:
-
Strong Bases: Can induce Favorskii rearrangement or HF elimination.[4][7]
-
Strong Acids: While generally more stable under acidic conditions, prolonged exposure to strong, hot acids can lead to decomposition.
-
Nucleophiles: The electrophilic ketone is reactive towards a wide range of nucleophiles.
-
Moisture: Can lead to the formation of the gem-diol hydrate, which may affect reactivity or characterization.[9][10]
Q: I'm struggling with a low-yielding N-arylation (Buchwald-Hartwig type) reaction. What are common pitfalls?
A: N-arylation of piperidines can be challenging, and the difluoro group adds complexity. Common issues include:
-
Catalyst Inhibition/Deactivation: The piperidinone substrate or byproducts can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Competing β-Elimination: If the aryl halide has β-hydrogens, β-hydride elimination can be a competing pathway.
-
Homocoupling: Aryl halide homocoupling (Glaser coupling) can occur, consuming your reagent.
-
Ligand/Base Choice: The combination of phosphine ligand and base is critical and highly substrate-dependent. A screen of different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄) is often necessary to find the optimal conditions.[12] Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation.[12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 11. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
managing hygroscopicity of 3,3-Difluoropiperidin-4-one hydrochloride
Answering the user's request.## Technical Support Center: Managing the Hygroscopicity of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable building block. The inherent hygroscopicity of this compound—its tendency to readily absorb moisture from the atmosphere—presents a significant challenge that can impact experimental accuracy, reproducibility, and the stability of the material itself.[1][2][3]
This guide provides in-depth, practical solutions in a question-and-answer format to help you anticipate and troubleshoot issues related to moisture absorption, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Storage
Q1: What is hygroscopicity and why is it a critical issue for this compound?
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, usually the air.[2][3] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, this is a critical parameter to control for several reasons:
-
Inaccurate Stoichiometry: Absorbed water adds mass to the compound without contributing to the molar quantity. This leads to significant errors in weighing, resulting in incorrect stoichiometry in reactions and inaccurate solution concentrations.
-
Chemical Instability: The presence of water can promote degradation through hydrolysis, especially for compounds with susceptible functional groups like esters, amides, or lactams.[4] While the piperidinone core is relatively stable, moisture can interfere with downstream reactions.[5]
-
Altered Physical Properties: Moisture absorption can cause the crystalline powder to become sticky, clump together, or even deliquesce (dissolve into a liquid), making it difficult to handle and dispense accurately.[1]
-
Compromised Product Quality: In a pharmaceutical context, uncontrolled moisture content can affect the stability, efficacy, and shelf-life of the final drug product.[6]
Q2: I've just received a new bottle of this compound. What are the immediate steps for proper storage?
Proper initial storage is the first line of defense against moisture contamination. Upon receipt, follow these steps:
-
Inspect the Seal: Ensure the manufacturer's seal on the container is intact. If the seal is compromised, the material should be considered suspect and its water content must be determined before use.
-
Minimize Exposure: Open the primary shipping package in a controlled, low-humidity environment if possible.
-
Immediate Desiccation: Place the entire, unopened manufacturer's bottle into a desiccator containing an active desiccant such as silica gel (with a humidity indicator), anhydrous calcium sulfate (Drierite®), or calcium chloride.[3] This creates a dry micro-environment for the container.
-
Controlled Environment: Store the desiccator in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] For long-term storage or for highly sensitive applications, storing the compound inside a nitrogen-purged glove box is the ideal solution.[7]
Section 2: Handling and Weighing
Q3: My this compound appears clumpy and doesn't flow freely. Can I still use it?
Clumping is a clear physical indicator of moisture absorption.[1] Using the material in this state for any reaction that requires accurate molar ratios is highly discouraged, as the true mass of the active compound is unknown.
Troubleshooting Steps:
-
Do Not Use "As Is" for Quantitative Work: The material's integrity is compromised.
-
Drying the Compound: You may be able to dry the material. A common method is drying in a vacuum oven at a mild temperature (e.g., 30-40°C). Crucially , first verify the compound's thermal stability to avoid degradation. A safer, albeit slower, method is to dry it in a vacuum desiccator over a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀).
-
Quantify Water Content: The most rigorous approach is to determine the water content accurately using Karl Fischer titration (see Q5). Once the percentage of water is known, you can calculate the corrected mass of the compound needed for your reaction. For example, if the material contains 5% water by mass, to obtain 1.00 g of the active compound, you would need to weigh out 1.00 g / (1 - 0.05) = 1.053 g.
Q4: What is the best-practice procedure for accurately weighing this compound?
Weighing hygroscopic solids requires speed and the right environment to prevent moisture uptake during the process.[8]
-
Ideal Method (Glove Box): The most reliable method is to weigh the compound inside a glove box with a low-humidity inert atmosphere (e.g., nitrogen or argon).[9][10] This completely isolates the material from atmospheric moisture.
-
Practical Lab Bench Method: If a glove box is unavailable, the "weighing by difference" technique in a sealable vial is recommended. This minimizes exposure time. (See Protocol 1 below for a step-by-step guide).
-
Stock Solution Method: For applications where the compound is used frequently, another strategy is to quickly transfer the entire contents of a new bottle into a flask, dissolve it in a suitable anhydrous solvent to a known volume, and seal it.[11] The exact concentration of this stock solution can then be determined accurately by titration or quantitative analysis, bypassing the need for repeated solid weighing.
Section 3: Analysis and Quantification
Q5: How can I precisely measure the water content in my sample of this compound?
Determining the exact water content is essential for correcting mass calculations and ensuring reproducibility. Two primary analytical techniques are used:
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[12][13] It is a highly specific and accurate method that chemically titrates the water present in a sample.
-
Volumetric KF: Suitable for samples with water content from 100 ppm to 100%.
-
Coulometric KF: Ideal for samples with very low water content, typically from 1 ppm to 5%.[14] The choice depends on the expected moisture level. For a hygroscopic solid, volumetric KF is often sufficient. (See Protocol 2 for a detailed procedure).
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.[15] A mass loss step at or around 100°C is typically attributed to the evaporation of free or loosely bound water.[16]
-
Advantages: Provides a rapid assessment and can sometimes distinguish between surface water and bound water (hydrates).[16][17]
-
Disadvantages: TGA is not specific to water. Any volatile component that evaporates in the same temperature range will be registered as mass loss, potentially leading to an overestimation of water content.[16] It is best used as a screening tool or when other volatiles are known to be absent.
-
Q6: My reaction yields are inconsistent, and I sometimes see unexpected byproducts. Could moisture in the this compound be the culprit?
Absolutely. Inconsistent yields are a classic symptom of using a hygroscopic reagent with unknown water content.
-
Stoichiometric Errors: As discussed, if you weigh out 100 mg of the compound that is actually 95 mg of active material and 5 mg of water, all subsequent reagent additions based on that initial mass will be incorrect, leading to lower yields and potential for side reactions due to excess reagents.
-
Reaction Interference: While this compound itself may be stable to hydrolysis, the absorbed water is not an inert spectator in all chemical systems. It can:
-
Quench water-sensitive reagents like organometallics, hydrides, or strong bases.
-
Poison or deactivate certain catalysts.
-
Participate in side reactions. Some palladium-catalyzed reactions involving piperidinones can be interrupted by the presence of water, leading to different products.[5]
-
Solution: Always determine the water content of your starting material before use in critical, multi-step syntheses. Adjust the starting mass based on this analysis to ensure you are using the correct molar amount of the active compound.
Visualizations & Data
Workflow & Impact Diagrams
Summary of Management Parameters
| Parameter | Recommended Method / Condition | Rationale & Key Considerations |
| Storage Condition | Tightly sealed container inside a desiccator (RH < 20%). | Prevents moisture ingress from the ambient atmosphere.[1][3] Indicator desiccants (e.g., color-changing silica) are useful for monitoring. |
| Handling Environment | Inert atmosphere glove box (RH < 10%) or a room with controlled low humidity (RH < 40%). | Minimizes moisture absorption during transfer and weighing, which can be rapid in a humid environment.[7][8][9] |
| Drying Method | Vacuum oven (low temp) or vacuum desiccator over P₄O₁₀. | Removes absorbed water. Thermal stability of the compound must be confirmed before applying heat.[18][19] |
| Primary Water Analysis | Karl Fischer (KF) Titration. | The most accurate and specific method for quantifying water content, considered the industry standard.[12][13] |
| Secondary Water Analysis | Thermogravimetric Analysis (TGA). | Useful for a quick assessment of total volatiles but is not specific to water. Best for materials with no other volatile impurities.[16][20] |
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Solid (Weighing by Difference)
This protocol minimizes the exposure of the compound to ambient air.
-
Preparation: Place a clean, dry glass vial with a screw cap or other sealable lid on the analytical balance. Tare the balance to zero.
-
Initial Weighing: Remove the vial from the balance. In a fume hood, quickly transfer an estimated amount of this compound from the stock bottle into the vial. Work swiftly to minimize air exposure.[1]
-
Seal and Equilibrate: Immediately and tightly seal the vial. Place it back on the balance pan. Allow the reading to stabilize for 10-15 seconds. Record this mass (M1).
-
Transfer to Reaction: Take the sealed vial to your reaction setup. Uncap it and quickly transfer the solid into your reaction flask.
-
Final Weighing: Immediately re-seal the now partially empty (or empty) vial. Place it back on the same analytical balance and record the final mass (M2).
-
Calculation: The exact mass of the compound transferred to your reaction is M1 - M2 . This method ensures that any moisture absorbed by the vial's headspace or surface after the initial weighing does not affect the final calculated mass.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This is a generalized protocol. Always follow the specific instructions for your KF titrator model.
-
System Preparation: Ensure the KF titrator's solvent vessel is filled with fresh, anhydrous Karl Fischer solvent (e.g., methanol-based).
-
Pre-Titration (Standby): Start the instrument. The titrator will automatically perform a "pre-titration" to neutralize any ambient moisture within the solvent, bringing it to a dry endpoint. The instrument will indicate when it is ready.
-
Sample Preparation: On an analytical balance, accurately weigh approximately 50-100 mg of this compound into a dry, clean weighing boat or directly into a syringe for injection if the sample dissolves completely in the KF solvent. Record the exact weight (Sample Mass).
-
Sample Introduction: Quickly open the titration vessel's sample port and introduce the weighed sample. Immediately seal the port to prevent atmospheric moisture from entering.
-
Titration: Start the titration. The instrument will add the Karl Fischer reagent (containing iodine) until all the water from the sample has been consumed.[21] The endpoint is detected potentiometrically.[12]
-
Record Results: The instrument will stop automatically and display the volume of titrant used.
-
Calculation: The instrument's software typically calculates the water content automatically. The manual calculation is:
-
Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / Sample Mass (mg)] × 100
-
The "Titer" is the concentration of the KF reagent in mg of water per mL of reagent, which should be determined daily using a certified water standard.
-
References
- 1. tutorchase.com [tutorchase.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorcon.com [colorcon.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. labcompare.com [labcompare.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. quveon.com [quveon.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Study on the Moisture Absorption and Thermal Properties of Hygroscopic Exothermic Fibers and Related Interactions with Water Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-3,3-difluoropiperidin-4-one Deprotection Strategies
Welcome to the technical support center for the deprotection of N-Boc-3,3-difluoropiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this specific transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
Introduction: The Challenge of the Difluorinated Piperidinone Core
N-Boc-3,3-difluoropiperidin-4-one is a valuable building block in medicinal chemistry, offering a conformationally restricted scaffold with modulated basicity due to the fluorine substituents. However, the deprotection of the N-Boc group is not always straightforward. The presence of the electron-withdrawing gem-difluoro group at the C3 position significantly enhances the electrophilicity of the C4 ketone.[1] This heightened reactivity can lead to unexpected side reactions, particularly under the acidic conditions typically used for Boc removal. This guide will navigate these challenges, providing you with the expertise to achieve clean and efficient deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the deprotection of N-Boc-3,3-difluoropiperidin-4-one in a question-and-answer format.
Q1: My N-Boc deprotection with standard TFA/DCM is incomplete. What could be the cause?
A1: Incomplete deprotection is a common issue and can stem from several factors:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate to drive the reaction to completion. The basic nitrogen of the piperidine product will be protonated, consuming one equivalent of acid. Therefore, a significant excess of acid is required.
-
Reaction Time/Temperature: While many Boc deprotections are rapid at room temperature, this specific substrate might require longer reaction times or gentle warming. However, exercise caution with heating, as it can promote side reactions.
-
Water Content: Trace amounts of water in your reagents or solvents can sometimes interfere, although for this substrate, it may lead to a specific side product (see Q3). Ensure you are using anhydrous solvents for a standard anhydrous deprotection.
Troubleshooting Workflow for Incomplete Deprotection
References
Technical Support Center: Scale-Up Synthesis of 3,3-Difluoropiperidin-4-one Hydrochloride
Welcome to the technical support center for the synthesis of 3,3-Difluoropiperidin-4-one hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this valuable fluorinated building block. The introduction of gem-difluoro groups into piperidine scaffolds is a key strategy in medicinal chemistry to modulate properties like pKa, lipophilicity, and metabolic stability.[1][2] However, transitioning this synthesis from the bench to a larger scale introduces unique challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices to empower you with the knowledge to not only solve immediate problems but also to proactively design robust, scalable processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially viable approach involves a two-step sequence starting from a commercially available N-protected 4-piperidone, typically N-Boc-4-piperidone. The core transformation is the α,α-difluorination of the ketone, followed by acidic deprotection of the nitrogen, which simultaneously forms the hydrochloride salt.
Q2: Why is the final product isolated as a hydrochloride salt?
The free base of 3,3-Difluoropiperidin-4-one is a relatively low molecular weight, potentially volatile amine that can be challenging to handle and purify on a large scale.[3] Forming the hydrochloride salt serves several critical functions:
-
Increases Stability: Protonating the piperidine nitrogen prevents degradation pathways and increases the compound's shelf life.
-
Facilitates Isolation: The salt is a crystalline, non-volatile solid, making it easy to isolate, handle, and dry.[1]
-
Improves Handling: It mitigates the volatility and potential odor associated with the free amine.
Q3: What are the primary safety concerns during the scale-up of this synthesis?
Safety is paramount, especially when handling fluorinating agents and managing reaction energetics. Key concerns include:
-
Hazardous Reagents: Many fluorinating agents are corrosive, toxic, and react violently with water. A thorough review of the Safety Data Sheet (SDS) for the chosen reagent is mandatory.[4]
-
Exothermic Reactions: The fluorination of ketones is often highly exothermic. The heat generated must be carefully managed at scale to prevent thermal runaway.
-
Pressure Build-up: Gaseous byproducts may be generated during fluorination or deprotection, requiring adequate venting and pressure management.
-
Handling of HCl: The use of concentrated HCl or solutions of HCl in organic solvents (like dioxane) for deprotection requires appropriate personal protective equipment (PPE) and engineering controls to manage corrosive and toxic fumes.[5]
Q4: What are the expected physical properties of the final product?
This compound is typically isolated as a light yellow or off-white solid.[6] It is often found as a monohydrate, which can affect its molecular weight and analytical characterization.[6][7]
Experimental Workflow Overview
The general synthetic pathway is summarized below. This workflow highlights the critical stages where issues commonly arise during scale-up.
Caption: General two-phase workflow for the synthesis and purification of the target compound.
Troubleshooting Guide: Scale-Up Issues & Solutions
This section addresses specific problems encountered during the scale-up process, providing potential causes and actionable solutions.
Problem 1: Low or Inconsistent Yield in the Fluorination Step
-
Potential Cause A: Incomplete Reaction
-
Why it happens: At larger scales, mass and heat transfer limitations can slow the reaction rate. Insufficient stoichiometry of the fluorinating agent may also be a factor.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, GC-MS) until the starting material is consumed.
-
Optimize Stoichiometry: Modestly increase the equivalents of the fluorinating agent (e.g., from 2.2 eq to 2.5 eq).
-
Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture, especially if the reaction involves slurries.
-
-
-
Potential Cause B: Byproduct Formation (Monofluorination/Elimination)
-
Why it happens: Poor temperature control can lead to side reactions. Some fluorinating agents are more prone to generating elimination byproducts.[8]
-
Solution:
-
Strict Temperature Control: Maintain the optimal reaction temperature with an efficient reactor cooling system. A deviation of even 5-10 °C can significantly impact the impurity profile.
-
Slow Reagent Addition: Add the fluorinating agent slowly and sub-surface to dissipate the heat of reaction effectively and avoid localized "hot spots."
-
Reagent Selection: Consider alternative fluorinating agents. While reagents like DAST are common, they can have poor thermal stability. Newer electrophilic fluorinating agents may offer a better safety and impurity profile. A patent suggests trifluoro-sulfenyl morpholine can reduce byproducts.[8]
-
-
Problem 2: Exotherm and Pressure Management During Fluorination
-
Potential Cause: Insufficient Heat Removal & Gas Evolution
-
Why it happens: The heat generated by the reaction exceeds the cooling capacity of the reactor. This is a critical scale-up parameter, as the surface area-to-volume ratio decreases as the reactor size increases.
-
Solution:
-
Perform Calorimetry Studies: Before scaling up, run reaction calorimetry (e.g., using an RC1 calorimeter) to understand the total heat of reaction and the maximum rate of heat evolution. This data is crucial for safe reactor sizing.
-
"Semi-Batch" Addition: Add the limiting reagent (usually the piperidone substrate or the fluorinating agent) at a controlled rate such that the reaction's heat generation never overwhelms the cooling system.
-
Consider Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow processing offers superior heat and mass transfer, providing a safer and more consistent manufacturing method.[4]
-
-
Caption: Decision tree for troubleshooting low yield in the fluorination step.
Problem 3: Incomplete Deprotection and Salt Formation
-
Potential Cause: Insufficient Acid or Presence of Water
-
Why it happens: Stoichiometric amounts of acid are required to both cleave the Boc group and protonate the product. Water can interfere with anhydrous HCl reagents.
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous grade solvents for the reaction.
-
Increase HCl Equivalents: Use a moderate excess of HCl (e.g., 4 equivalents for a 1 M solution) to drive the reaction to completion.[5]
-
Monitor Progress: Track the disappearance of the Boc-protected intermediate by TLC or LC-MS before proceeding with workup.
-
-
Problem 4: Difficulty in Product Crystallization and Isolation
-
Potential Cause A: Product "Oiling Out"
-
Why it happens: The product precipitates as a liquid phase instead of a solid. This is often due to high impurity levels or a suboptimal solvent/antisolvent system.
-
Solution:
-
Solvent System Screening: Screen various solvent systems. A common approach is to dissolve the crude product in a polar solvent (like isopropanol or ethanol) and add a non-polar antisolvent (like MTBE, heptane, or ethyl acetate) to induce crystallization.
-
Control Cooling Rate: Employ a slow, controlled cooling ramp. Crash-cooling often leads to oiling or the formation of fine particles that are difficult to filter.
-
Use Seed Crystals: Seeding the supersaturated solution with a small amount of pure product can promote the growth of well-defined crystals.
-
-
-
Potential Cause B: Inconsistent Product Form (e.g., Hydrate vs. Anhydrate)
-
Why it happens: The final product can exist in different solid forms, and the presence of water during crystallization can lead to the formation of a hydrate.[6]
-
Solution:
-
Control Water Content: Be deliberate about the water content in your crystallization solvent system to consistently target a specific form.
-
Characterize Batches: Use analytical techniques like Karl Fischer titration (for water content), DSC (for thermal properties), and PXRD (for crystal form) to characterize the final product and ensure batch-to-batch consistency.
-
-
Summary of Key Scale-Up Parameters
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Temperature Control | Ice bath, cryocool | Jacketed reactor with thermal control unit | Surface area-to-volume ratio decreases; requires precise control and reaction calorimetry data. |
| Reagent Addition | Pipette, dropping funnel | Metering pump, controlled addition port | Slow, subsurface addition is critical to manage exotherms and maintain homogeneity. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (various impeller types) | Ensure sufficient mixing to prevent hot spots and maintain suspension of any solids. |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet valve | Phase splits can be slower and more difficult to visualize. Account for longer transfer times. |
| Isolation | Buchner funnel | Centrifuge, filter-dryer (Nutsche) | Drying times will be significantly longer. Ensure efficient solvent removal without degrading the product. |
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
- 7. 3,3-Difluoro-piperidin-4-one hydrochloride monohydrate | 1523618-12-3 [sigmaaldrich.com]
- 8. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
troubleshooting failed reactions with 3,3-Difluoropiperidin-4-one
Welcome to the technical support resource for 3,3-Difluoropiperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated building block into their synthetic strategies. The unique electronic and steric properties conferred by the gem-difluoro group at the C3 position present both opportunities for novel molecular design and specific challenges in synthesis.[1]
This document, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate and resolve common experimental hurdles.
Section 1: General Handling and Starting Material FAQs
Q1: My starting material is the hydrochloride salt. Do I need to free-base it before every reaction?
Answer: Yes, in most cases, it is highly recommended. The commercially available hydrochloride salt (3,3-Difluoropiperidin-4-one HCl) is stable for storage but will not perform as expected in reactions that require a nucleophilic nitrogen or are base-sensitive.
Causality:
-
N-Functionalization: For reactions like N-alkylation, N-acylation, or reductive amination, the secondary amine is the reactive site. In the hydrochloride salt form, this nitrogen is protonated (R₂NH₂⁺), rendering it non-nucleophilic.
-
Base Stoichiometry: In base-mediated reactions, failing to neutralize the HCl salt beforehand will consume one equivalent of your base, leading to inaccurate stoichiometry, incomplete reactions, and potential side reactions.
Recommended Free-Basing Protocol:
-
Dissolve the hydrochloride salt in a minimal amount of water or a biphasic mixture of water and a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an aqueous solution of a mild inorganic base (e.g., saturated NaHCO₃, K₂CO₃) until the aqueous layer is slightly basic (pH ~8-9, check with pH paper). Avoid using strong bases like NaOH, which can promote side reactions.
-
Extract the aqueous layer multiple times (3x) with your organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting free base is typically an oil or low-melting solid and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperatures, as the free amine may be less stable over the long term than its salt form.
Section 2: Troubleshooting N-Functionalization Reactions
The electron-withdrawing nature of the two fluorine atoms reduces the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog. This is a critical factor in planning and troubleshooting reactions at this site.
Q2: My N-alkylation reaction with an alkyl halide is sluggish, incomplete, or failing entirely. What are the common causes?
Answer: This is a frequent issue stemming from a combination of insufficient basicity, poor solvent choice, or inadequate temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation reactions.
Detailed Analysis:
-
Base Selection: Weak organic bases like triethylamine (TEA) are often insufficient to drive the reaction to completion. Stronger, non-nucleophilic inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the amine.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are superior to chlorinated solvents (DCM) or ethers (THF) for this Sₙ2 reaction, as they effectively solvate the cation of the base without solvating the amine nucleophile.[1]
-
Temperature: Due to the reduced nucleophilicity, elevated temperatures are often required. Reactions are commonly run from 80 °C to 100 °C.[1]
Table 1: Recommended Starting Conditions for N-Alkylation
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.) | Sufficiently strong to deprotonate the amine (or its conjugate acid) and drive the reaction. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents enhance nucleophilicity and solubility of inorganic bases. |
| Temperature | 80–100 °C | Overcomes the activation energy barrier associated with the deactivated nucleophile. |
| Additive | NaI or KI (catalytic, ~0.1 eq.) | Recommended for alkyl chlorides or bromides via the Finkelstein reaction to generate the more reactive alkyl iodide in situ. |
Q3: I am attempting a reductive amination with another ketone/aldehyde, but the initial imine/enamine formation is failing.
Answer: The reduced nucleophilicity of the piperidine nitrogen makes the initial condensation step the rate-limiting factor. The equilibrium often does not favor the iminium ion intermediate, especially with sterically hindered or electron-poor carbonyl partners.
Solutions:
-
Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during condensation, driving the equilibrium towards the iminium intermediate.
-
Acid Catalysis: Use a mild acid catalyst like acetic acid (AcOH) to activate the carbonyl partner. Be cautious, as excess acid will fully protonate and deactivate your piperidine nucleophile.
-
Choice of Reducing Agent: Use a hydride source that is stable under mildly acidic conditions and selective for the iminium ion over the carbonyl starting material. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
Section 3: Troubleshooting Reactions at the C4-Ketone
The C4-keto group is flanked by a methylene group and the electron-withdrawing CF₂ group. This electronic asymmetry significantly influences its reactivity.
Q4: My nucleophilic addition (Grignard, organolithium) to the C4-ketone is giving low yields and consuming multiple equivalents of my nucleophile.
Answer: This is a classic protecting group problem. The primary issue is the acidic N-H proton of the piperidine ring, which is more acidic than the C-H bond of an alkyne. Organometallic reagents are potent bases and will deprotonate the amine before adding to the much less electrophilic ketone.
Causality & Solution Workflow:
Caption: Required workflow for C4-ketone nucleophilic addition.
Explanation:
-
Protection: Before attempting the addition, the nitrogen must be protected with a group that is stable to strongly basic/nucleophilic conditions. The most common choices are Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or a simple Benzyl (Bn) group.
-
Addition: With the nitrogen protected, the organometallic reagent will now cleanly add to the C4-ketone to form the desired tertiary alcohol.
-
Deprotection: The protecting group can then be removed under appropriate conditions (e.g., strong acid like TFA for Boc; hydrogenolysis for Cbz or Bn) to yield the final product.
Q5: My Wittig reaction is not working. Is the ketone not reactive enough?
Answer: Correct. The strong electron-withdrawing effect of the adjacent gem-difluoro group significantly deactivates the carbonyl carbon towards nucleophilic attack.[1] The partial positive charge on the carbonyl carbon is diminished, making it less electrophilic. Standard stabilized or semi-stabilized Wittig ylides often fail.
Potential Solutions:
-
Use Unstabilized Ylides: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium bromides with n-BuLi) are much more reactive and may succeed, but can also be basic enough to cause side reactions. This approach requires N-protection first.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, often works where the Wittig fails. The smaller, more nucleophilic phosphonate carbanion can be more effective.
-
Tebbe or Petasis Olefination: These titanium-based reagents are powerful options for olefinating sterically hindered or electronically deactivated ketones.
Q6: I'm observing unexpected byproducts under strongly basic conditions. Could the ring be unstable?
Answer: Yes, α,α-difluoro ketones can be susceptible to decomposition or rearrangement pathways under certain conditions, particularly with strong, sterically hindered bases.
Potential Side Reaction: Favorskii-type Rearrangement Under the influence of a strong base (e.g., t-BuOK, LDA), deprotonation can occur at the C5 methylene position. The resulting enolate can, in principle, initiate a cascade that could lead to ring contraction or other rearranged products, although this is less common in cyclic systems than linear ones.
Potential Degradation Pathway:
Caption: Simplified potential degradation pathway under harsh base.
Recommendation: To avoid these issues, when enolate formation is required, use carefully controlled conditions: a strong, non-nucleophilic base like LDA or KHMDS at low temperatures (e.g., -78 °C) and monitor the reaction closely. If possible, explore alternative synthetic routes that do not require harsh basic conditions.
References
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Reactivity of 3,3-Difluoropiperidin-4-one and 4,4-Difluoropiperidin-3-one
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to fine-tune a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1] Among the privileged heterocyclic structures, the piperidine ring is a ubiquitous motif in pharmaceuticals. The introduction of gem-difluoro groups onto this scaffold creates powerful building blocks, but the positional isomerism of these fluorine atoms dramatically alters the molecule's electronic character and, consequently, its synthetic reactivity.
This guide provides an in-depth, objective comparison of two such critical building blocks: 3,3-Difluoropiperidin-4-one and 4,4-Difluoropiperidin-3-one . We will dissect their structural and electronic differences, compare their performance in key synthetic transformations with supporting experimental insights, and discuss the strategic rationale for choosing one isomer over the other in a drug design campaign.[2][3] This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the nuanced reactivity of these valuable fluorinated intermediates.
Structural and Electronic Dissection: The Positional Power of Fluorine
The fundamental difference between the two isomers lies in the placement of the powerfully electron-withdrawing difluoromethyl group relative to the ketone and the piperidine nitrogen. This seemingly subtle shift has profound electronic consequences that dictate the reactivity of the entire molecule.
Caption: Chemical structures of the two piperidone isomers.
3,3-Difluoropiperidin-4-one: The Activated Ketone
In this isomer, the CF₂ group is positioned α to the carbonyl. This proximity results in a powerful inductive electron withdrawal from the carbonyl carbon.
-
Enhanced Carbonyl Electrophilicity: The C4 carbonyl is significantly more electron-deficient and therefore more susceptible to nucleophilic attack compared to its non-fluorinated counterpart and the 4,4-difluoro isomer.
-
Acidified α-Protons: The protons on the C5 methylene are acidified by the combined electron-withdrawing effects of the adjacent carbonyl (C4) and the CF₂ group (C3), facilitating enolate formation at this position.
-
Moderately Reduced Basicity: The piperidine nitrogen is β to the CF₂ group. While its basicity is reduced compared to piperidine, the effect is less pronounced than in the 4,4-difluoro isomer, where the fluorines are α to the nitrogen. The experimental pKa of the parent 3,3-difluoropiperidine is approximately 7.4.[4]
4,4-Difluoropiperidin-3-one: The Deactivated Amine
Here, the CF₂ group is α to the nitrogen and β to the carbonyl. This arrangement dramatically alters the nitrogen's properties.
-
Significantly Reduced Basicity: The direct proximity of the CF₂ group to the nitrogen atom causes a substantial decrease in the electron density of the nitrogen lone pair, making it significantly less basic and less nucleophilic. The experimental pKa of the parent 4,4-difluoropiperidine is approximately 8.2-8.5, but in the context of the adjacent ketone in the 3-one, this value is expected to be lower and certainly less basic than the 3,3-isomer.[5][6] This is a critical feature often exploited in drug design to mitigate interactions with biological targets like the hERG channel.[1]
-
Standard Carbonyl Reactivity: The carbonyl at C3 experiences a weaker inductive pull from the β-CF₂ group. Its electrophilicity is therefore more comparable to a standard dialkyl ketone.
-
Dual Enolization Sites: Protons at both C2 (adjacent to the nitrogen) and C5 are enolizable, presenting potential challenges for regioselective functionalization.
Physicochemical Property Comparison
The following table summarizes key computed and experimental properties, highlighting the downstream effects of the fluorine positioning.
| Property | 3,3-Difluoropiperidin-4-one | 4,4-Difluoropiperidin-3-one | Rationale |
| Parent Amine pKa | ~7.4 (for 3,3-difluoropiperidine)[4] | ~8.5 (for 4,4-difluoropiperidine)[6] | The CF₂ group α to the nitrogen in the 4,4-scaffold has a stronger inductive effect, lowering basicity. (Note: Ketone presence will further lower these values). |
| LogP (Calculated) | ~1.3 (for N-Boc derivative)[7] | ~1.3 (for parent amine)[] | Lipophilicity is comparable, though substitution greatly influences the final value. |
| Carbonyl Reactivity | High | Moderate | α-CF₂ group strongly activates the C4 ketone towards nucleophiles. |
| Nitrogen Nucleophilicity | Moderate | Low | α-CF₂ group strongly deactivates the nitrogen lone pair. |
Comparative Reactivity in Key Transformations
The electronic differences outlined above translate directly into distinct reactivity profiles in common synthetic operations.
A. Reductive Amination
This cornerstone reaction in medicinal chemistry proceeds via the formation of an iminium intermediate, followed by reduction. The choice of isomer impacts both the initial imine formation and the stability of the subsequent intermediate.
Caption: Generalized workflow for reductive amination.
-
3,3-Difluoropiperidin-4-one: The moderately basic nitrogen and highly electrophilic ketone facilitate rapid imine/iminium ion formation. This isomer is generally highly reactive under standard reductive amination conditions.
-
4,4-Difluoropiperidin-3-one: The attenuated reactivity of the C3 ketone and the significantly lower basicity of the piperidine nitrogen can make the initial condensation step slower. While still a viable substrate, it may require slightly more forcing conditions or longer reaction times to achieve comparable yields.
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol is a robust starting point for either isomer, with the expectation that the reaction of the 4,4-isomer may require extended time.
-
Setup: To a solution of the piperidone (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in an appropriate solvent (e.g., Dichloromethane or 1,2-Dichloroethane, 0.1 M), add acetic acid (1.5 equiv).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Monitoring: Monitor the reaction by LC-MS or TLC. Reactions with 3,3-Difluoropiperidin-4-one are often complete within 2-4 hours, while those with the 4,4-isomer may require stirring for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. N-Functionalization (Alkylation & Acylation)
The difference in nitrogen nucleophilicity is starkly illustrated in N-functionalization reactions.
-
3,3-Difluoropiperidin-4-one: The nitrogen is sufficiently nucleophilic to undergo alkylation and acylation under standard conditions. For example, N-alkylation with an alkyl halide typically proceeds smoothly with a mild base like K₂CO₃ or Et₃N.[9]
-
4,4-Difluoropiperidin-3-one: The electronically deactivated nitrogen requires more forcing conditions. N-alkylation often necessitates a stronger base (e.g., NaH) and higher temperatures. Acylation may require the use of highly reactive acylating agents (e.g., acyl chlorides with DMAP) rather than anhydrides. This reluctance to react can be an advantage, allowing for selective manipulation of other functional groups in the molecule while the piperidine nitrogen remains untouched.
C. Enolate Chemistry and α-Functionalization
The potential for forming enolates and performing subsequent reactions is dictated by the location of acidic protons α to the carbonyl.
-
3,3-Difluoropiperidin-4-one: This isomer has a single, unambiguous site for enolization at the C5 position. Deprotonation with a suitable base (e.g., LDA, LiHMDS) generates an enolate that can be trapped with various electrophiles (alkyl halides, aldehydes), providing a direct route to 5-substituted derivatives. The causality is clear: the combined withdrawing power of the ketone and the gem-difluoro group makes the C5 protons the most acidic, ensuring high regioselectivity.
-
4,4-Difluoropiperidin-3-one: This isomer presents a regioselectivity challenge. Enolization can occur at either the C2 or C5 position. The relative acidity of these protons can be influenced by the N-substituent and the specific base/solvent system used, potentially leading to mixtures of products. Careful optimization is required to control the reaction outcome.
Synthetic Availability
The synthetic routes to access these building blocks are distinct and reflect their structural differences.
Caption: Representative synthetic strategies for the isomers.
-
Synthesis of 3,3-Difluoropiperidin-4-one: Modern methods often employ strategies like the photocatalytic intramolecular radical cyclization of α-bromoamide precursors, which can provide moderate to high yields.[9]
-
Synthesis of 4,4-Difluoropiperidin-3-one: A common approach involves the deoxyfluorination of a suitable precursor, such as an N-protected piperidine-3,4-dione, using reagents like DAST or XtalFluor-E. However, this reaction can be challenging, with potential for side reactions like HF elimination, especially if there are adjacent stereocenters.[10]
Strategic Application in Drug Design: Which Isomer to Choose?
The choice between these two building blocks is not arbitrary but a calculated decision based on the specific goals of a medicinal chemistry program.
Choose 3,3-Difluoropiperidin-4-one when:
-
A more basic nitrogen is required: For targets where a cationic charge or hydrogen bond donation from the protonated amine is crucial for binding.
-
High carbonyl reactivity is desired: For building out complexity from the ketone via nucleophilic additions or condensations.
-
Regioselective α-functionalization is needed: When the synthetic plan calls for unambiguous substitution at the C5 position.
Choose 4,4-Difluoropiperidin-3-one when:
-
Reducing nitrogen basicity is a primary goal: This is a key strategy to mitigate off-target liabilities (e.g., hERG binding), improve oral bioavailability, and enhance cell permeability.[1][2]
-
Blocking C4 metabolic oxidation is necessary: The robust CF₂ group serves as an effective shield against cytochrome P450-mediated oxidation, a common metabolic pathway for piperidines.[1][10]
-
The nitrogen needs to be unreactive: When performing chemistry elsewhere on the scaffold, the deactivated nitrogen of the 4,4-isomer can serve as a "self-protected" functional group. This isomer has been successfully incorporated into dopamine D4 receptor antagonists and other CNS-active agents.[2][11]
Conclusion
While 3,3-Difluoropiperidin-4-one and 4,4-Difluoropiperidin-3-one are closely related isomers, their reactivity profiles are worlds apart. The former behaves as a piperidone with a highly activated ketone and a moderately basic amine, making it ideal for reactions centered around the carbonyl. The latter is characterized by a sterically shielded, moderately reactive ketone and a profoundly deactivated amine, a feature strategically employed to modulate pharmacokinetics and reduce off-target activity. Understanding these fundamental differences in causality—how the position of the fluorine atoms dictates electronic character—is paramount for their effective and strategic deployment in the synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4-DIFLUOROPIPERIDINE CAS#: 21987-29-1 [m.chemicalbook.com]
- 6. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Fluorinated Piperidines in Drug Design
Introduction: The Strategic Value of Fluorine in the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic motifs in pharmaceuticals, prized for its conformational pre-organization and its ability to engage in key interactions with biological targets.[1][2] However, the ever-present challenge in drug discovery is the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to achieve the desired therapeutic window. The introduction of fluorine, an element with unique and powerful stereoelectronic properties, into the piperidine scaffold has emerged as a highly effective strategy to modulate these properties.[3][4][5] Fluorination can profoundly influence a molecule's basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preferences, thereby enhancing its drug-like characteristics.[6][7][8]
This guide provides a comparative analysis of mono-fluorinated piperidines, focusing on the distinct effects of fluorine substitution at the 2-, 3-, and 4-positions. We will delve into the underlying principles that govern these changes, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation therapeutics.
Physicochemical Properties: A Comparative Analysis
The position of the fluorine atom on the piperidine ring dictates its impact on the molecule's fundamental physicochemical properties. These changes are primarily driven by the strong electron-withdrawing nature of fluorine and its influence on the surrounding electronic environment.
Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, absorption, and potential for off-target effects, such as hERG channel affinity.[9] Fluorination generally leads to a decrease in pKa due to the inductive electron-withdrawing effect of the C-F bond, which reduces the electron density on the nitrogen atom.[10] The magnitude of this effect is highly dependent on the proximity of the fluorine to the nitrogen.
| Compound | pKa (experimental/predicted) | Rationale for pKa Change |
| Piperidine | ~11.2 | Reference compound |
| 2-Fluoropiperidine | Not available in search results | Strongest pKa reduction expected due to the fluorine being on the α-carbon, maximizing the inductive effect. |
| 3-Fluoropiperidine | ~8.48 (predicted)[9] | Significant pKa reduction due to the fluorine at the β-position.[9] |
| 4-Fluoropiperidine | ~9.4[11] | Modest pKa reduction as the fluorine is at the γ-position, and the inductive effect attenuates with distance.[10] |
| 4,4-Difluoropiperidine | ~8.5 (predicted)[12] | Further pKa reduction compared to the mono-fluoro counterpart due to the additive inductive effect of the two fluorine atoms. |
Note: Experimental pKa values can vary depending on the measurement conditions. Predicted values are provided for comparison where experimental data is not available.
Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is complex and context-dependent.[13][14] While replacing a C-H bond with a C-F bond generally increases the local hydrophobicity, the overall impact on the molecule's logP is influenced by changes in the molecular dipole and the energetic cost of desolvation.
| Compound | logP/logD (experimental/predicted) | Rationale for Lipophilicity Change |
| Piperidine | ~0.9 | Reference compound |
| 2-Fluoropiperidine | Not available in search results | Expected to have a nuanced effect on logP. The increased hydrophobicity of the fluorinated face may be counteracted by an increased molecular dipole. |
| 3-Fluoropiperidine | Not available in search results | Similar to the 2-fluoro isomer, the impact on logP is not straightforward and would require experimental determination. |
| 4-Fluoropiperidine | Not available in search results | The symmetrical substitution in the 4-position might lead to a more predictable increase in lipophilicity compared to the other isomers. |
Conformational Analysis: The Axial Preference of Fluorine
A striking feature of fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, which contrasts with the equatorial preference of larger substituents.[6][15] This phenomenon is a consequence of a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions.[3][16]
-
Hyperconjugation (Gauche Effect): In the axial conformation, there can be stabilizing interactions between the anti-periplanar C-H or C-C bonds and the low-lying σ* orbital of the C-F bond.[6][17]
-
Electrostatic Interactions: In the protonated state, a favorable charge-dipole interaction between the positively charged nitrogen (N+-H) and the partial negative charge on the axial fluorine can further stabilize this conformation.[9][15]
The conformational rigidity imposed by fluorine can be a powerful tool in drug design, as it allows for the stabilization of a specific bioactive conformation, potentially leading to increased potency and selectivity.[4][6]
Caption: Conformational equilibrium of a 3-fluoropiperidine, often favoring the axial conformer.
Metabolic Stability: Blocking Sites of Metabolism
A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability.[4][8][18] The high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a fluorine atom at a known site of metabolic attack (a "metabolic soft spot"), the metabolic clearance of the drug can be significantly reduced, leading to an increased half-life and improved oral bioavailability.[19][20]
For instance, if a specific methylene group on the piperidine ring is susceptible to hydroxylation, replacing one of the hydrogens with fluorine can effectively block this metabolic pathway.
Caption: A typical workflow for assessing the in vitro metabolic stability of piperidine analogs.[21]
Experimental Protocols
Synthesis of Fluorinated Piperidines
The synthesis of positionally isomeric fluorinated piperidines often requires distinct synthetic strategies.
1. Synthesis of 4-Fluoropiperidines (Representative Protocol)
A common approach involves the bromofluorination of an exocyclic methylene piperidine precursor.[3][22]
-
Step 1: Bromofluorination: To a solution of N-Boc-4-methylenepiperidine in dry CH2Cl2 at 0°C, add triethylamine trihydrofluoride (Et3N·3HF) followed by N-bromosuccinimide (NBS). Stir the reaction at room temperature for 3 hours.[22]
-
Step 2: Azide Displacement: To the resulting 4-bromomethyl-4-fluoropiperidine in DMSO, add sodium azide (NaN3) and sodium iodide (NaI). Heat the mixture to 130°C for 16 hours.[22]
-
Step 3: Reduction: To the 4-azidomethyl-4-fluoropiperidine in methanol, add palladium on carbon (Pd/C) and stir under a hydrogen atmosphere (4.6 bar) for 16 hours to yield N-Boc-4-aminomethyl-4-fluoropiperidine.[22]
2. Synthesis of 3-Fluoropiperidines (Representative Protocol)
Cyclization of alkenyl N-tosylamides promoted by BF3-activated aryliodine(III) carboxylates is a strategy to construct 3-fluoropiperidines.[6][16]
-
Step 1: Cyclization: React the alkenyl N-tosylamide with a BF3-activated aryliodine(III) carboxylate reagent. The reaction proceeds through a proposed iodiranium(III) ion intermediate, followed by a diastereodetermining 5-exo-cyclization.[6][16]
-
Step 2: Rearrangement/Reductive Coupling: The transiently formed pyrrolidine with an exocyclic σ-alkyl-I(III) moiety can undergo further reactions to yield the final 3-fluoropiperidine product. The selectivity depends on the ligand on the iodine(III) reagent and reaction conditions.[6][16]
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard method to assess the Phase I metabolic stability of a compound.[21][23][24]
-
Materials: Test compound, pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), NADPH regenerating system, and acetonitrile (ACN) for quenching.[21]
-
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add HLM and the phosphate buffer, and pre-warm to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to time zero to determine the half-life (t½) and intrinsic clearance (CLint).[21][23]
-
Case Studies in Drug Discovery
The strategic incorporation of fluorinated piperidines has been instrumental in the development of several successful drugs.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): The introduction of a 4-fluorophenyl group is a common feature in many SSRIs. While not a fluoropiperidine itself, the principles of using fluorine to modulate properties are evident. In the design of novel SSRIs, fluoropiperidine conformational effects have been studied to enhance potency and selectivity.[1]
-
5-HT1D Receptor Agonists: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles to produce 4-fluoropiperidine derivatives was shown to significantly reduce the pKa. This reduction in basicity had a beneficial influence on oral absorption.[25]
-
Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors by Merck, introducing a fluorine atom into a piperidine ring modulated the pKa into an optimal range (6.5-8.0), leading to improved efficacy and the identification of a clinical candidate.[9]
Caption: The iterative process of incorporating fluorinated piperidines in a drug discovery program.
Conclusion
The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern drug design. By carefully considering the position of the fluorine atom, medicinal chemists can rationally modulate a compound's basicity, lipophilicity, conformational preferences, and metabolic stability. This guide has provided a comparative overview of the effects of 2-, 3-, and 4-fluorination, supported by experimental data and protocols. A thorough understanding of these principles will undoubtedly continue to fuel the discovery and development of safer and more effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Fluoropiperidine hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]
- 10. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 11. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scientificupdate.com [scientificupdate.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
- 19. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 24. mttlab.eu [mttlab.eu]
- 25. researchgate.net [researchgate.net]
The Rising Star in Medicinal Chemistry: A Comparative Guide to the Biological Activity of 3,3-Difluoropiperidin-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the privileged heterocyclic structures in drug discovery, the piperidine ring is ubiquitous. Its fluorinated counterparts, particularly 3,3-difluoropiperidin-4-one and its derivatives, are emerging as a class of compounds with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, supported by experimental data and methodological insights to inform future drug design and development efforts.
The Fluorine Advantage: Why 3,3-Difluoropiperidines?
The introduction of a gem-difluoro group at the 3-position of a piperidin-4-one ring imparts a unique combination of electronic and conformational effects. Unlike monofluorination, which can introduce a chiral center, the 3,3-difluoro substitution maintains achirality at that position, simplifying synthetic and analytical challenges. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects, such as hERG channel affinity, which is a common cause of cardiotoxicity. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, potentially enhancing the pharmacokinetic profile of drug candidates.
Comparative Biological Activities: A Tale of Two Scaffolds
While direct comparative studies on a wide range of 3,3-difluoropiperidin-4-one derivatives are still emerging, valuable insights can be gleaned from comparing the biological activities of closely related 3,3-difluoro- and 4,4-difluoropiperidine derivatives. These comparisons highlight the profound impact of the fluorine substitution pattern and other structural modifications on target engagement and selectivity.
Dopamine D4 Receptor Antagonism: A Focus on Neurological Disorders
The dopamine D4 receptor is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] Research into fluorinated piperidine derivatives has identified potent and selective D4 receptor antagonists.
A comparative study of 3,3-difluoro- and 4,4-difluoropiperidine ethers revealed significant differences in their binding affinities for the D4 receptor.[1][2] The 4,4-difluoro analogs generally exhibited higher potency. For instance, a 3,4-difluorophenyl ether derivative of 4,4-difluoropiperidine showed a remarkable Ki of 5.5 nM, highlighting the favorable interactions of this scaffold with the receptor's binding pocket.[1][2]
Table 1: Comparative D4 Receptor Binding Affinities of Fluorinated Piperidine Derivatives [1][2]
| Compound ID | Scaffold | R Group | Ki (nM) |
| 7a | 3,3-difluoropiperidine | p-fluorophenyl | 140 |
| 7b | 3,3-difluoropiperidine | 3,4-difluorophenyl | 210 |
| 8a | 4,4-difluoropiperidine | p-fluorophenyl | 220 |
| 8b | 4,4-difluoropiperidine | 3,4-difluorophenyl | 5.5 |
| 8c | 4,4-difluoropiperidine | 3-methylphenyl | 13 |
Data extracted from studies on phenoxymethylpiperidine derivatives.
The improved potency of the 4,4-difluoro derivatives suggests that the conformational constraints imposed by the gem-difluoro group at the 4-position may orient the pharmacophoric groups more optimally for interaction with the D4 receptor.
Dipeptidyl Peptidase IV (DPP-4) Inhibition: A Strategy for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis. The 5,5-difluoropiperidin-2-one scaffold, a close analog of 3,3-difluoropiperidin-4-one, has been successfully incorporated into potent DPP-4 inhibitors.[3]
The addition of a gem-difluoro group to a lactam-based DPP-4 inhibitor was shown to significantly improve its inhibitory potency.[3] For example, a 3-amino-4-substituted pyrrolidine derivative featuring a 5,5-difluoropiperidin-2-one moiety exhibited an IC50 of 23 nM for DPP-4 inhibition.[3] This highlights the potential of incorporating the difluorinated piperidinone scaffold in the design of novel enzyme inhibitors.
Experimental Protocols: A Guide to Biological Evaluation
The assessment of the biological activity of 3,3-difluoropiperidin-4-one derivatives requires a robust set of in vitro and in vivo assays. Here, we provide a generalized workflow and detailed protocols for key experiments.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of novel chemical entities.
Protocol 1: In Vitro Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compounds (3,3-difluoropiperidin-4-one derivatives).
-
Haloperidol (positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D4 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound or haloperidol.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibitory activity of test compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Gly-Pro-AMC (fluorogenic substrate).
-
Test compounds (3,3-difluoropiperidin-4-one derivatives).
-
Sitagliptin (positive control).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
In a 96-well plate, add assay buffer and varying concentrations of the test compound or sitagliptin.
-
Add the DPP-4 enzyme to each well and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Determine the initial reaction rates and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationships and Future Directions
The available data, though not exclusively on 3,3-difluoropiperidin-4-ones, allows for the deduction of preliminary structure-activity relationships (SAR).
References
characterization of compounds synthesized from 3,3-Difluoropiperidin-4-one
An In-Depth Technical Guide to the Characterization of Novel Compounds Synthesized from 3,3-Difluoropiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The piperidine ring, one of the most prevalent saturated N-heterocycles in pharmaceuticals, becomes an even more valuable pharmacophore when fluorinated.[3][4] Among the array of available building blocks, 3,3-Difluoropiperidin-4-one stands out as a versatile starting material for creating novel chemical entities with significant therapeutic potential. The gem-difluoro group at the 3-position introduces unique steric and electronic effects, profoundly influencing properties like metabolic stability, lipophilicity, and basicity (pKa).[1][5]
This guide provides a comprehensive comparison of compounds derived from 3,3-Difluoropiperidin-4-one. We will delve into the critical characterization techniques required to unambiguously identify these molecules and evaluate their potential as drug candidates. Our focus will be on the causality behind experimental choices, ensuring a self-validating approach to structural elucidation and property assessment.
The Synthetic Landscape: Derivatization of the Ketone Core
The carbonyl group of 3,3-Difluoropiperidin-4-one is the primary reactive handle for diversification. Standard organic transformations can be employed to generate a wide array of derivatives. The choice of synthetic route is dictated by the desired functionality at the C4 position, which is often crucial for modulating biological activity.
A typical workflow for derivatization begins with the N-protection of the piperidine, commonly with a Boc (tert-butoxycarbonyl) group, to prevent side reactions and improve solubility in organic solvents. Following this, the ketone can be transformed via several key pathways.
Caption: General synthetic pathways from 3,3-Difluoropiperidin-4-one.
Core Characterization Methodologies: A Comparative Overview
The robust characterization of novel 3,3-difluoropiperidine derivatives requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds in solution. The presence of the gem-difluoro group necessitates a combination of ¹H, ¹³C, and ¹⁹F NMR experiments.
-
¹H NMR: Provides information on the proton environment. Key diagnostic signals include the protons on the piperidine ring. The chemical shifts and coupling patterns of protons adjacent to the CF₂ group (at C2 and C4) are particularly informative, often appearing as complex multiplets due to coupling with both protons and fluorine atoms.[6][7]
-
¹³C NMR: Crucial for confirming the carbon skeleton and the location of the fluorine atoms. The carbon atom bearing the two fluorine atoms (C3) exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF), typically with a large coupling constant (240-250 Hz).[8] Adjacent carbons will show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: This is an indispensable technique for any fluorinated compound. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it easy to identify fluorine-containing species.[9] For a 3,3-difluoro moiety, the two fluorine atoms are diastereotopic in a chiral environment and may appear as two distinct signals, each coupled to the other (geminal ²JFF coupling) and to adjacent protons. This technique is also valuable as a probe in biological assays without requiring deuterated solvents.[10]
Mass Spectrometry (MS)
MS provides the molecular weight of the synthesized compound and offers structural clues through fragmentation analysis. Electrospray ionization (ESI) is commonly used for these polar molecules, typically showing a strong protonated molecule [M+H]⁺.[11]
While fluorine is monoisotopic, its presence significantly influences fragmentation patterns. Common fragmentation pathways for piperidine derivatives include ring opening and cleavage adjacent to the nitrogen atom.[11][12] In fluorinated analogs, the loss of HF (20 Da) is a potential fragmentation pathway, although the C-F bond is very strong. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass measurement.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including relative and absolute stereochemistry. It also reveals detailed conformational information in the solid state, such as the puckering of the piperidine ring and the orientation of substituents.[13] Studies have shown that fluorine substitution can significantly influence conformational preferences, with a notable tendency for fluorine to occupy an axial position in certain piperidinium salts due to favorable dipole interactions.[3][14]
Impact of Gem-Difluorination on Physicochemical Properties
The introduction of a CF₂ group at the 3-position is not merely an isosteric replacement for a methylene (CH₂) or carbonyl (C=O) group; it fundamentally alters key drug-like properties. Understanding these changes is critical for guiding drug design.
| Property | Non-Fluorinated Piperidine Analog | 3,3-Difluoropiperidine Derivative | Rationale & Implication in Drug Design |
| Basicity (pKa) | Higher (Typically 8.5 - 11) | Lower (Typically reduced by 1-3 pKa units) | The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the piperidine nitrogen, making it less basic.[15][16] This is highly desirable as it can reduce off-target activity, such as hERG channel affinity, thereby lowering the risk of cardiac toxicity.[17][18] |
| Lipophilicity (cLogP) | Varies by substituent | Generally Higher | Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and absorption.[1][5] However, the concomitant decrease in pKa can modulate the distribution coefficient at physiological pH (LogD₇.₄), a more relevant parameter for drug behavior.[19] |
| Metabolic Stability | Susceptible to C-H oxidation | Increased | The C-F bond is significantly stronger than the C-H bond and is resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This "metabolic shielding" of adjacent positions can increase the compound's half-life and oral bioavailability. |
| Binding Affinity | Varies | Can be significantly altered | Fluorine can engage in unique interactions with protein targets (e.g., hydrogen bonds, dipole-dipole) and can lock the molecule into a more biologically active conformation, leading to improved potency and selectivity.[1][10] |
Data compiled from sources:[1][5][10][15][16][17][18][19]
Experimental Protocol: Acquiring and Interpreting NMR Data
This protocol outlines the standard workflow for the complete NMR characterization of a novel N-Boc-4-amino-3,3-difluoropiperidine derivative.
Caption: Experimental workflow for NMR characterization.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Pay close attention to the signals for the protons at the C2 and C4 positions. These will likely be broad or complex multiplets due to coupling to the geminal fluorine atoms.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick and sensitive experiment. For a 3,3-difluoro derivative, expect to see a singlet if the molecule is achiral and symmetric, or an AB quartet (two doublets) if the fluorines are diastereotopic.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope. The key signal to identify is the triplet for the C3 carbon, which provides definitive evidence of the CF₂ group.[8]
-
Data Analysis:
-
Chemical Shifts: Compare observed shifts to expected values for piperidine scaffolds.
-
Integration: Ensure the integration of the ¹H NMR spectrum matches the number of protons in the proposed structure.
-
Coupling Constants: Measure and analyze the J-couplings (H-H, H-F, and C-F). The magnitude of these couplings provides critical information about the connectivity and dihedral angles within the molecule.
-
By systematically applying these characterization techniques and understanding the inherent effects of gem-difluorination, researchers can confidently elucidate the structures of novel derivatives from 3,3-Difluoropiperidin-4-one and make informed decisions in the drug discovery and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]
- 7. trans-3,4-difluoropiperidine hydrochloride(1419101-24-8) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. biophysics.org [biophysics.org]
- 10. ossila.com [ossila.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to the Basicity of Fluorinated Piperidines: A Comparative Analysis of 3,3-Difluoropiperidine and its Isomers
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. However, the modulation of its basicity, a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, is a constant challenge. The introduction of fluorine, with its profound electronic influence, offers a powerful tool for fine-tuning the pKa of piperidine-containing compounds. This guide provides an in-depth comparison of the pKa of 3,3-difluoropiperidine with other key fluorinated and non-fluorinated piperidines, supported by experimental data and a detailed discussion of the underlying mechanistic principles.
The Inductive Effect of Fluorine: A Tale of Attenuation with Distance
The dramatic impact of fluorine substitution on the basicity of the piperidine nitrogen is primarily governed by the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom. As the most electronegative element, fluorine effectively pulls electron density away from the nitrogen atom through the sigma bond framework of the ring. This reduction in electron density on the nitrogen makes its lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the conjugate acid.
The magnitude of this effect is exquisitely sensitive to the position and number of fluorine substituents relative to the nitrogen atom. The closer the fluorine atom is to the nitrogen, the stronger its electron-withdrawing influence and the more pronounced the decrease in pKa. This principle of distance-dependent attenuation is clearly illustrated by comparing the pKa values of different fluorinated piperidines.
Caption: Inductive effect of fluorine on piperidine basicity.
Comparative Analysis of pKa Values
The following table summarizes the experimental and predicted pKa values for a series of piperidines, providing a quantitative illustration of the impact of fluorination.
| Compound | Structure | pKa | Source |
| Piperidine | 11.12 | [1] | |
| 4-Fluoropiperidine | 9.4 | [2] | |
| 3-Fluoropiperidine | 9.35 | [3] | |
| 4,4-Difluoropiperidine | 8.5 | [4] | |
| 3,3-Difluoropiperidine | 7.4 | [5] | |
| 2,2-Difluoropiperidine | 4.06 (Predicted) | [6] |
As the data clearly indicates, the introduction of fluorine atoms leads to a systematic decrease in the pKa. A single fluorine atom at the 4-position reduces the pKa by approximately 1.7 units compared to piperidine. Moving the fluorine to the 3-position results in a slightly greater decrease. The introduction of a second fluorine atom, as in 4,4-difluoropiperidine and 3,3-difluoropiperidine, further lowers the basicity. Notably, 3,3-difluoropiperidine exhibits a significantly lower pKa than its 4,4-difluoro isomer, a direct consequence of the closer proximity of the two fluorine atoms to the nitrogen atom. The predicted pKa of 2,2-difluoropiperidine, with the gem-difluoro group directly adjacent to the nitrogen, shows the most substantial decrease, highlighting the potent nature of the inductive effect at close range.
Caption: pKa values of piperidine and its fluorinated analogs.
Experimental Protocol: pKa Determination by Potentiometric Titration
The determination of pKa values for these piperidine analogues is reliably achieved through potentiometric titration. This method involves the gradual addition of a standardized titrant to a solution of the analyte and monitoring the resulting change in pH. The pKa is then determined from the inflection point of the titration curve.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Beaker (100 mL)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
Piperidine hydrochloride analogue (analyte)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (18.2 MΩ·cm)
-
Standard pH buffers (e.g., pH 4, 7, and 10)
Step-by-Step Methodology:
-
pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa range. Ensure the calibration slope is between 95% and 105%.
-
Analyte Solution Preparation:
-
Accurately weigh approximately 10-20 mg of the piperidine hydrochloride salt.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized water in a beaker.
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
Place a magnetic stir bar in the beaker and begin gentle stirring.
-
-
Initial pH Adjustment:
-
If the starting pH of the dissolved sample is not sufficiently acidic to capture the entire titration curve, add a small, known volume of standardized 0.1 M HCl to lower the pH to approximately 2.
-
-
Titration:
-
Immerse the calibrated pH electrode into the analyte solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. The reading is considered stable when the drift is less than 0.01 pH units per minute.
-
Continue the titration until the pH reaches approximately 12 to ensure the complete titration curve is captured.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The pKa is determined from the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve, which can be identified from the first derivative of the curve (ΔpH/ΔV).
-
Alternatively, sophisticated software can be used to fit the titration data to a theoretical model to extract the pKa value.
-
-
Replicate Measurements: Perform the titration in triplicate to ensure the reproducibility and accuracy of the determined pKa value.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The strategic placement of fluorine atoms on the piperidine ring provides a powerful and predictable method for modulating the basicity of this important scaffold. As demonstrated, the pKa of 3,3-difluoropiperidine is significantly lower than that of piperidine and its mono- and 4,4-difluorinated counterparts, a direct result of the strong inductive effect of the two fluorine atoms in close proximity to the nitrogen. A thorough understanding of these structure-basicity relationships, coupled with robust experimental determination of pKa values, is essential for the rational design of drug candidates with optimized physicochemical and ADME properties.
References
- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 3. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]
- 5. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3,3-Difluoropiperidine Analogs in Biological Assays
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 3,3-difluoropiperidine moiety, in particular, has emerged as a privileged scaffold. Its gem-difluoro substitution introduces a conformational bias and alters the pKa of the piperidine nitrogen, offering a unique tool for modulating interactions with biological targets. This guide provides an in-depth comparison of the efficacy of various 3,3-difluoropiperidine analogs, primarily focusing on their activity as Dopamine D4 Receptor antagonists, with a comparative look at related structures targeting Dipeptidyl Peptidase IV (DPP-4). While the initial focus was on the 3,3-difluoropiperidin-4-one core, the available literature with extensive comparative data has directed our analysis towards analogs with substitutions at other positions, which still provides invaluable insights into the utility of the core scaffold.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of a gem-difluoro group at the 3-position of the piperidine ring is not a trivial modification. This strategic fluorination imparts several key advantages:
-
Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, rendering the position less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Modulation of Basicity : The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing a compound's pharmacokinetic profile, reducing off-target effects related to interactions with acidic tissues or receptors, and improving cell permeability.
-
Conformational Rigidity : The steric bulk of the fluorine atoms can lock the piperidine ring into a preferred conformation, which can lead to a more favorable entropic profile upon binding to a target protein.
These foundational principles are the driving force behind the exploration of 3,3-difluoropiperidine analogs in drug discovery.
Comparative Efficacy at the Dopamine D4 Receptor
The Dopamine D4 Receptor (D4R) is a G-protein coupled receptor primarily expressed in the brain, and it has been implicated in various neurological and psychiatric disorders. The development of selective D4R antagonists is a key area of research. A recent comprehensive study has provided a wealth of data on the structure-activity relationships (SAR) of 3,3-difluoropiperidine analogs as D4R antagonists.[1][2]
Structure-Activity Relationship (SAR) Analysis
The core of the SAR exploration involved modifying two key regions of the molecule: the "southern" aromatic group attached to the piperidine nitrogen and the phenoxymethyl ether substituent at the 5-position of the piperidine ring. The binding affinity of these analogs was determined using a competitive radioligand binding assay, with the results expressed as the inhibition constant (Ki).
A key takeaway from the SAR studies is the significant impact of seemingly minor substitutions on binding affinity. For instance, the position of fluorine atoms on the phenoxy ring of the ether substituent dramatically influences potency.
Below is a logical workflow for a typical SAR study for such analogs:
Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel chemical entities.
Comparative Binding Affinities of 3,3-Difluoropiperidine Analogs at D4R
The following table summarizes the binding affinities of a selection of 3,3-difluoropiperidine analogs, highlighting the impact of substitutions on the phenoxy ring.[1][2]
| Compound ID | Phenoxy Ring Substitution | D4R Ki (nM) | cLogP |
| 7a | 4-Fluoro | 140 | 5.21 |
| 7b | 3,4-Difluoro | 210 | 5.28 |
| 7c | 4-Fluoro-3-methyl | 320 | 5.70 |
| 7d | 3-Fluoro | 1,280 | 5.21 |
Data sourced from Doyle et al. (2025).[1][2]
From this data, it is evident that a 4-fluoro or 3,4-difluoro substitution on the phenoxy ring is well-tolerated, whereas a 3-fluoro substitution leads to a significant loss of potency.[1][2] This suggests a specific steric and electronic requirement within the D4R binding pocket.
A Comparative Look: 5,5-Difluoropiperidin-2-one Analogs as DPP-4 Inhibitors
While not the primary focus, it is insightful to compare the application of the difluoropiperidine scaffold in a different therapeutic area. Analogs of 5,5-difluoropiperidin-2-one have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes.[3]
In these studies, the introduction of the gem-difluoro group to the lactam (piperidin-2-one) moiety was found to improve the overall DPP-4 inhibition.[3] One of the most potent compounds in a series of 3-amino-4-substituted pyrrolidine derivatives incorporating the 5,5-difluoropiperidin-2-one scaffold exhibited an IC50 value of 23 ± 9 nM.[3]
This highlights the versatility of the fluorinated piperidine scaffold, where its inherent properties can be leveraged to enhance potency against different classes of enzymes.
The typical screening cascade for such inhibitors is depicted below:
References
A Spectroscopic Deep Dive: Distinguishing 3,3- and 4,4-Difluoropiperidines
For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated piperidines is paramount. These saturated nitrogen heterocycles are privileged scaffolds in medicinal chemistry, with fluorine incorporation often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth spectroscopic comparison of 3,3- and 4,4-difluoropiperidines, offering key insights and experimental data to aid in their unambiguous identification.
The introduction of fluorine atoms into the piperidine ring induces significant changes in the molecule's electronic environment and conformational preferences. These alterations are directly reflected in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these differences is crucial for synthetic chemists verifying their products and for medicinal chemists correlating structure with activity.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating between the 3,3- and 4,4-difluoro isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the molecular structure.
¹⁹F NMR: A Clear Window into Fluorine's Environment
Given that the key distinction between the two isomers is the position of the fluorine atoms, ¹⁹F NMR spectroscopy offers the most direct and informative comparison. The chemical shift of the fluorine nucleus is exquisitely sensitive to its local electronic environment.[1]
In 4,4-difluoropiperidine , the two fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. This signal will typically appear as a triplet due to coupling with the two adjacent protons on C3 and C5.
For 3,3-difluoropiperidine , the two fluorine atoms are also chemically equivalent and will give rise to a single resonance. This signal is expected to be a triplet of triplets, arising from coupling to the protons on C2 and C4.
The chemical shifts for fluorine atoms attached to an sp³-hybridized carbon typically fall within a broad range.[2] For these difluoropiperidines, the ¹⁹F chemical shifts are expected in the region of -90 to -110 ppm relative to CFCl₃.
¹³C NMR: Unveiling the Carbon Skeleton
The influence of the highly electronegative fluorine atoms extends to the carbon skeleton, leading to characteristic shifts and coupling patterns in the ¹³C NMR spectrum.
The most telling signal is that of the carbon atom bearing the fluorine atoms. In both isomers, this carbon will appear as a triplet due to the one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling is typically large, in the range of 240-250 Hz.
A key differentiator lies in the chemical shifts of the other ring carbons.
-
For 4,4-difluoropiperidine , the symmetry of the molecule results in only three distinct carbon signals: C4 (the gem-difluoro carbon), C3/C5, and C2/C6. The C3/C5 carbons will experience a β-effect from the fluorine atoms, causing a downfield shift compared to unsubstituted piperidine.
-
For 3,3-difluoropiperidine , the lower symmetry results in five distinct carbon signals: C3 (the gem-difluoro carbon), C2, C4, C5, and C6. The carbons adjacent to the CF₂ group (C2 and C4) will exhibit the most significant downfield shifts due to the β-effect.
¹H NMR: A More Subtle Distinction
While ¹H NMR is a cornerstone of structural elucidation, distinguishing between the two isomers based solely on proton spectra can be more challenging due to signal overlap. However, careful analysis of chemical shifts and coupling constants can provide valuable clues.
In both isomers, the protons on the carbons adjacent to the CF₂ group will be the most affected.
-
In 4,4-difluoropiperidine , the protons on C3 and C5 will be coupled to the two fluorine atoms, leading to a complex multiplet. Similarly, the protons on C2 and C6 will show coupling to the adjacent protons on C3 and C5.
-
In 3,3-difluoropiperidine , the protons on C2 and C4 will be coupled to the geminal fluorine atoms, resulting in complex multiplets. The spectrum of 3,3-difluoropiperidine hydrochloride shows a complex pattern of resonances for the ring protons.[3]
The conformational behavior of fluorinated piperidines can also influence the observed coupling constants, providing further structural insights.[4]
Comparative Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for 3,3- and 4,4-difluoropiperidines and their derivatives.
| Spectroscopic Technique | 3,3-Difluoropiperidine Derivative | 4,4-Difluoropiperidine Derivative | Key Differentiating Features |
| ¹⁹F NMR | Singlet (triplet of triplets in high resolution) | Singlet (triplet in high resolution) | Multiplicity of the signal. |
| ¹³C NMR | 5 distinct carbon signals. C3 is a triplet with large ¹JCF. | 3 distinct carbon signals. C4 is a triplet with large ¹JCF. | Number of signals due to symmetry. |
| ¹H NMR | Complex multiplets for protons on C2 and C4. | Complex multiplets for protons on C3 and C5. | Protons adjacent to the CF₂ group show characteristic splitting. |
| IR Spectroscopy | Strong C-F stretching bands. | Strong C-F stretching bands. | The exact positions of C-F stretches may differ slightly. |
| Mass Spectrometry | Molecular ion peak. Fragmentation pattern showing loss of HF. | Molecular ion peak. Characteristic fragmentation pattern. | Fragmentation patterns can be diagnostic. |
Infrared (IR) Spectroscopy: Identifying the C-F Bond
IR spectroscopy is a rapid and effective method for confirming the presence of functional groups. For both 3,3- and 4,4-difluoropiperidines, the most prominent feature in their IR spectra will be the strong absorption bands corresponding to the C-F stretching vibrations. These bands typically appear in the region of 1000-1400 cm⁻¹. While the exact position and intensity of these bands may vary slightly between the two isomers, IR spectroscopy is primarily used to confirm the presence of the C-F bonds rather than to definitively distinguish between the positional isomers. For instance, a derivative of 3,3-difluoropiperidine shows a strong absorption at 1114 cm⁻¹ attributed to the C-F stretch.[5]
Mass Spectrometry (MS): Probing Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both 3,3- and 4,4-difluoropiperidine are expected to show a clear molecular ion peak in their mass spectra. The fragmentation patterns, however, can offer clues to their substitution pattern.
Electron ionization (EI) mass spectrometry of piperidine derivatives often involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[6] For both isomers, fragmentation pathways involving the loss of HF or other small neutral molecules are also likely. A detailed analysis of the fragmentation patterns, potentially aided by high-resolution mass spectrometry and tandem MS experiments, can help to differentiate the isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the difluoropiperidine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is a highly sensitive technique, so a relatively small number of scans is often sufficient.[1]
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for EI).
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).
Instrumentation and Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source, typically coupled with a Liquid Chromatograph (LC-MS).
-
Ionization Mode: Positive ion mode is generally preferred for piperidines due to the basicity of the nitrogen atom.[6]
-
Analysis: Perform a full scan to identify the protonated molecule [M+H]⁺, followed by a product ion scan to observe the fragmentation pattern.
Conclusion
The differentiation of 3,3- and 4,4-difluoropiperidines is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the combined analysis of ¹H, ¹³C, and ¹⁹F spectra, stands out as the definitive method for unambiguous structural assignment. The distinct symmetry of the 4,4-isomer and the unique coupling patterns induced by the fluorine atoms in both molecules provide a robust basis for their differentiation. By leveraging the principles and experimental approaches outlined in this guide, researchers can confidently characterize these important fluorinated building blocks, paving the way for their effective application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR spectrum [chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Metabolic Stability of 3,3-Difluoropiperidine Containing Compounds
Introduction: The Strategic Imperative of Fluorination in Piperidine Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its favorable physicochemical properties often impart desirable pharmacokinetic profiles. However, like many hydrocarbon-rich structures, the piperidine moiety is frequently susceptible to metabolic degradation, primarily through oxidation by Cytochrome P450 (CYP) enzymes. This metabolic liability can lead to rapid clearance, low bioavailability, and a short duration of action, hindering the therapeutic potential of promising drug candidates.
A proven strategy to mitigate this is the introduction of fluorine atoms to "block" these metabolic "soft spots".[2][3][4] The exceptional strength of the carbon-fluorine (C-F) bond makes it significantly more resistant to enzymatic cleavage than a corresponding carbon-hydrogen (C-H) bond.[3][5] This guide focuses specifically on the gem-difluorination strategy at the 3-position of the piperidine ring. Our objective is to provide an in-depth, objective comparison of the metabolic stability of 3,3-difluoropiperidine-containing compounds against their non-fluorinated analogues, supported by validated experimental protocols and comparative data to guide researchers in their drug discovery efforts.
The Scientific Rationale: Why 3,3-Difluorination Confers Metabolic Stability
The primary route of metabolic clearance for a vast number of drugs is hepatic metabolism, a process largely catalyzed by the CYP superfamily of enzymes.[6][7] For piperidine-containing molecules, CYP-mediated oxidation often occurs at the carbon atoms alpha to the nitrogen, or at other accessible positions on the ring, leading to hydroxylated metabolites that are subsequently cleared.
The introduction of a gem-difluoro group (CF2) at the 3-position of the piperidine ring confers metabolic stability through two primary mechanisms:
-
Direct Steric Shielding and Bond Strength: The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a C-H bond (~100 kcal/mol). Placing two fluorine atoms on the same carbon makes this position exceptionally resistant to direct oxidative attack by CYP enzymes.
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which lowers the electron density of the adjacent C-H bonds on the piperidine ring. This deactivation makes these neighboring positions less favorable for the hydrogen atom abstraction step that typically initiates CYP-catalyzed oxidation.[8][9][10] This electronic perturbation is a key factor in protecting not just the site of fluorination, but the local molecular environment as well.
The following diagram illustrates this principle of metabolic "blocking."
Caption: Metabolic blocking via 3,3-difluorination of the piperidine ring.
Comparative In Vitro Metabolic Stability Assessment
To quantify the impact of 3,3-difluorination, we rely on robust in vitro assays that model hepatic clearance. The two most informative and widely used systems are liver microsomes and primary hepatocytes.
-
Liver Microsomal Stability Assay: This is often the first-line screening assay.[11] Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs.[11][12] This assay is cost-effective and provides a direct measure of a compound's susceptibility to oxidative metabolism.[13]
-
Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors within a complete cellular system.[11][14][15] This provides a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[15]
Comparative Performance Data
The table below presents a summary of typical experimental data, comparing a hypothetical parent piperidine compound with its mono-fluorinated and 3,3-difluorinated analogues. A longer half-life (t½) and a lower intrinsic clearance (CLint) are indicative of enhanced metabolic stability.[5][13]
| Compound/Analog | Description | In Vitro System | t½ (min) | CLint (µL/min/mg protein) |
| Compound X | Non-fluorinated piperidine | Human Liver Microsomes | 15 | 92.4 |
| Compound X-3F | 3-Monofluoropiperidine analog | Human Liver Microsomes | 48 | 28.9 |
| Compound X-3,3F2 | 3,3-Difluoropiperidine analog | Human Liver Microsomes | >120 | <5.8 |
Data is illustrative and based on established trends where gem-difluorination significantly enhances metabolic stability.[8][9][16]
As the data clearly demonstrates, the introduction of the gem-difluoro group dramatically increases the metabolic half-life and reduces the intrinsic clearance, signifying a profound improvement in metabolic stability compared to both the non-fluorinated and mono-fluorinated counterparts.
Experimental Protocols & Methodologies
A self-validating experimental design is crucial for trustworthy results. The following protocols include necessary controls and are based on standard industry practices.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine a compound's intrinsic clearance based on its rate of disappearance in the presence of liver microsomes and the essential cofactor, NADPH.
Caption: Standard workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system in phosphate buffer, containing 3.3 mM MgCl₂, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase.[17]
-
Prepare a human liver microsomal suspension (pooled donors) at a concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound working solution and the microsomal suspension.
-
Include two control conditions for each compound: a "minus cofactor" control (replace NADPH system with buffer) and a "time zero" control.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[18]
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol).[13]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic clearance by using intact liver cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Thaw cryopreserved primary hepatocytes (e.g., human, rat) according to the supplier's instructions.
-
Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.[14]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to a 96-well plate.
-
Prepare a working solution of the test compound (final concentration typically 1 µM) in the incubation medium. The final DMSO concentration should be kept low (<0.5%) to avoid cytotoxicity.[14]
-
Add the compound working solution to the cells and incubate at 37°C in a humidified CO₂ incubator with gentle shaking.
-
-
Sampling and Termination:
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Protocol 3: Bioanalytical Quantification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying drug molecules in complex biological matrices due to its high sensitivity and specificity.[21][22][23]
-
Chromatographic Separation:
-
Employ a reverse-phase HPLC column (e.g., C18) to separate the analyte from matrix components.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in electrospray ionization (ESI) positive mode.
-
Optimize the detection method for the test compound and internal standard by using Selected Reaction Monitoring (SRM).[24] This involves monitoring a specific precursor ion-to-product ion transition, which provides exceptional selectivity and minimizes background interference.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard at each time point.
-
Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope).
-
From the half-life, calculate the intrinsic clearance (CLint).
-
Discussion and Field-Proven Insights
The "Why" Behind the Workflow: The decision to use a tiered approach—starting with microsomes and progressing to hepatocytes—is rooted in efficiency and scientific rigor. Microsomes provide a rapid, high-throughput assessment of Phase I metabolic stability, allowing for early ranking and prioritization of compounds.[11][25] Compounds with promising microsomal stability are then advanced to hepatocyte assays to confirm their stability in a more complete biological system and to uncover any significant Phase II metabolic pathways that would have been missed.[14][15] The inclusion of well-characterized positive control compounds (e.g., midazolam for high clearance, diclofenac for low clearance) in every assay is non-negotiable; it validates the metabolic competency of the biological system and ensures the reliability of the generated data.[19]
Beyond Stability - The Broader Impact of Fluorination: While 3,3-difluorination is a powerful tool for enhancing metabolic stability, it is not a magic bullet. Researchers must remain cognizant of its other potential effects. The strong electron-withdrawing nature of the gem-difluoro group will invariably lower the basicity (pKa) of the piperidine nitrogen.[8][9] This can have profound consequences for a compound's solubility, cell permeability, and off-target activity, particularly for targets sensitive to the charge state of the ligand (e.g., aminergic GPCRs, ion channels).[2] Therefore, an assessment of metabolic stability should always be conducted in concert with a broader evaluation of a compound's overall physicochemical and pharmacological profile.
Conclusion
The strategic incorporation of a 3,3-difluoro moiety into a piperidine scaffold is a highly effective and validated strategy for enhancing metabolic stability. This improvement is mechanistically driven by the blockage of CYP-mediated oxidation through the combined effects of C-F bond strength and inductive deactivation of adjacent metabolic sites. A comprehensive assessment, utilizing a tiered approach of in vitro liver microsomal and hepatocyte stability assays with quantification by LC-MS/MS, provides the critical data needed to guide drug design and candidate selection. By understanding both the profound benefits and potential physicochemical consequences of this modification, drug development professionals can more effectively harness the power of fluorine to engineer molecules with optimized pharmacokinetic profiles, ultimately increasing their probability of success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. scialert.net [scialert.net]
- 19. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. enamine.net [enamine.net]
- 21. b-ac.co.uk [b-ac.co.uk]
- 22. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 23. admin.mantechpublications.com [admin.mantechpublications.com]
- 24. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3,3-Difluoropiperidin-4-one Derivatives as Dopamine D4 Receptor Antagonists
This guide provides a comprehensive, in-depth technical comparison of 3,3-difluoropiperidin-4-one derivatives as potential antagonists for the Dopamine D4 (D4) receptor. We will explore the rationale behind targeting the D4 receptor, the significance of the 3,3-difluoropiperidin-4-one scaffold, and a detailed, step-by-step protocol for conducting a comparative molecular docking study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Targeting the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] This localization implicates its involvement in cognitive processes, emotional regulation, and memory. Dysregulation of D4 receptor signaling has been linked to various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[2] Consequently, the D4 receptor has emerged as a promising therapeutic target for the development of novel psychotropic agents.
The development of selective D4 receptor antagonists has been a significant focus of medicinal chemistry efforts.[3][4] Selective antagonists offer the potential for targeted therapeutic intervention with a reduced risk of off-target effects commonly associated with less selective dopamine receptor ligands.[3]
The 3,3-Difluoropiperidin-4-one Scaffold: A Privileged Motif in CNS Drug Discovery
The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery due to its ability to confer favorable physicochemical properties and engage in crucial interactions with biological targets.[4] The introduction of gem-difluoro substitution at the 3-position of the piperidin-4-one core offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially impacting its interaction with the receptor and its pharmacokinetic profile.
-
Conformational Restriction: The presence of the difluoro group can introduce conformational constraints on the piperidine ring, leading to a more defined three-dimensional structure that can enhance binding affinity and selectivity.
-
Metabolic Stability: The C-F bond is highly stable, and gem-difluorination can block potential sites of metabolism, thereby improving the metabolic stability and half-life of the compounds.
These properties make the 3,3-difluoropiperidin-4-one scaffold an attractive starting point for the design of novel D4 receptor antagonists.
Comparative Molecular Docking: A Powerful Tool for Lead Optimization
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key molecular interactions driving the binding event.[5] A comparative docking study of a series of analogs, such as 3,3-difluoropiperidin-4-one derivatives, allows for a systematic evaluation of how structural modifications influence binding to the target receptor. This approach is invaluable for:
-
Understanding Structure-Activity Relationships (SAR): By comparing the docking poses and scores of different derivatives, we can elucidate the structural features that are critical for potent and selective binding.[6]
-
Prioritizing Compounds for Synthesis and Biological Testing: Computational screening can help prioritize the most promising candidates, saving time and resources in the drug discovery pipeline.
-
Guiding the Design of Novel Analogs: The insights gained from docking studies can inform the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Comparative Docking of 3,3-Difluoropiperidin-4-one Derivatives against the Dopamine D4 Receptor
This section outlines a detailed, step-by-step protocol for a comparative molecular docking study.
Software and Resources
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.
-
Protein Data Bank (PDB): For obtaining the receptor crystal structure.
-
Ligand Sketching and Preparation Tool: ChemDraw, MarvinSketch, or integrated tools within the modeling software.
Step-by-Step Methodology
-
Receptor Preparation:
-
Obtain Crystal Structure: Download the crystal structure of the human Dopamine D4 receptor. A suitable structure is PDB ID: 6IQL, which is in complex with the selective antagonist L-745,870.[1][7]
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein and assign partial charges using a standard force field (e.g., OPLS3e).
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the PDB structure. A grid box should be generated encompassing the entire binding pocket.
-
-
Ligand Preparation:
-
Sketch Derivatives: Draw the 3D structures of the 3,3-difluoropiperidin-4-one derivatives to be studied. Include a known D4 antagonist, such as L-745,870, as a reference compound.
-
Generate Low-Energy Conformations: Generate multiple low-energy conformations for each ligand.
-
Assign Charges and Ionization States: Assign partial charges and determine the likely ionization state of each ligand at physiological pH (7.4).
-
-
Molecular Docking:
-
Docking Algorithm: Use a validated docking algorithm, such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina.
-
Execution: Dock each prepared ligand into the prepared receptor grid.
-
Pose Generation: Generate a set number of binding poses for each ligand (e.g., 10-20).
-
-
Analysis and Comparison:
-
Docking Score: The primary metric for comparison is the docking score (e.g., GlideScore, Vina score), which estimates the binding affinity. Lower (more negative) scores generally indicate better binding.
-
Binding Pose Analysis: Visually inspect the top-ranked binding pose for each derivative. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the binding pocket.
-
Comparative Analysis: Compare the docking scores and binding interactions of the 3,3-difluoropiperidin-4-one derivatives with each other and with the reference antagonist. Identify the structural modifications that lead to improved binding and favorable interactions.
-
Visualizing the Workflow
References
- 1. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homology modeling, molecular dynamic simulation, and docking based binding site analysis of human dopamine (D4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,3-Difluoropiperidin-4-one Hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative products but also with the critical knowledge to handle them safely and responsibly. 3,3-Difluoropiperidin-4-one hydrochloride is a valuable building block in modern drug discovery, notable for the conformational rigidity and altered physicochemical properties imparted by its geminal fluorine substituents.[1] However, its halogenated heterocyclic structure necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and protect the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.
Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a solid organic compound that presents several hazards that must be managed.
Upon combustion, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen fluoride.[2] Its primary hazards, as identified in safety data sheets for structurally similar compounds, include skin and eye irritation, and potential respiratory tract irritation.[2][3]
Table 1: Key Properties of this compound
| Property | Value | Significance for Disposal |
| Chemical Formula | C₅H₉F₂N · HCl | The presence of Carbon-Fluorine (C-F) and Carbon-Nitrogen (C-N) bonds, along with the hydrochloride salt, classifies this as a halogenated organic compound .[4] |
| Molecular Weight | 157.59 g/mol [5] | Relevant for calculating quantities for waste manifests. |
| Physical Form | Solid (often a light yellow or white powder) | Poses a risk of airborne dust generation. Disposal procedures must mitigate inhalation risks.[3] |
| Incompatibilities | Strong oxidizing agents, strong bases.[2][3] | Critical for segregation. Must not be mixed with incompatible waste streams to avoid violent reactions. |
| Hazardous Class | Halogenated Organic Waste[4][6][7] | Dictates the specific waste stream and disposal method, typically high-temperature incineration.[4] |
Personal Protective Equipment (PPE) Protocol: A Non-Negotiable Barrier
Before handling the chemical for any purpose, including disposal, the proper personal protective equipment must be donned. This is your primary line of defense against exposure.
-
Hand Protection : Wear two pairs of chemical-resistant, powder-free chemotherapy-grade gloves.[8] The outer glove should extend over the cuff of the lab coat. Should any contamination occur, the outer glove can be safely removed, preserving the integrity of the inner glove.
-
Eye and Face Protection : Use chemical safety goggles in conjunction with a full-face shield.[9][10] This combination is essential to protect against accidental splashes of solutions or the dispersal of solid dust into the eyes and face.
-
Body Protection : A chemically impermeable lab coat or gown is mandatory.[8] Standard cloth lab coats are not suitable as they can absorb chemical waste. Ensure the gown is fully fastened.
-
Respiratory Protection : When handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator with a P100 (HEPA) filter is required to prevent inhalation of fine dust particles.
Waste Segregation: The Critical First Step
The single most important principle in chemical waste management is proper segregation at the source. Mixing incompatible waste streams is not only a violation of regulatory standards but also poses a significant safety risk.
Causality : this compound is a halogenated organic compound .[4] Halogenated waste streams are sent to specialized, high-temperature incinerators capable of scrubbing the acidic gases (like HCl and HF) produced during combustion.[4] Mixing this waste with non-halogenated solvents contaminates the entire container, drastically increasing disposal costs and complexity.[11]
Procedure :
-
Identify a dedicated hazardous waste container for "Halogenated Organic Waste." These are often color-coded (e.g., green label) or clearly marked by your institution's Environmental Health & Safety (EHS) department.[4]
-
NEVER mix this compound with:
Step-by-Step Disposal Protocol
This protocol applies to residual amounts of the solid, contaminated materials (e.g., weighing paper, gloves), and solutions containing the compound.
Containerization and Labeling
-
Select the Correct Container : Use a container provided by your EHS department that is in good condition, made of a compatible material (e.g., HDPE or glass for liquids, a labeled bag or drum for solids), and has a secure, threaded cap.[12]
-
Label Before Use : The container must be labeled before the first drop or particle of waste is added.[12] The label must include:
-
Transferring Waste :
-
Solids : Carefully scrape or sweep residual solid into the designated "Halogenated Organic Solids" waste container. Perform this action in a chemical fume hood to contain any dust.
-
Contaminated Materials : Place contaminated gloves, weigh boats, and wipes directly into the solid waste container.
-
Empty Containers : The original product container is not truly empty. It must be managed as hazardous waste. Alternatively, it can be triple-rinsed with a suitable solvent (e.g., methanol or dichloromethane). The rinsate must be collected and disposed of as halogenated liquid waste.
-
-
Secure the Container : Keep the waste container tightly closed at all times, except when actively adding waste.[11][12]
Temporary Storage and Final Disposal
-
Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the direct control of laboratory personnel, away from drains, and clearly marked.
-
Arrange for Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not allow waste to accumulate in excess of regulated limits (typically 55 gallons for a specific waste stream).[12]
Emergency Procedures: Spill & Exposure Management
Spill Cleanup
-
Evacuate and Alert : Immediately alert others in the area and evacuate non-essential personnel.[13]
-
Don PPE : Before attempting any cleanup, don the full PPE suite as described in Section 2.
-
Containment : Cover the spill with an absorbent material suitable for chemicals. For a solid spill, carefully cover it to prevent dust from becoming airborne.
-
Cleanup :
-
Solid Spills : Gently sweep the material into a plastic dustpan, avoiding the creation of dust, and place it into a labeled hazardous waste container.[14]
-
Liquid Spills : Use absorbent pads to collect the spill, working from the outside in. Place used pads into the waste container.
-
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.[15]
First Aid and Exposure
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15][16]
In all cases of exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for disposal of 3,3-Difluoropiperidin-4-one HCl.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. scbt.com [scbt.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. pogo.ca [pogo.ca]
- 9. pppmag.com [pppmag.com]
- 10. cdc.gov [cdc.gov]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. jwpharmlab.com [jwpharmlab.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
